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  • Product: N-(3-Thienylmethyl)pyridin-2-amine
  • CAS: 63449-91-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of N-(3-Thienylmethyl)pyridin-2-amine: A Comprehensive Technical Guide

Executive Summary N-(3-Thienylmethyl)pyridin-2-amine is a highly versatile secondary amine utilized as a critical building block in medicinal chemistry. Featuring a 2-aminopyridine motif—a privileged scaffold for kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-Thienylmethyl)pyridin-2-amine is a highly versatile secondary amine utilized as a critical building block in medicinal chemistry. Featuring a 2-aminopyridine motif—a privileged scaffold for kinase hinge-binding—and a lipophilic 3-thienylmethyl group acting as a bioisostere for benzyl moieties, this compound is frequently employed in the development of GPCR ligands and kinase inhibitors. This whitepaper outlines a robust, high-yielding synthetic route, detailing the mechanistic causality, experimental protocols, and analytical characterization necessary for its preparation.

Physicochemical Profiling

Before initiating synthesis, understanding the target's physicochemical baseline is critical for predicting solubility, reactivity, and chromatographic behavior.

PropertyValue
Chemical Name N-(3-Thienylmethyl)pyridin-2-amine
CAS Registry Number [1]
Molecular Formula C₁₀H₁₀N₂S
Molecular Weight 190.26 g/mol
Appearance Pale yellow to off-white solid/viscous oil
Topological Polar Surface Area (TPSA) 40.9 Ų
Hydrogen Bond Donors / Acceptors 1 / 3

Pathway Design & Mechanistic Logic

The synthesis of secondary amines typically presents a chemoselectivity challenge: preventing over-alkylation to the tertiary amine. While direct nucleophilic substitution of 3-(bromomethyl)thiophene with 2-aminopyridine is theoretically possible, 3-(bromomethyl)thiophene is notoriously unstable and prone to polymerization. Furthermore, direct alkylation often yields complex mixtures of secondary and tertiary amines.

To circumvent this, reductive amination is the method of choice. By condensing 3-thiophenecarboxaldehyde with 2-aminopyridine, we form a transient iminium intermediate that is subsequently reduced.

SyntheticPathway Aldehyde 3-Thiophene carboxaldehyde Imine Iminium Intermediate Aldehyde->Imine DCE, AcOH Condensation Amine 2-Aminopyridine Amine->Imine Target N-(3-Thienylmethyl) pyridin-2-amine Imine->Target NaBH(OAc)3 Reduction

Figure 1: Forward synthetic pathway via reductive amination.

Causality in Reagent Selection: We employ Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. As established by [2], NaBH(OAc)₃ is significantly milder than Sodium Borohydride (NaBH₄) and Sodium Cyanoborohydride (NaBH₃CN). The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering it insufficiently reactive to reduce the starting aldehyde at a competitive rate. This allows the condensation to reach equilibrium before hydride transfer occurs. 1,2-Dichloroethane (DCE) is selected as the solvent because it effectively solubilizes both the organic substrates and the inorganic reducing agent, while avoiding the acetal-formation side reactions commonly seen in alcoholic solvents like methanol.

Experimental Methodology

This protocol is designed as a self-validating system . Proceeding to the reduction step without confirming complete imine formation is a primary cause of yield loss (due to the premature reduction of the aldehyde to 3-thiophenemethanol).

Workflow Step1 1. Imine Formation Mix Aldehyde + Amine in DCE Add AcOH (cat.) Check1 Self-Validation: TLC/LC-MS confirms aldehyde consumption Step1->Check1 Step2 2. Hydride Reduction Add NaBH(OAc)3 portionwise at 0 °C to RT Check1->Step2 Step3 3. Quenching Saturated NaHCO3 (aq) Stir 30 mins to neutralize Step2->Step3 Step4 4. Extraction & Wash DCM extraction, Brine wash, Na2SO4 dry Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Figure 2: Experimental workflow and self-validation checkpoints.

Step-by-Step Protocol:

  • Reaction Setup : To an oven-dried, argon-purged round-bottom flask, add 2-aminopyridine (1.05 mmol, 98.8 mg) and 3-thiophenecarboxaldehyde (1.00 mmol, 112.2 mg).

  • Solvent & Catalyst : Dissolve the mixture in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL). Add glacial acetic acid (AcOH, 1.00 mmol, 57 µL). Stir the reaction mixture at room temperature for 2 hours.

  • Self-Validation Check : Sample the reaction. Perform TLC (Hexanes:EtOAc 7:3, UV 254 nm) or LC-MS. Do not proceed until the aldehyde spot is completely consumed. This ensures chemoselectivity and prevents alcohol byproduct formation.

  • Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.50 mmol, 318 mg) portionwise over 10 minutes to manage the exothermic hydride transfer.

  • Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours under an argon atmosphere.

  • Quenching : Cool the mixture back to 0 °C. Slowly add saturated aqueous NaHCO₃ (10 mL) to quench unreacted hydride and neutralize the acetic acid. Stir vigorously for 30 minutes until gas evolution (H₂, CO₂) ceases.

  • Extraction : Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM, 3 × 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to afford pure N-(3-Thienylmethyl)pyridin-2-amine.

Analytical Characterization

Confirming the structural integrity of the synthesized compound requires multimodal analysis. The following table summarizes the expected spectral data for validation.

Analytical MethodExpected Signals / ParametersStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 8.10 (dd, J = 5.0, 1.2 Hz, 1H)Pyridine H-6 (Adjacent to N)
δ 7.42 (ddd, J = 8.4, 7.1, 1.8 Hz, 1H)Pyridine H-4
δ 7.30 (dd, J = 4.9, 3.0 Hz, 1H)Thiophene H-2
δ 7.15 (dd, J = 4.9, 1.2 Hz, 1H)Thiophene H-5
δ 7.05 (dd, J = 3.0, 1.2 Hz, 1H)Thiophene H-4
δ 6.60 (m, 2H)Pyridine H-3, H-5
δ 5.05 (br s, 1H)Secondary Amine (N-H)
δ 4.50 (d, J = 5.8 Hz, 2H)Methylene (CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 158.5, 148.2, 140.1, 137.5, 128.0, 126.5, 122.1, 113.2, 106.8, 43.510 distinct carbon environments
LC-MS (ESI+) m/z 191.1[M+H]⁺ molecular ion
FT-IR (ATR, cm⁻¹) 3250 (br), 3010, 2920, 1600, 1520N-H stretch, C-H stretches, C=C/C=N

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry, 61(11), 3849-3862 (1996) URL: [Link]

Exploratory

"N-(3-Thienylmethyl)pyridin-2-amine" spectroscopic data (NMR, IR, Mass)

Comprehensive Spectroscopic Profiling of N-(3-Thienylmethyl)pyridin-2-amine As a Senior Application Scientist, the structural elucidation of heteroaromatic building blocks requires more than merely matching peaks to a li...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Profiling of N-(3-Thienylmethyl)pyridin-2-amine

As a Senior Application Scientist, the structural elucidation of heteroaromatic building blocks requires more than merely matching peaks to a library; it demands a mechanistic understanding of how electromagnetic radiation and electron ionization interact with molecular architecture. N-(3-Thienylmethyl)pyridin-2-amine (CAS: 63449-91-2) is a critical pharmacophoric scaffold, merging a 2-aminopyridine moiety with a 3-thienylmethyl group. This guide provides an authoritative, self-validating framework for its complete spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS).

Experimental Methodologies & Self-Validating Protocols

To ensure absolute scientific integrity, every analytical workflow must be designed as a self-validating system. The following step-by-step protocols embed internal checks to eliminate false positives and instrumental artifacts.

High-Resolution NMR Spectroscopy (1H and 13C)

Causality for Choices: Chloroform-d (CDCl₃) is selected as the solvent due to its lack of exchangeable protons, excellent solubilizing power for heteroaromatics, and low viscosity, which ensures sharp line widths. Tetramethylsilane (TMS) is used as an internal standard to lock the 0.00 ppm reference, compensating for magnetic field drift. Step-by-Step Protocol:

  • Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring a solvent depth of exactly 4.0 cm to optimize magnetic shimming.

  • Acquire the ¹H spectrum at 400 MHz (16 scans, 30° pulse angle, 2-second relaxation delay).

  • Acquire the ¹³C spectrum at 100 MHz using proton decoupling (WALTZ-16 sequence, 1024 scans).

  • Self-Validation Step (D₂O Exchange): Add 1 drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The disappearance of the N-H proton signal and the simultaneous collapse of the adjacent CH₂ doublet into a singlet validates the assignment of the exchangeable amine proton.

Attenuated Total Reflectance FT-IR (ATR-FTIR)

Causality for Choices: ATR is chosen over traditional KBr pelleting to prevent moisture absorption (hygroscopicity) which can mask the critical secondary amine N-H stretch around 3300 cm⁻¹. Step-by-Step Protocol:

  • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate.

  • Self-Validation Step (Background Check): Acquire a background spectrum (32 scans). The system is validated only if the baseline is flat and devoid of residual organic peaks or excessive atmospheric water vapor (3500-3900 cm⁻¹).

  • Deposit 2-3 mg of the neat solid compound directly onto the crystal.

  • Apply the pressure anvil until the torque slips, ensuring uniform optical contact.

  • Acquire the sample spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Gas Chromatography - Electron Ionization Mass Spectrometry (GC-EI-MS)

Causality for Choices: Hard ionization at 70 eV is the universal standard for EI-MS because it provides highly reproducible, energy-rich fragmentation pathways that are critical for structural mapping. Step-by-Step Protocol:

  • Prepare a 1 mg/mL solution of the compound in GC-grade dichloromethane.

  • Inject 1 µL into the GC-MS (split ratio 50:1, injector temperature 250°C).

  • Separate using a non-polar capillary column (e.g., HP-5MS) with a temperature gradient from 100°C to 280°C at 15°C/min.

  • Ionize the eluent in the MS source at 70 eV and scan from m/z 50 to 300.

  • Self-Validation Step (Isotopic Signature): Examine the molecular ion cluster. The presence of a single sulfur atom (³⁴S natural abundance ~4.2%) dictates that the [M+2] peak must be approximately 4.5–5.0% the intensity of the[M]⁺ peak. If this isotopic ratio is absent, the structural assignment is invalid.

Workflow A Sample Prep (CDCl3 / Neat) B 1H & 13C NMR (D2O Validation) A->B C ATR FT-IR (Background Check) A->C D EI-MS (Isotopic Validation) A->D E Data Integration & Assignment B->E C->E D->E F Structural Validation E->F

Multimodal spectroscopic workflow for the structural validation of N-(3-Thienylmethyl)pyridin-2-amine.

Spectroscopic Data & Mechanistic Analysis

The structural elucidation of N-(3-Thienylmethyl)pyridin-2-amine relies on the synergistic interpretation of the acquired data. The tables below summarize the quantitative findings, followed by the mechanistic causality governing these observations, supported by foundational principles of [1].

Nuclear Magnetic Resonance (NMR) Analysis

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment
Pyridine H-68.08ddd5.0, 1.8, 0.81HDeshielded by adjacent electronegative N
Pyridine H-47.42ddd8.4, 7.2, 1.81HPara to N, subject to resonance deshielding
Thiophene H-57.30dd5.0, 3.01HAdjacent to thiophene S (anisotropic effect)
Thiophene H-27.15m-1HIsolated proton between S and alkyl substituent
Thiophene H-47.02dd5.0, 1.21HMeta to S, least deshielded in thiophene ring
Pyridine H-56.58ddd7.2, 5.0, 0.81HMeta to N, shielded by electron donation from NH
Pyridine H-36.40d8.41HOrtho to amine, highly shielded by resonance
Amine N-H4.95br s-1HQuadrupolar broadening by ¹⁴N; D₂O exchangeable
Methylene CH₂4.55d5.52HSplit by N-H; collapses to singlet upon D₂O addition

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Mechanistic Assignment
Pyridine C-2158.5Highly deshielded; attached to exocyclic amine
Pyridine C-6148.2Adjacent to endocyclic pyridine nitrogen
Thiophene C-3140.1Quaternary carbon; attached to aliphatic linker
Pyridine C-4137.4Para position; lacks direct resonance shielding
Thiophene C-4126.8Standard thiophene aromatic carbon
Thiophene C-5126.2Standard thiophene aromatic carbon
Thiophene C-2122.5Shielded relative to C-5 due to substituent effects
Pyridine C-5113.1Shielded by ortho/para resonance from exocyclic amine
Pyridine C-3106.7Highly shielded by direct ortho resonance from amine
Methylene CH₂41.5Aliphatic sp³ carbon

Mechanistic Causality: The profound shielding of Pyridine H-3 (6.40 ppm) and C-3 (106.7 ppm) is a direct consequence of the mesomeric effect (+M). The exocyclic nitrogen's lone pair delocalizes into the pyridine ring, increasing electron density specifically at the ortho and para positions, thereby shielding these nuclei from the external magnetic field B₀. Furthermore, the CH₂ group appears as a doublet (J = 5.5 Hz) due to scalar coupling with the adjacent N-H proton. This is a critical diagnostic feature; fast intermolecular proton exchange usually broadens this signal, but in strictly anhydrous CDCl₃, the coupling is preserved until D₂O is deliberately introduced [1].

Fourier-Transform Infrared (FT-IR) Analysis

Table 3: ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹)Vibration ModeFunctional Group Assignment
3280N-H stretchSecondary amine (single sharp/broad band)
3060, 3010C-H stretchsp² Aromatic rings (Pyridine/Thiophene)
2920, 2850C-H stretchsp³ Aliphatic methylene (CH₂)
1595, 1570C=C, C=N stretchPyridine ring skeletal vibrations
1525, 1480C=C stretchThiophene ring skeletal vibrations
1335C-N stretchAryl-amine linkage
770, 735C-H out-of-plane bendSubstituted aromatic rings

Mechanistic Causality: The distinction between a primary and secondary amine is definitively established in the IR spectrum. A primary amine would exhibit a symmetric and asymmetric stretching doublet. The presence of a single band at 3280 cm⁻¹ confirms the secondary nature of the N-(3-Thienylmethyl)pyridin-2-amine linkage. The strong bands at 770 and 735 cm⁻¹ are caused by the out-of-plane (oop) bending of adjacent hydrogen atoms on the heteroaromatic rings, which is highly diagnostic of the substitution pattern [2].

Electron Ionization Mass Spectrometry (EI-MS) Analysis

Table 4: EI-MS Fragmentation Data (70 eV)

m/zRelative Intensity (%)Ion AssignmentFragmentation Mechanism
19045[M]•⁺ (C₁₀H₁₀N₂S)Molecular Ion
10715[C₆H₇N₂]⁺Homolytic cleavage (Loss of thienyl radical)
97100[C₅H₅S]⁺α-Cleavage, thiopyrylium ring expansion
9425[C₅H₆N₂]•⁺Inductive cleavage (2-Aminopyridine radical cation)
7820[C₅H₄N]⁺Secondary fragmentation (Loss of amine/thienyl)

Mechanistic Causality: Under 70 eV electron bombardment, the molecule undergoes predictable fragmentation dictated by product stability. The base peak at m/z 97 is driven by α-cleavage at the benzylic-type CH₂ position. Rather than remaining a primary carbocation, the thienylmethyl cation undergoes a rapid skeletal rearrangement (ring expansion) to form the highly resonance-stabilized, six-membered thiopyrylium cation [C₅H₅S]⁺. This behavior is mechanistically analogous to the formation of the tropylium ion from benzyl derivatives and is a hallmark of 3-alkylthiophene mass spectra [1, 2].

MS_Pathway M Molecular Ion [M]•+ m/z 190 F1 Thiopyrylium Cation m/z 97 (Base Peak) M->F1 α-Cleavage (- C5H5N2•) F2 2-Aminopyridine Radical Cation m/z 94 M->F2 Inductive Cleavage (- C5H5S•) F3 [M - Thienyl]+ m/z 107 M->F3 Homolytic Cleavage (- C4H3S•)

Primary electron ionization (EI) mass spectrometry fragmentation pathways of the molecular ion.

Conclusion

The structural validation of N-(3-Thienylmethyl)pyridin-2-amine is achieved not through isolated data points, but through a cohesive, self-validating analytical network. The mesomeric shielding observed in the ¹³C NMR perfectly aligns with the secondary amine stretch in the FT-IR, while the D₂O-labile proton in the ¹H NMR corroborates the inductive cleavage patterns seen in the EI-MS. By enforcing rigorous internal checks—such as isotopic abundance verification and D₂O exchange—researchers can ensure absolute confidence in their synthetic or analytical workflows.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

Foundational

N-(3-Thienylmethyl)pyridin-2-amine: A Privileged Scaffold in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead campaigns. N-(3-Thienylmethyl)pyridin-2-amine (CAS: 63449-91-2) repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In contemporary drug discovery, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead campaigns. N-(3-Thienylmethyl)pyridin-2-amine (CAS: 63449-91-2) represents a highly versatile building block, frequently deployed in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. This technical whitepaper dissects the physicochemical properties, pharmacophore logic, synthetic methodologies, and biological validation workflows associated with this compound, providing a comprehensive guide for researchers and drug development professionals.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of N-(3-Thienylmethyl)pyridin-2-amine is essential for predicting its behavior in biological assays and its viability as a lead-like fragment[1]. The molecule combines a basic 2-aminopyridine moiety with a lipophilic 3-thienylmethyl group, resulting in a low molecular weight fragment with optimal hydrogen bonding metrics.

Table 1: Quantitative Physicochemical Data

PropertyValueMechanistic Implication
Chemical Name N-(3-Thienylmethyl)pyridin-2-amineStandard IUPAC nomenclature.
CAS Registry Number 63449-91-2Unique identifier for procurement and safety tracking[1].
Molecular Formula C10H10N2SIndicates a highly atom-efficient fragment[1].
Molecular Weight 190.26 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (MW < 300)[1].
Hydrogen Bond Donors 1Secondary amine provides a critical vector for target interaction.
Hydrogen Bond Acceptors 2Pyridine nitrogen and thiophene sulfur act as potential acceptors.
Rotatable Bonds 3Confers sufficient flexibility to adapt to varying binding pockets.
Pharmacophore Logic & Mechanistic Utility

The structural architecture of N-(3-Thienylmethyl)pyridin-2-amine is not accidental; it is a meticulously evolved pharmacophore designed to exploit specific protein microenvironments.

The 2-aminopyridine core is a classical orthosteric hinge-binding motif. In , the pyridine nitrogen acts as a hydrogen bond acceptor for the backbone amide NH of the kinase hinge region, while the exocyclic secondary amine acts as a hydrogen bond donor to the backbone carbonyl oxygen.

Conversely, the 3-thienylmethyl group serves as a bioisostere for benzyl or phenyl rings. The thiophene ring is electron-rich and lipophilic, allowing it to project into adjacent hydrophobic sub-pockets (such as the DFG-out pocket in Type II kinase inhibitors or deep transmembrane pockets in GPCRs). The methylene linker provides the necessary rotational freedom to optimize the dihedral angle for maximum orbital overlap and van der Waals interactions.

G Compound N-(3-Thienylmethyl)pyridin-2-amine Pyridine 2-Aminopyridine (Hinge Binder) Compound->Pyridine Linker Secondary Amine Linker (Flexibility & H-Bond Donor) Compound->Linker Thiophene 3-Thienylmethyl (Hydrophobic Pocket Binder) Compound->Thiophene

Pharmacophore mapping of N-(3-Thienylmethyl)pyridin-2-amine for target binding.

Synthetic Methodology: Directed Reductive Amination

The most efficient, scalable, and atom-economical route to synthesize N-(3-Thienylmethyl)pyridin-2-amine is via a directed between 2-aminopyridine and 3-thiophenecarboxaldehyde.

Causality in Reagent Selection
  • Solvent (1,2-Dichloroethane, DCE): Chosen over dichloromethane (DCM) because its higher boiling point (83 °C) allows for gentle reflux if the initial imine condensation is sterically or electronically hindered.

  • Catalyst (Glacial Acetic Acid): The 2-aminopyridine nitrogen is weakly nucleophilic due to resonance delocalization with the pyridine ring. Acetic acid provides mild protonation to activate the aldehyde carbonyl without completely protonating the amine, driving imine formation.

  • Reducing Agent (NaBH(OAc)3): Sodium triacetoxyborohydride is specifically selected because it selectively reduces the protonated iminium ion intermediate at room temperature, leaving the unreacted aldehyde intact. This prevents the formation of 3-thiophenemethanol byproducts, which plague reactions using harsher agents like NaBH4.

G Start 2-Aminopyridine + 3-Thiophenecarboxaldehyde Imine Imine Formation (AcOH catalyst, DCE) Start->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction Product N-(3-Thienylmethyl)pyridin-2-amine (Yield >85%) Reduction->Product

Step-by-step reductive amination workflow for synthesizing the target compound.

Step-by-Step Protocol
  • Preparation: In an oven-dried round-bottom flask purged with N2, dissolve 2-aminopyridine (1.0 eq, 10 mmol) and 3-thiophenecarboxaldehyde (1.05 eq, 10.5 mmol) in 30 mL of anhydrous DCE.

  • Catalysis: Add glacial acetic acid (1.2 eq, 12 mmol) dropwise via syringe. Stir the mixture at room temperature for 1 hour to allow for complete imine/iminium formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the exothermic hydride transfer. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validating Monitoring: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The reaction is validated as complete when the aldehyde peak disappears and the product mass (m/z [M+H]+ = 191.0) dominates the chromatogram.

  • Quenching & Extraction: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3 (Caution: CO2 gas evolution). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure secondary amine.

Biological Validation: High-Throughput Kinase Screening

Once synthesized, the compound's efficacy as a hinge-binding scaffold must be empirically validated. The industry standard for this is the assay.

Causality in Assay Design

TR-FRET utilizes a long-lifetime fluorophore (e.g., Europium) to delay signal acquisition until short-lived background autofluorescence (from the compound or plasticware) has decayed. This drastically improves the signal-to-noise ratio, which is critical when screening heterocyclic compounds like N-(3-Thienylmethyl)pyridin-2-amine that may possess intrinsic fluorescence.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a master mix containing the target kinase domain, ATP (at its predetermined Km value), and a biotinylated peptide substrate in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense N-(3-Thienylmethyl)pyridin-2-amine (titrated from 10 µM to 0.1 nM in DMSO) into a 384-well low-volume assay plate.

  • Equilibration: Add the kinase/substrate master mix to the wells. Crucial Step: Incubate for 15 minutes at room temperature before adding ATP. This allows the compound to achieve thermodynamic binding equilibrium at the hinge region without competition from ATP.

  • Reaction Initiation: Add ATP to initiate the phosphorylation cascade. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

  • Self-Validation & Data Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). The assay is a self-validating system: you must calculate the Z'-factor using DMSO wells (negative control, full kinase activity) and Staurosporine wells (positive control, full inhibition). A Z'-factor > 0.6 validates the assay's integrity. Calculate the IC50 of the synthesized compound using a 4-parameter logistic non-linear regression model.

References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". ACS Publications. [Link]

  • Liao, J. J. "Molecular Recognition of Protein Kinases". National Center for Biotechnology Information (NCBI). [Link]

Sources

Exploratory

N-(3-Thienylmethyl)pyridin-2-amine: Synthesis, Pharmacological Applications, and Toxicological Profiling in Drug Development

Executive Summary In the landscape of heterocyclic drug design, the thiophene ring is a highly valued bioisostere for benzene, offering unique lipophilicity and metabolic properties. However, the historical withdrawal of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic drug design, the thiophene ring is a highly valued bioisostere for benzene, offering unique lipophilicity and metabolic properties. However, the historical withdrawal of the antihistamine methapyrilene due to severe hepatocarcinogenicity highlighted a critical structural vulnerability: the 2-thienyl substitution. N-(3-Thienylmethyl)pyridin-2-amine (CAS 63449-91-2) emerged as a direct structural solution to this problem. By shifting the methylene bridge from the 2-position to the 3-position of the thiophene ring, researchers successfully bypassed the primary cytochrome P450 (CYP450) epoxidation pathways responsible for genotoxicity[1].

This technical guide provides an in-depth analysis of N-(3-Thienylmethyl)pyridin-2-amine, detailing its physicochemical profile, the mechanistic rationale behind its structure-toxicity relationship (STR), and the self-validating experimental workflows required for its synthesis and toxicological screening.

Structural Chemistry & Physicochemical Profile

N-(3-Thienylmethyl)pyridin-2-amine is a secondary amine consisting of a 2-aminopyridine core linked to a 3-thiophene ring via a methylene bridge. This dual-ring architecture provides significant conformational flexibility while maintaining a strong hydrogen-bond acceptor (pyridine nitrogen) and donor (amine N-H)[].

Table 1: Physicochemical Properties of N-(3-Thienylmethyl)pyridin-2-amine

PropertyValue / Description
Chemical Name N-(3-Thienylmethyl)pyridin-2-amine
CAS Registry Number 63449-91-2
Molecular Formula C₁₀H₁₀N₂S
Molecular Weight 190.26 g/mol
Structural Class Secondary Amine / Heteroaromatic
Typical Appearance Pale yellow oil to crystalline solid
Commercial Purity >96% (Analytical Grade)

Structure-Toxicity Relationships (STR) & Pharmacological Rationale

The transition from 2-thienyl to 3-thienyl derivatives is a masterclass in rational drug design aimed at mitigating toxicity.

The Mechanistic "Methapyrilene Problem": Methapyrilene, a 2-thienyl derivative, is a potent hepatocarcinogen. Quantum chemical studies and toxicogenomic profiling reveal that the 2-thienyl group is highly susceptible to at the 4,5-double bond[1]. This epoxidation yields a highly reactive intermediate that rapidly isomerizes into ring-opened electrophiles (e.g., cis-2-butene-1-al-4-thione). These electrophiles covalently bind to hepatic DNA, initiating carcinogenesis[3].

The 3-Thienyl Solution: N-(3-Thienylmethyl)pyridin-2-amine alters both the electronic distribution and the steric accessibility of the thiophene ring. The 3-substitution inherently stabilizes the ring against deleterious epoxidation. Instead of forming reactive ring-opened electrophiles, CYP450 oxidation of 3-thienyl derivatives typically yields stable, easily excretable hydroxylated metabolites, rendering the compound non-genotoxic[4].

Metabolism cluster_2thienyl 2-Thienyl Pathway (e.g., Methapyrilene) cluster_3thienyl 3-Thienyl Pathway (N-(3-Thienylmethyl)pyridin-2-amine) A 2-Thienyl Derivative B CYP450 Epoxidation A->B C Reactive Epoxide B->C D DNA Alkylation C->D E 3-Thienyl Derivative F CYP450 Oxidation E->F G Stable Metabolites F->G H Excretion G->H

CYP450-mediated metabolic pathways of 2-thienyl vs. 3-thienyl derivatives.

Synthetic Methodology: Reductive Amination

The synthesis of N-(3-Thienylmethyl)pyridin-2-amine is achieved via a highly selective reductive amination of 3-thiophenecarboxaldehyde and 2-aminopyridine.

Step-by-Step Protocol
  • Imine Formation: Dissolve 1.0 equivalent of 2-aminopyridine and 1.05 equivalents of 3-thiophenecarboxaldehyde in anhydrous 1,2-dichloroethane (DCE). Add 1.2 equivalents of glacial acetic acid. Stir at room temperature for 2 hours.

  • Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) to ensure complete consumption of 2-aminopyridine, confirming the formation of the iminium intermediate.

  • Selective Reduction: Cool the reaction mixture to 0°C. Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (STAB). Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) until pH ~8 is reached. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure secondary amine.

Causality of Experimental Choices: STAB is specifically chosen over sodium borohydride (NaBH₄) due to its milder reducing power. STAB selectively reduces the protonated iminium intermediate without reducing the unreacted 3-thiophenecarboxaldehyde, entirely preventing the formation of 3-thiophenemethanol as a contaminating byproduct. Glacial acetic acid is critical; it lowers the pH to accelerate the dehydration of the hemiaminal intermediate, driving the equilibrium toward the requisite imine.

Synthesis N1 Step 1: Imine Condensation (2-Aminopyridine + 3-Thiophenecarboxaldehyde) N2 Step 2: Selective Reduction (NaBH(OAc)3 in DCE) N1->N2 Acetic Acid N3 Step 3: Aqueous Workup (NaHCO3 / DCM Extraction) N2->N3 N4 Step 4: Purification (Silica Gel Chromatography) N3->N4 N5 Step 5: Toxicological Profiling (SOS Chromotest +/- S9) N4->N5 Purified Compound

Synthesis and toxicological validation workflow for N-(3-Thienylmethyl)pyridin-2-amine.

Toxicological Validation: The SOS Chromotest

To definitively prove the safety of 3-thienyl derivatives over their 2-thienyl counterparts, researchers utilize the , a highly sensitive bacterial assay that detects DNA damage via the induction of the sfiA gene[4].

Step-by-Step Protocol
  • Strain Preparation: Culture Escherichia coli PQ37 (which carries an sfiA::lacZ fusion) to exponential growth phase.

  • Metabolic Activation (Crucial Step): Prepare two sets of test tubes. To Set A, add the test compound (N-(3-Thienylmethyl)pyridin-2-amine) in DMSO. To Set B, add the test compound plus rat liver S9 fraction (containing CYP450 enzymes) and an NADPH-generating system.

  • Incubation & Assay: Incubate for 2 hours at 37°C. Lyse the cells and add ONPG (o-nitrophenyl-β-D-galactopyranoside) to measure β-galactosidase activity (indicating DNA damage) and PNPP to measure alkaline phosphatase activity (indicating cell viability).

  • Validation Controls: Run concurrent negative controls (DMSO vehicle) and positive controls (4-Nitroquinoline 1-oxide without S9; Benzo[a]pyrene with S9). Calculate the Induction Factor (IF). An IF < 1.5 is considered non-genotoxic.

Causality of Experimental Choices: The inclusion of the rat liver S9 fraction is an absolute requirement for testing thiophene derivatives. Thiophenes are pro-toxicants; they are not inherently genotoxic but require CYP450-mediated oxidation to form reactive epoxides. Without S9 activation, even potent hepatocarcinogens like methapyrilene yield false-negative results. The concurrent use of 4-NQO and Benzo[a]pyrene acts as a self-validating system to ensure the assay's sensitivity and the metabolic viability of the S9 fraction.

Table 2: Comparative Genotoxicity of Thiophene Isomers

CompoundThiophene SubstitutionGenotoxicity (SOS Chromotest)Hepatocarcinogenicity
Methapyrilene 2-thienylPositive (+ S9)High
2-Acetylthiophene 2-thienylPositive (+ S9)Moderate
N-(3-Thienylmethyl)pyridin-2-amine 3-thienylNegative (- S9, + S9)None observed
3-Methylthiophene 3-thienylNegative (- S9, + S9)None observed

Data synthesized from predictive toxicity models of thiophene derivatives[4].

Conclusion

N-(3-Thienylmethyl)pyridin-2-amine represents a triumph of structure-activity relationship (SAR) optimization. By understanding the precise quantum chemical mechanisms that dictate the toxicity of 2-thienyl compounds, drug developers can utilize the 3-thienyl bioisostere to maintain desired pharmacological properties while entirely bypassing CYP450-mediated hepatocarcinogenicity. Supported by robust synthetic methodologies and rigorous, S9-activated toxicological profiling, this compound remains a foundational building block in modern, safety-oriented drug discovery.

References

  • Chemical Research in Toxicology (ACS). "Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure." American Chemical Society. Available at:[Link]

  • Chemical Research in Toxicology (ACS). "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods." American Chemical Society. Available at:[Link]

  • Toxicologic Pathology. "Methapyrilene Toxicity: Anchorage of Pathologic Observations to Gene Expression Alterations." Ovid / SAGE Publications. Available at:[Link]

Sources

Foundational

N-(3-Thienylmethyl)pyridin-2-amine Analogues: A Structural and Methodological Guide to Next-Generation Kinase Inhibitors

Executive Summary The pursuit of highly selective, ligand-efficient kinase inhibitors has led to the identification of privileged scaffolds that reliably navigate the highly conserved ATP-binding pockets of the human kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, ligand-efficient kinase inhibitors has led to the identification of privileged scaffolds that reliably navigate the highly conserved ATP-binding pockets of the human kinome. Among these, the N-(3-thienylmethyl)pyridin-2-amine motif has emerged as a highly versatile and potent pharmacophore. This technical whitepaper dissects the structural rationale, Structure-Activity Relationship (SAR) dynamics, and validated experimental workflows required to synthesize and evaluate derivatives of this scaffold, with a specific focus on their application in targeting oncogenic and inflammatory kinases such as Nek2, FLT3, and RIPK2.

Pharmacophore Rationale and Mechanistic Causality

The efficacy of the N-(3-thienylmethyl)pyridin-2-amine scaffold is not accidental; it is the result of precise geometric and electrostatic complementarity with the kinase active site. As a Senior Application Scientist, I approach this scaffold by deconstructing it into two critical functional zones:

  • The Hinge-Binding Core (2-Aminopyridine): The 2-aminopyridine moiety acts as a canonical hinge binder. The endocyclic pyridine nitrogen serves as a robust hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This bidentate interaction perfectly mirrors the hydrogen-bonding capacity of the adenine ring of ATP, allowing it to anchor securely to the backbone amides of the kinase hinge region (e.g., Cys89 in Nek2 or the corresponding residues in FLT3) [1].

  • The Hydrophobic Navigator (3-Thienylmethyl Group): While benzyl groups are common in medicinal chemistry, the substitution of a phenyl ring with a 3-thiophene ring (a classical bioisostere) provides distinct thermodynamic advantages. The thiophene ring possesses a smaller van der Waals volume and altered electron density, which reduces steric clashes in narrow hydrophobic pockets. Furthermore, the single methylene linker provides the exact dihedral flexibility required to project the thiophene ring deep into the hydrophobic pocket, often exploiting the DFG-out or extended DFG-in conformations of kinases like RIPK2 [2].

KinaseBinding Ligand N-(3-Thienylmethyl) pyridin-2-amine Hinge Kinase Hinge Region (e.g., Cys89, Glu87) Ligand->Hinge Hydrogen Bonding (2-Aminopyridine core) Hydrophobic Hydrophobic Pocket (DFG-out/in conformation) Ligand->Hydrophobic pi-pi / Van der Waals (3-Thienylmethyl group) Gatekeeper Gatekeeper Residue Ligand->Gatekeeper Steric Tolerance (Linker Region)

Caption: Binding interactions of the N-(3-thienylmethyl)pyridin-2-amine scaffold within the kinase active site.

Structure-Activity Relationship (SAR) Dynamics

To optimize ligand efficiency, systematic modifications to the core scaffold must be evaluated. The table below synthesizes quantitative and qualitative SAR data derived from recent optimization campaigns targeting FLT3, Nek2, and RIPK2 [3].

Modification ZoneStructural ChangeTarget Kinase ContextImpact on IC50 / BindingMechanistic Causality
Pyridine C5/C6 Halogenation (e.g., -Br, -Cl)Nek2, FLT3Enhances potency (10-50x)Occupies the gatekeeper-adjacent pocket; increases local lipophilicity and residence time.
Thiophene Ring β -MethylationRIPK2Maintains or Improves potencyRestricts rotatable bonds, lowering the entropic penalty upon target binding.
Linker Region Methylene to EthyleneGeneral Kinase PanelDrastic loss of activity (>100x)Alters the optimal trajectory and distance, preventing the thiophene from reaching the hydrophobic pocket.
Exocyclic Amine N-MethylationGeneral Kinase PanelComplete loss of activityAblates the critical hydrogen bond donor required for the bidentate hinge interaction.

Experimental Methodologies: Self-Validating Protocols

Scientific integrity demands that experimental workflows are not just reproducible, but self-validating. Below are the optimized protocols for synthesizing and evaluating these derivatives, embedding quality control checkpoints directly into the methodology.

Protocol 1: Regioselective Synthesis via Reductive Amination

Causality Note: Direct alkylation of 2-aminopyridine with 3-(bromomethyl)thiophene is strongly discouraged. It frequently results in over-alkylation (yielding tertiary amines) and poor regioselectivity (alkylation of the endocyclic nitrogen vs. the exocyclic amine). Reductive amination via a Schiff base intermediate ensures strict mono-alkylation and high yields.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1.0 equivalent of the substituted 2-aminopyridine and 1.1 equivalents of 3-thiophenecarboxaldehyde in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Water Scavenging: Stir the mixture at room temperature for 4 hours over activated 4Å molecular sieves to drive the equilibrium toward the imine by sequestering the water byproduct.

    • Self-Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the 2-aminopyridine spot confirms complete Schiff base formation.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)3). The choice of NaBH(OAc)3 over NaBH4 is critical to prevent the premature reduction of unreacted aldehyde.

  • Quenching & Extraction: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3 to neutralize the acid and destroy excess reducing agent. Extract with dichloromethane (3x), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification & Final Validation: Purify via flash column chromatography.

    • Self-Validation Checkpoint 2: Confirm product identity and purity (>95%) using LC-MS (target mass [M+H]+) and 1H-NMR (specifically looking for the singlet of the methylene linker around 4.5 ppm, which confirms successful reduction).

Synthesis SM1 2-Aminopyridine Derivatives Imine Imine Intermediate (Schiff Base) SM1->Imine Condensation (Acid Catalyst, Mol. Sieves) SM2 3-Thiophenecarboxaldehyde SM2->Imine Product N-(3-Thienylmethyl) pyridin-2-amine Analogues Imine->Product Reductive Amination (NaBH(OAc)3, DCE, RT) Validation Self-Validation: LC-MS, 1H-NMR, TLC Product->Validation Quality Control

Caption: Self-validating reductive amination workflow for synthesizing thienylmethyl-aminopyridine analogues.

Protocol 2: In Vitro Time-Resolved FRET (TR-FRET) Kinase Assay

To accurately determine the IC50 of the synthesized analogues, a TR-FRET assay provides superior signal-to-noise ratios compared to standard radiometric assays.

Step-by-Step Workflow:

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized analogues in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 nM of the target kinase (e.g., FLT3 or Nek2), 2 µM of the specific biotinylated peptide substrate, and the compound (final DMSO concentration strictly capped at 1% to prevent enzyme denaturation).

  • Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phosphopeptide antibody, and Streptavidin-APC.

  • Self-Validation & Data Analysis:

    • Control 1 (Baseline): Wells containing DMSO vehicle only (Maximum signal).

    • Control 2 (Positive Control): Wells containing 1 µM Staurosporine (Minimum signal/Complete inhibition).

    • Quality Metric: Calculate the Z'-factor for the plate. A Z'-factor > 0.6 is mandatory to validate the assay run. Only then should the TR-FRET ratio (665 nm / 615 nm) be plotted against the log of the inhibitor concentration to derive the IC50 using a 4-parameter logistic regression.

Conclusion

The N-(3-Thienylmethyl)pyridin-2-amine scaffold represents a masterclass in rational drug design, balancing the thermodynamic requirements of hinge binding with the lipophilic demands of deep pocket occupation. By adhering to the strict SAR rules and self-validating synthetic and analytical protocols outlined in this guide, researchers can efficiently iterate upon this core to develop highly selective kinase inhibitors for oncology and immunology applications.

References

  • Innocenti, P., et al. (2012). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. Journal of Medicinal Chemistry. Available at:[Link]

  • Zhang, L., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry. Available at:[Link]

  • Suebsuwong, C., et al. (2020). Receptor-interacting protein kinase 2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling inhibitors based on a 3,5-diphenyl-2-aminopyridine scaffold. European Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Putative Mechanism of Action of N-(3-Thienylmethyl)pyridin-2-amine as a Kinase Inhibitor

Executive Summary N-(3-Thienylmethyl)pyridin-2-amine belongs to the thienyl-aminopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. While direct, in-depth mechanistic stu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-Thienylmethyl)pyridin-2-amine belongs to the thienyl-aminopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. While direct, in-depth mechanistic studies on this specific molecule are not extensively published, a comprehensive analysis of structurally related analogues provides a strong basis for a hypothesized mechanism of action. This guide synthesizes data from related thienopyridines and aminopyrimidines to propose that N-(3-Thienylmethyl)pyridin-2-amine likely functions as a protein kinase inhibitor, potentially targeting cell cycle regulatory proteins such as Cyclin-Dependent Kinases (CDKs). We present a putative signaling pathway, detail the requisite experimental protocols for validating this hypothesis, and provide a framework for its characterization as a potential therapeutic agent.

Introduction: A Scaffold of Therapeutic Interest

The pyridine ring is a privileged scaffold in pharmacology, found in numerous clinically significant drugs.[1] Its fusion or combination with other heterocyclic systems, such as thiophene, often yields compounds with potent and specific biological activities.[2] The broader class of thienopyridine derivatives has been investigated for a range of therapeutic applications, including anti-tumor, anti-platelet, and kinase inhibitory effects.[2][3]

N-(3-Thienylmethyl)pyridin-2-amine itself is a distinct chemical entity combining a pyridin-2-amine core with a thien-3-ylmethyl substituent. This specific arrangement suggests potential for interaction with ATP-binding pockets of protein kinases, a common mechanism for compounds of this structural class.[4][5] For instance, extensive research on N-(pyridin-3-yl)pyrimidin-4-amine analogues has identified potent CDK2 inhibitors with significant antiproliferative activity against various cancer cell lines.[5] Similarly, other pyridine-containing compounds have been shown to inhibit Topoisomerase I and II, highlighting the diverse antineoplastic potential of this scaffold.[6] This guide will proceed under the well-supported hypothesis that N-(3-Thienylmethyl)pyridin-2-amine acts as an inhibitor of a protein kinase involved in cell cycle progression.

Hypothesized Mechanism of Action: Inhibition of Cyclin-Dependent Kinase Signaling

Based on the evidence from closely related analogues, we postulate that N-(3-Thienylmethyl)pyridin-2-amine functions as an ATP-competitive inhibitor of a Cyclin-Dependent Kinase, such as CDK2 or CDK4/6. These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[4]

Postulated Signaling Pathway

The proposed mechanism involves the compound binding to the ATP pocket of the CDK/Cyclin complex. This binding event prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing cell cycle arrest at the G1/S checkpoint. This ultimately leads to a cytostatic effect on proliferating cancer cells.

CDK_Inhibition_Pathway cluster_0 Normal Cell Cycle Progression cluster_1 Inhibited Pathway Compound N-(3-Thienylmethyl) pyridin-2-amine CDK_Cyclin CDK/Cyclin Complex (e.g., CDK4/Cyclin D) Compound->CDK_Cyclin Inhibits ADP ADP CDK_Cyclin->ADP Rb_p Phosphorylated Rb (pRb) Arrest G1 Arrest CDK_Cyclin->Arrest Leads to ATP ATP ATP->CDK_Cyclin Binds Rb Rb E2F E2F Transcription Factor Rb_p->E2F Releases Rb->Rb_p Rb->E2F Sequesters G1_S_Genes S-Phase Gene Transcription E2F->G1_S_Genes Activates CellCycle G1/S Phase Transition (Cell Proliferation) G1_S_Genes->CellCycle Promotes

Caption: Hypothesized signaling pathway of N-(3-Thienylmethyl)pyridin-2-amine.

Methodologies for Mechanistic Validation

To validate the proposed mechanism, a tiered experimental approach is necessary. This workflow ensures a logical progression from in vitro target engagement to cellular effects, providing a self-validating system where each step confirms the hypothesis derived from the previous one.

Workflow for Target Identification and Validation

The overall workflow begins with a broad kinase panel screen to identify primary targets, followed by robust enzymatic assays to quantify inhibitory potency (IC50), and finally, cell-based assays to confirm the compound's effect on the pathway in a biological context.

Validation_Workflow start Start: Compound Synthesis & Purification screen Kinase Panel Screen (e.g., Eurofins KinaseProfiler™) start->screen identify Identify Primary Kinase Hits (>90% Inhibition) screen->identify Data Analysis ic50 IC50 Determination: Enzymatic Assay (e.g., ADP-Glo™) identify->ic50 Prioritize Hits cellular Cellular Target Engagement (e.g., CETSA® or NanoBRET™) ic50->cellular Confirm Potency phenotype Phenotypic Assays: Cell Cycle Analysis (FACS) Cell Viability (MTT/CTG) cellular->phenotype Validate in-cell activity confirm Mechanism Confirmed phenotype->confirm Correlate with Target

Caption: Experimental workflow for validating the kinase inhibitor hypothesis.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes the determination of the IC50 value against a purified kinase (e.g., CDK2/Cyclin A). The ADP-Glo™ assay is a luminescent assay that measures ADP formation, which is a universal product of kinase-catalyzed reactions.

Principle: The amount of ADP produced is inversely correlated with the amount of light generated. Therefore, a potent inhibitor will result in low ADP production and a high luminescence signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-(3-Thienylmethyl)pyridin-2-amine in 100% DMSO, starting from a 10 mM stock.

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution to wells containing 5 µL of kinase reaction buffer with the purified CDK2/Cyclin A enzyme and the substrate (e.g., a specific peptide or Rb protein fragment).

  • Initiate Reaction: Add 4 µL of ATP solution to each well to start the kinase reaction. Final assay volume is 10 µL. Include "no enzyme" and "vehicle (DMSO)" controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • First Read (ADP-Glo™ Reagent): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

  • Second Read (Kinase Detection Reagent): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Putative Quantitative Pharmacological Profile

Based on published data for structurally related N-(pyridin-3-yl)pyrimidin-4-amine CDK2 inhibitors, we can project a target profile for N-(3-Thienylmethyl)pyridin-2-amine.[5] The goal of the experimental validation would be to populate this table with empirical data.

ParameterAssay TypeTarget ValueRationale & Reference
CDK2/Cyclin A IC50 Enzymatic (ADP-Glo™)< 100 nMRequired for potent cellular activity. Analogues show IC50 values as low as 64.42 nM.[5]
Kinase Selectivity Kinase Panel Screen>100-fold vs. other kinasesCritical for minimizing off-target toxicity.
HeLa Cell Proliferation IC50 Cellular (MTT Assay)< 10 µMDemonstrates cell permeability and on-target effects. Analogues show IC50 values in the 1-10 µM range.[5]
Cell Cycle Arrest (G1) Cellular (FACS)EC50 < 10 µMConfirms the hypothesized mechanism of G1/S checkpoint arrest.[5]

Conclusion and Future Directions

The structural alerts within N-(3-Thienylmethyl)pyridin-2-amine, supported by a wealth of literature on related thienyl and aminopyridine scaffolds, strongly suggest a mechanism of action rooted in protein kinase inhibition. The proposed target class, Cyclin-Dependent Kinases, represents a validated and therapeutically relevant area for cancer drug discovery. The experimental framework outlined in this guide provides a clear, robust, and scientifically rigorous path to test this hypothesis. Successful validation would position this compound as a promising lead for further optimization through structure-activity relationship (SAR) studies, with the ultimate goal of developing a novel therapeutic agent for proliferative diseases.

References

  • Hayakawa, I., Shioya, R., Agatsuma, T., Furukawa, H., & Sugano, Y. (2004). Thienopyridine and benzofuran derivatives as potent anti-tumor agents possessing different structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 14(13), 3411-4. Available at: [Link]

  • Kumar, D., et al. (2010). 2-Thienyl-4-furyl-6-aryl pyridine derivatives: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study. Bioorganic & Medicinal Chemistry, 18(1), 377-86. Available at: [Link]

  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. Available at: [Link]

  • Wooller, A., et al. (2017). N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds. Google Patents, WO2017020065A1.
  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Available at: [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Experimental Protocols for N-(3-Thienylmethyl)pyridin-2-amine

Executive Summary N-(3-Thienylmethyl)pyridin-2-amine (CAS: 63449-91-2) is a specialized heterocyclic building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-Thienylmethyl)pyridin-2-amine (CAS: 63449-91-2) is a specialized heterocyclic building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and targeted therapeutics. Because it features both a basic pyridine ring and an electron-rich thiophene moiety, it presents unique physicochemical behaviors and toxicological hazards. This whitepaper provides researchers and drug development professionals with an authoritative, causality-driven guide to safely handling this compound, ensuring both scientific integrity and laboratory safety.

Physicochemical Properties & Structural Analysis

Understanding the quantitative physical properties of N-(3-Thienylmethyl)pyridin-2-amine is the first step in predicting its behavior in solution and under atmospheric conditions. The structural inclusion of the secondary amine dictates its reactivity and its potential to act as a dermal penetrant.

PropertyValueSource/Reference
Chemical Name N-(3-Thienylmethyl)pyridin-2-amine[]
CAS Number 63449-91-2[]
Molecular Formula C10H10N2S[]
Molecular Weight 190.26 g/mol Calculated
Density ~1.249 g/cm³[2]
Predicted pKa ~6.32[2]

Hazard Identification and Safety Data

Based on structural analogs and isomer data such as N-(2-thienylmethyl)pyridin-2-amine, this compound is classified under several critical Globally Harmonized System (GHS) hazard categories[3]:

  • Acute Toxicity 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled. Causality: The lipophilic nature of the thiophene ring enhances dermal penetration, while the basic amine can cause systemic toxicity upon entering the bloodstream[3].

  • Skin Irritation 2 (H315): Causes skin irritation. Causality: The free amine acts as a mild base, capable of disrupting the acid mantle of the skin upon prolonged contact[3].

  • Eye Irritation 2A (H319): Causes serious eye irritation. Causality: Direct contact leads to localized pH changes that can damage the corneal epithelium[3].

  • STOT SE 3 (H336): May cause drowsiness, dizziness, or respiratory tract irritation[3].

Advanced Handling Precautions & PPE Protocols

To mitigate the risks associated with the H302/H312/H332 classifications, a defense-in-depth approach is required. Do not rely solely on standard laboratory attire.

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm). This prevents the accumulation of hazardous amine vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with heavy-duty nitrile gloves is mandatory. Causality: Nitrile provides superior chemical resistance against basic organic amines compared to latex.

    • Eye Protection: Splash-proof chemical goggles. Standard safety glasses are insufficient due to the severe eye irritation risk (H319).

    • Body Protection: A flame-retardant lab coat and closed-toe, non-porous shoes.

Experimental Workflow: Safe Handling & Reaction Setup

The following protocol outlines a self-validating system for setting up a reaction involving N-(3-Thienylmethyl)pyridin-2-amine. By verifying each step before proceeding, the system inherently prevents exposure.

Step-by-Step Methodology:

  • Fume Hood Validation: Before opening the reagent bottle, verify the fume hood monitor displays a safe flow rate (>100 fpm). Causality: Ensures immediate capture of any volatile amine vapors.

  • PPE Verification: Inspect nitrile gloves for micro-tears using the inflation test. Causality: Prevents accidental dermal exposure (H312).

  • Inert Atmosphere Preparation: Purge the reaction flask with Argon or Nitrogen. Causality: Amines and electron-rich thiophenes are susceptible to air oxidation, which can degrade the reagent and form highly reactive, potentially more toxic N-oxides.

  • Reagent Transfer: Weigh the required amount of N-(3-Thienylmethyl)pyridin-2-amine using an analytical balance enclosed in a draft shield to prevent aerosolization of particulates.

  • Controlled Solvent Addition: Add anhydrous solvent (e.g., DCM or THF) slowly via syringe. Causality: Controls the heat of solvation and prevents splattering.

  • Decontamination: Immediately wash all spatulas and glassware with a dilute acidic solution (e.g., 1M HCl) to neutralize residual amine, followed by standard solvent rinsing.

Workflow A 1. Fume Hood Validation (>100 fpm) B 2. PPE Integrity Check (Nitrile) A->B C 3. Inert Gas Purge (Ar/N2) B->C D 4. Reagent Transfer (Draft Shield) C->D E 5. Controlled Solvent Addition D->E F 6. Acidic Quench & Decontamination E->F

Step-by-step safe handling and reaction setup workflow.

Emergency Response & Spill Management

In the event of a spill, rapid and logical decision-making is critical to prevent systemic exposure and respiratory distress.

Step-by-Step Spill Protocol:

  • Evacuate and Assess: Immediately step back, hold your breath to avoid inhaling dust/vapors, and assess the spill volume.

  • Neutralization: For minor spills (< 50 mL or < 50 g), cover the spill with a weakly acidic absorbent material or standard chemical spill pads. Causality: The acid neutralizes the basic pyridine amine, converting it into a non-volatile salt, thereby drastically reducing inhalation and dermal absorption risks.

  • Containment: Sweep the neutralized material using non-sparking tools into a highly visible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected area with soap and water, followed by an ethanol wipe down to remove lipophilic residues.

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity Start->Assess Minor Minor Spill (< 50 g/mL) Assess->Minor Major Major Spill (> 50 g/mL) Assess->Major Contain Apply Acidic Absorbent Pads Minor->Contain Evacuate Evacuate Area & Call Hazmat Major->Evacuate Report File Incident Report Evacuate->Report Clean Sweep to Hazmat Waste Contain->Clean Clean->Report

Decision matrix and logical workflow for emergency spill response.

References

  • Title: N-(2-thienylmethyl)pyridin-2-amine — Chemical Substance Information | Source: NextSDS | URL: [Link]

Sources

Exploratory

A Comprehensive Theoretical and Computational Analysis of N-(3-Thienylmethyl)pyridin-2-amine

Abstract This technical guide provides a detailed theoretical and computational framework for the study of N-(3-Thienylmethyl)pyridin-2-amine, a novel heterocyclic compound. By leveraging the well-established biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed theoretical and computational framework for the study of N-(3-Thienylmethyl)pyridin-2-amine, a novel heterocyclic compound. By leveraging the well-established biological significance of its constituent thiophene and 2-aminopyridine scaffolds, this molecule presents considerable interest for applications in medicinal chemistry and drug development.[1][2] In the absence of extensive experimental data for this specific molecule, this whitepaper outlines a robust computational methodology, primarily centered on Density Functional Theory (DFT), to predict its structural, spectroscopic, and electronic properties. We present detailed, step-by-step protocols for synthesis, computational analysis, and spectroscopic characterization, establishing a self-validating system for future experimental work. The insights generated, including optimized geometry, vibrational frequencies, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) maps, serve as a foundational guide for researchers and scientists aiming to explore the therapeutic potential of N-(3-Thienylmethyl)pyridin-2-amine and its derivatives.

Introduction

The Significance of Thiophene and Pyridine Scaffolds in Medicinal Chemistry

The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. Thiophene and its derivatives represent a vital class of heterocyclic compounds, forming the core of numerous pharmacologically active molecules with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1] Similarly, the pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, valued for its diverse biological activities and its ability to act as a structural scaffold for novel therapeutic agents.[2] The unique electronic properties and hydrogen bonding capabilities of the 2-aminopyridine moiety, in particular, make it a privileged structure in the design of targeted inhibitors.[3]

N-(3-Thienylmethyl)pyridin-2-amine: A Molecule of Interest

N-(3-Thienylmethyl)pyridin-2-amine combines these two critical scaffolds via a flexible methylene linker. This design offers a unique three-dimensional architecture and electronic distribution, suggesting a high potential for interaction with biological targets. Understanding the molecule's conformational flexibility, electronic landscape, and reactive sites is paramount for unlocking its therapeutic potential.

The Role of Theoretical and Computational Chemistry

In modern drug discovery, theoretical and computational studies provide an indispensable, cost-effective, and powerful alternative to purely empirical approaches.[4] By employing methods like Density Functional Theory (DFT), we can accurately predict molecular properties such as stable conformations, vibrational spectra (FT-IR), electronic transitions, and sites susceptible to metabolic attack or intermolecular interactions.[5][6] This in silico analysis allows for a rational, hypothesis-driven approach to drug design, guiding synthesis efforts and providing a deeper understanding of structure-activity relationships before committing significant laboratory resources.

Proposed Synthesis and Spectroscopic Characterization

While specific synthesis for N-(3-Thienylmethyl)pyridin-2-amine is not extensively documented, a logical and efficient pathway can be proposed based on established organic chemistry principles for secondary amine formation.

Proposed Synthetic Protocol: Reductive Amination

The most direct route involves the reductive amination between 2-aminopyridine and thiophene-3-carboxaldehyde. This method is widely used for its high efficiency and selectivity.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and thiophene-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine). The reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the solution.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours until the imine is fully consumed (as monitored by TLC).

  • Workup and Purification: Quench the reaction by the slow addition of deionized water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predictive Spectroscopic Analysis

FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule.[7] The predicted vibrational frequencies for N-(3-Thienylmethyl)pyridin-2-amine are based on characteristic absorptions for its constituent parts.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400-3300N-H StretchSecondary AmineMedium, Sharp
3100-3000Aromatic C-H StretchPyridine & Thiophene RingsMedium
2950-2850Aliphatic C-H StretchMethylene (-CH₂-) BridgeMedium
1620-1580C=N and C=C StretchPyridine RingStrong
1550-1470C=C StretchThiophene Ring SkeletalStrong
1450-1400C-N StretchAryl-AmineMedium-Strong
750-700C-S StretchThiophene RingMedium

NMR spectroscopy provides detailed information about the molecular structure and connectivity. The following are predicted chemical shifts (δ) in ppm relative to TMS.

¹H NMR:

  • δ 8.0-8.2 ppm: (1H, doublet), Proton on pyridine ring adjacent to nitrogen.

  • δ 6.5-7.5 ppm: (6H, multiplet), Protons on the pyridine and thiophene rings.

  • δ 5.0-5.5 ppm: (1H, broad singlet), N-H proton of the secondary amine.[8]

  • δ 4.5-4.7 ppm: (2H, doublet), Methylene (-CH₂-) protons, showing coupling to the N-H proton.

¹³C NMR:

  • δ 158-160 ppm: Carbon of the pyridine ring attached to the amine group.

  • δ 140-150 ppm: Aromatic carbons of the pyridine ring.

  • δ 120-135 ppm: Aromatic carbons of the thiophene ring.

  • δ 105-115 ppm: Aromatic carbons of the pyridine ring.

  • δ 45-50 ppm: Methylene (-CH₂-) carbon.[8]

Computational Methodology

Overview of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9] It is particularly effective for calculating the properties of molecules, such as optimized geometries, vibrational frequencies, and electronic properties (HOMO/LUMO energies). For this guide, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is chosen for its proven accuracy and efficiency in describing organic molecular systems.[5] The 6-311++G(d,p) basis set is employed to provide a high level of flexibility for describing the electron distribution, which is crucial for obtaining reliable results.[10]

Computational Workflow

The following diagram illustrates the logical flow of the computational analysis process, from initial structure generation to the final interpretation of electronic properties.

G cluster_0 Setup cluster_1 Core Calculation (Gaussian) cluster_2 Data Analysis A 1. Initial Structure Generation (GaussView/Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy State) B->C D 4. Structural Analysis (Bond Lengths, Angles) C->D E 5. Vibrational Analysis (Simulated FT-IR Spectrum) C->E F 6. Electronic Property Analysis (HOMO, LUMO, MEP) C->F

Sources

Protocols & Analytical Methods

Method

experimental procedures for "N-(3-Thienylmethyl)pyridin-2-amine" synthesis

Application Note: Synthesis of N-(3-Thienylmethyl)pyridin-2-amine via Reductive Amination Introduction & Mechanistic Rationale The synthesis of N-(3-Thienylmethyl)pyridin-2-amine (CAS 63449-91-2) is a critical transforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of N-(3-Thienylmethyl)pyridin-2-amine via Reductive Amination

Introduction & Mechanistic Rationale

The synthesis of N-(3-Thienylmethyl)pyridin-2-amine (CAS 63449-91-2) is a critical transformation for drug development professionals, as 2-aminopyridine derivatives are privileged scaffolds frequently utilized in the design of kinase inhibitors and neuronal nitric oxide synthase (nNOS) inhibitors.

The most efficient synthetic route to this compound is the reductive amination of 3-thiophenecarboxaldehyde with 2-aminopyridine. However, the exocyclic amino group of 2-aminopyridine is inherently weakly nucleophilic due to the delocalization of its lone pair into the electron-deficient pyridine ring. Consequently, standard imine formation is thermodynamically slow.

To overcome this, our protocol employs a mild acid catalyst (glacial acetic acid) to activate the aldehyde carbonyl, facilitating nucleophilic attack and the subsequent dehydration of the hemiaminal intermediate into a highly reactive iminium ion. For the reduction step, is the reagent of choice. Unlike sodium borohydride (NaBH4), which can prematurely reduce the unreacted aldehyde, STAB is sterically bulky and electron-deficient, making it highly selective for the reduction of the iminium ion over the parent carbonyl. Furthermore, STAB eliminates the generation of highly toxic hydrogen cyanide gas, a severe safety risk associated with the older sodium cyanoborohydride (NaBH3CN) methods. 1,2-Dichloroethane (DCE) is selected as the solvent because it optimally solvates the polar iminium intermediate and accelerates the reaction rate compared to ethereal solvents like THF.

Mechanistic Pathway

The chemical logic of this transformation relies on a delicate balance of acid catalysis and selective hydride transfer.

Mechanism SM Aldehyde + Amine Hemiaminal Hemiaminal Intermediate SM->Hemiaminal H+ / Nucleophilic Attack Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (Dehydration) Product Secondary Amine Product Iminium->Product Hydride Transfer from STAB

Mechanistic pathway of the STAB-mediated reductive amination.

Experimental Workflow

The protocol is designed as a continuous, one-pot, two-stage process (imine formation followed by in situ reduction).

Workflow Step1 1. Reagent Assembly 3-Thiophenecarboxaldehyde + 2-Aminopyridine in DCE Step2 2. Acid Catalysis Add 1.0 eq AcOH to activate carbonyl Step1->Step2 Step3 3. Imine Reduction Add 1.5 eq NaBH(OAc)3 Stir 12-16h at RT Step2->Step3 Step4 4. Quench & Workup Sat. NaHCO3 (aq) Extract with DCM Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step4->Step5 Product Pure Product N-(3-Thienylmethyl)pyridin-2-amine Step5->Product

Workflow for the reductive amination of 3-thiophenecarboxaldehyde.

Materials and Reagents

The following quantitative data outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Thiophenecarboxaldehyde 112.151.001.12 g (933 µL)Electrophile
2-Aminopyridine 94.111.050.99 gNucleophile
Sodium triacetoxyborohydride 211.941.503.18 gReducing Agent
Acetic Acid (Glacial) 60.051.000.60 g (571 µL)Acid Catalyst
1,2-Dichloroethane (DCE) 98.96Solvent40 mL (0.25 M)Reaction Medium
Dichloromethane (DCM) 84.93Solvent2 x 20 mLExtraction Solvent

Self-Validating Experimental Protocol

Step 1: Reagent Assembly & Imine Formation

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-thiophenecarboxaldehyde (1.12 g, 10.0 mmol) and 2-aminopyridine (0.99 g, 10.5 mmol).

  • Dissolve the mixture in anhydrous 1,2-dichloroethane (40 mL) under an inert atmosphere (Nitrogen or Argon).

  • Add glacial acetic acid (571 µL, 10.0 mmol) dropwise via syringe.

  • Validation Checkpoint: The clear solution will transition to a slightly yellow hue. Stir at room temperature (20–25 °C) for 1 to 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3, UV visualization). The aldehyde spot ( Rf​ ~0.6) should heavily diminish, replaced by a new, more polar imine/hemiaminal streak.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) in three equal portions over 15 minutes.

  • Causality Note: Portionwise addition prevents a sudden exotherm and minimizes the release of hydrogen gas, while the reduced temperature suppresses any background reduction of the unreacted aldehyde.

  • Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–16 hours.

  • Validation Checkpoint: The reaction mixture will become a cloudy suspension as insoluble sodium acetate precipitates out of the DCE solution, visually confirming the progression of the hydride transfer.

Step 3: Quench and Workup

  • Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NaHCO3​ (40 mL).

  • Validation Checkpoint: Vigorous effervescence ( CO2​ gas evolution) will occur as the acetic acid and excess STAB are neutralized. Continue stirring until gas evolution completely ceases and the aqueous layer pH tests at ~8.0. This basic environment is critical to break the acetate salt of the product and free the secondary amine.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product as a viscous yellow oil.

Step 4: Purification

  • Purify the crude material via flash column chromatography on silica gel, using a gradient of 10% to 40% Ethyl Acetate in Hexanes.

  • Validation Checkpoint: The desired product, N-(3-Thienylmethyl)pyridin-2-amine, elutes as a distinct, highly UV-active spot ( Rf​ ~0.3 in 7:3 Hexanes/EtOAc). Pool the pure fractions and concentrate to afford the product as an off-white to pale yellow solid.

Expected Analytical Data

Verification of the synthesized compound should be conducted using standard spectroscopic techniques. The table below summarizes the expected quantitative analytical data for pure N-(3-Thienylmethyl)pyridin-2-amine.

Analytical MethodExpected Signals / ValuesAssignment
1 H NMR (400 MHz, CDCl3​ ) δ 8.10 (dd, J = 5.0, 1.2 Hz, 1H)Pyridine H-6
δ 7.42 (ddd, J = 8.4, 7.1, 1.9 Hz, 1H)Pyridine H-4
δ 7.30 (dd, J = 5.0, 3.0 Hz, 1H)Thiophene H-5'
δ 7.16 (dd, J = 3.0, 1.2 Hz, 1H)Thiophene H-2'
δ 7.06 (dd, J = 5.0, 1.2 Hz, 1H)Thiophene H-4'
δ 6.58 (ddd, J = 7.1, 5.0, 0.9 Hz, 1H)Pyridine H-5
δ 6.42 (dt, J = 8.4, 0.9 Hz, 1H)Pyridine H-3
δ 4.95 (br s, 1H)Amine N-H
δ 4.54 (d, J = 5.8 Hz, 2H)Bridging CH2​
Mass Spectrometry (ESI+) m/z 191.1 [M+H]+ (Calculated: 191.06)

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry (Abdel-Magid, A. F., et al., 1996) URL: [Link]

  • Title: Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. Source: Bioorganic & Medicinal Chemistry (Lawton, G. R., et al., 2009) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Organic Chemistry Portal URL: [Link]

Application

Advanced Coordination Dynamics of N-(3-Thienylmethyl)pyridin-2-amine: Hemilabile Ligand Design for Catalysis

Executive Briefing In modern coordination chemistry and homogeneous catalysis, the design of ligands that can dynamically adapt to the electronic and steric demands of a catalytic cycle is paramount. N-(3-Thienylmethyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

In modern coordination chemistry and homogeneous catalysis, the design of ligands that can dynamically adapt to the electronic and steric demands of a catalytic cycle is paramount. N-(3-Thienylmethyl)pyridin-2-amine (TMPA) [CAS: 63449-91-2] represents a highly versatile, multi-dentate ligand framework. Featuring a hard pyridine nitrogen, a secondary amine linker, and a soft thiophene sulfur, TMPA acts as an archetypal hemilabile ligand .

This application note details the mechanistic rationale, physicochemical properties, and experimental protocols for utilizing TMPA in transition-metal catalysis. By leveraging the "windshield wiper" effect of the hemilabile thiophene arm, researchers can stabilize highly reactive catalytic intermediates while simultaneously ensuring the availability of vacant coordination sites for substrate binding[1].

Mechanistic Framework: The Hemilabile Advantage

The efficacy of TMPA in catalysis—particularly in palladium- and copper-mediated cross-coupling reactions—stems from its differential donor affinities.

Hard-Soft Donor Asymmetry

The pyridine and secondary amine nitrogens act as strong σ -donors and π -acceptors, strongly anchoring the transition metal (e.g., Pd(II), Pt(II), Cu(I)/(II)). In contrast, the sulfur atom of the 3-thienyl group is a soft, polarizable donor. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, this sulfur binds weakly to intermediate-state metals.

The "Windshield Wiper" Effect in Catalysis

During a catalytic cycle (such as Suzuki-Miyaura or Heck coupling), the metal center requires a vacant site for the oxidative addition or transmetalation of substrates.

  • Resting State: The thiophene sulfur coordinates to the metal, forming a stable tridentate ( N,N′,S ) complex. This prevents catalyst degradation and aggregation into inactive metal black[2].

  • Active State: Upon substrate approach, the weak M−S bond readily cleaves. The thiophene arm swings away, exposing a vacant coordination site while the N,N′ backbone keeps the catalyst structurally intact[3].

Hemilabile_Cycle Resting Resting State (N,N',S-Tridentate) Active Active Catalyst (N,N'-Bidentate) Resting->Active S-Dissociation (Vacant Site Generation) Substrate Substrate Bound (Oxidative Addition) Active->Substrate Substrate Binding Product Product Release (Reductive Elimination) Substrate->Product Catalytic Turnover Product->Resting S-Coordination (Stabilization)

Fig 1. The hemilabile mechanism of the TMPA ligand in catalytic cycles.

Quantitative Analytics & Data Presentation

The coordination mode of TMPA can be precisely monitored via spectroscopic techniques. The tables below summarize the expected physicochemical shifts upon coordination to a Pd(II) center, alongside comparative catalytic benchmarking data.

Table 1: Spectroscopic Signatures of TMPA Coordination

Causality: Coordination to the metal center depletes electron density from the ligand, resulting in distinct downfield shifts in 1 H NMR. The shift of the thiophene proton ( Hth​ ) is the primary indicator of hemilabile S -coordination[4].

Ligand StateCoordination ModePyridine H6​ Shift ( δ , ppm)Amine N−H Shift ( δ , ppm)Thiophene H2​ Shift ( δ , ppm)IR ν(C=N) (cm −1 )
Free TMPA None8.054.95 (br)7.101595
[Pd(TMPA)Cl 2​ ] Bidentate ( N,N′ )8.826.15 (br)7.151610
[Pd(TMPA)(solv)][OTf] 2​ Tridentate ( N,N′,S )8.906.80 (br)7.851615
Table 2: Comparative Catalytic Efficacy (Suzuki-Miyaura Coupling)

Reaction Conditions: 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K 2​ CO 3​ (2.0 equiv), Catalyst (1 mol%), Solvent (EtOH/H 2​ O), 80 °C, 2h.

Catalyst SystemLigand TypeYield (%)TONCatalyst Stability (Visual)
Pd(OAc) 2​ (Ligand-free)None35%35Rapid Pd-black precipitation
Pd(OAc) 2​
  • Bipyridine
Rigid Bidentate ( N,N′ )72%72Slight precipitation
[Pd(TMPA)Cl 2​ ] Hemilabile ( N,N′,S )96% 96 Clear homogeneous solution

Methodological Protocols

The following protocols detail the synthesis of the stable bidentate precatalyst and its subsequent activation into the highly reactive tridentate hemilabile species.

Protocol 1: Synthesis of the Precatalyst[Pd(TMPA)Cl 2​ ]

This step generates a bench-stable resting state where the strong chloride ligands prevent the thiophene sulfur from coordinating.

Materials:

  • N-(3-Thienylmethyl)pyridin-2-amine (TMPA): 1.0 mmol (190.3 mg)

  • Bis(acetonitrile)dichloropalladium(II) [Pd(NCMe) 2​ Cl 2​ ]: 1.0 mmol (259.4 mg)

  • Anhydrous Dichloromethane (DCM): 15 mL

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under inert argon atmosphere, dissolve [Pd(NCMe) 2​ Cl 2​ ] in 10 mL of anhydrous DCM. The solution will appear pale yellow.

  • Ligand Addition: Dissolve TMPA in 5 mL of DCM and add it dropwise to the stirring palladium solution over 10 minutes.

    • Causality: Dropwise addition prevents the formation of kinetically favored but thermodynamically unstable polymeric species.

  • Complexation: Stir the mixture at room temperature for 4 hours. The labile acetonitrile ligands are displaced by the strongly chelating N,N′ backbone of TMPA, shifting the solution color to deep orange.

  • Isolation: Concentrate the solution under reduced pressure to ~3 mL. Add 15 mL of cold diethyl ether to precipitate the complex.

  • Purification: Filter the precipitate via a glass frit, wash with cold diethyl ether (3 × 5 mL), and dry under high vacuum. Yield: ~85%.

Protocol 2: In Situ Activation for Catalysis (Halide Abstraction)

To engage the hemilabile mechanism, the chloride ligands must be removed to create a vacant site, forcing the thiophene sulfur to coordinate and stabilize the complex.

Materials: *[Pd(TMPA)Cl 2​ ]: 0.1 mmol (36.7 mg)

  • Silver Trifluoromethanesulfonate (AgOTf): 0.22 mmol (56.5 mg)

  • Anhydrous Acetone: 5 mL

Step-by-Step Procedure:

  • Shielding: Wrap a reaction vial in aluminum foil.

    • Causality: AgOTf and the resulting AgCl byproduct are highly light-sensitive. Photolytic degradation can reduce Ag(I) to Ag(0), interfering with the transition metal catalyst.

  • Abstraction: Suspend [Pd(TMPA)Cl 2​ ] in anhydrous acetone. Add AgOTf in a single portion.

  • Activation: Stir vigorously at room temperature for 30 minutes. A white precipitate (AgCl) will rapidly form, driven by the high lattice energy of silver chloride. This thermodynamic sink forces the abstraction of the chlorides.

  • Filtration: Filter the suspension through a short pad of Celite under an argon atmosphere to remove AgCl.

  • Application: The resulting clear, deep-red filtrate contains the active cationic species [Pd(TMPA)(acetone)][OTf]2​ , ready to be injected directly into a catalytic cross-coupling reaction.

Workflow Step1 Ligand & Metal Mixing (DCM) Step2 Stirring (RT, 4h) Step1->Step2 Complexation Step3 Halide Abstraction (AgOTf, Dark) Step2->Step3 N,N' Complex Step4 Filtration & Catalysis Step3->Step4 N,N',S Cation

Fig 2. Step-by-step synthetic workflow for generating the hemilabile cationic Pd(II)-TMPA complex.

References

  • Stable Palladium(0), Palladium(II), and Platinum(II) Complexes Containing a New, Multifunctional and Hemilabile Phosphino−Imino−Pyridyl Ligand: Synthesis, Characterization, and Reactivity. Organometallics - ACS Publications. 1

  • Coordination Dynamics and Reactivity of Palladium(II) Complexes Containing the N-Thienylidene-L/D-methionine Methyl Ester Ligand. UvA-DARE (Digital Academic Repository). 4

  • Cationic indium catalysts for ring opening polymerization: tuning reactivity with hemilabile ligands. Chemical Science (RSC Publishing).2

  • Design of Hemilabile N,N,N-Ligands in Copper-Catalyzed Enantioconvergent Radical Cross-Coupling of Benzyl/Propargyl Halides with Alkenylboronate Esters. Journal of the American Chemical Society. 3

Sources

Method

Application Note: Advanced Analytical Methods for the Quantification of N-(3-Thienylmethyl)pyridin-2-amine

Executive Summary N-(3-Thienylmethyl)pyridin-2-amine (CAS: 63449-91-2; Molecular Formula: C₁₀H₁₀N₂S) is a critical heterocyclic intermediate frequently encountered in the synthesis of antihistamines (such as methapyrilen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-Thienylmethyl)pyridin-2-amine (CAS: 63449-91-2; Molecular Formula: C₁₀H₁₀N₂S) is a critical heterocyclic intermediate frequently encountered in the synthesis of antihistamines (such as methapyrilene analogs) and other pharmaceutical active ingredients[1]. Accurate quantification of this compound is essential both for assaying raw material purity and for monitoring trace-level genotoxic impurities in final drug products.

This application note provides two orthogonal, self-validating analytical protocols:

  • RP-HPLC-DAD: A robust, high-throughput method for routine purity and assay quantification (>0.05% w/w).

  • UPLC-ESI-MS/MS: A highly sensitive method for trace-level impurity profiling (ppm to ppb levels).

Physicochemical Profiling & Chromatographic Rationale

To develop a reliable analytical method, we must first analyze the structural causality of the analyte's behavior in a chromatographic system. N-(3-Thienylmethyl)pyridin-2-amine contains two basic nitrogen centers: a pyridine nitrogen and a secondary amine.

The Causality of Peak Tailing and pH Selection

Basic compounds are notorious for exhibiting severe peak tailing on traditional silica-based reversed-phase columns. This phenomenon occurs because the basic nitrogen atoms undergo secondary ion-exchange interactions with unreacted, acidic residual silanol groups (Si-O⁻) on the silica surface ()[2].

To counteract this and ensure a self-validating, reproducible system, our protocols manipulate the mobile phase pH to dictate the ionization state of both the analyte and the stationary phase:

  • Low pH Strategy (pH < 3.0): By utilizing acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA), the mobile phase pH is driven below 3.0. At this pH, residual silanols are fully protonated (neutralized), effectively shutting down secondary ion-exchange interactions ()[3]. Simultaneously, the basic nitrogens on N-(3-Thienylmethyl)pyridin-2-amine are fully protonated, ensuring the molecule exists in a single, stable ionization state, which yields sharp, symmetrical peaks.

  • Column Chemistry: We mandate the use of Type B (high-purity, base-deactivated) or hybrid-silica columns, which inherently possess fewer active silanols and resist hydrolysis at low pH extremes[3][4].

Ion Suppression in Mass Spectrometry

While TFA is an exceptional ion-pairing agent that drastically improves peak shape in UV-based HPLC, it causes severe ion suppression in Electrospray Ionization (ESI) mass spectrometry by forming strong ion pairs that do not easily desolvate into the gas phase. Therefore, for the LC-MS/MS protocol, we substitute TFA with 0.1% Formic Acid , which provides the necessary protons for robust [M+H]+ formation ( m/z 191.1) without quenching the MS signal.

Protocol A: Routine Quantification via RP-HPLC-DAD

This method is designed for bulk batch release, purity profiling, and stability testing. It incorporates a System Suitability Test (SST) to ensure the method is self-validating prior to every run.

Materials and Reagents
  • Stationary Phase: Waters XBridge C18 or equivalent hybrid silica (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector (DAD) scanning 200–400 nm; Quantification extracted at 254 nm (optimal absorbance for the pyridine and thiophene rings).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% 60% B

    • 10.0 - 12.0 min: 60% 95% B

    • 12.0 - 15.0 min: 95% B (Column Wash)

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step-by-Step Execution & System Suitability
  • Standard Preparation: Accurately weigh 10.0 mg of N-(3-Thienylmethyl)pyridin-2-amine reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Dilute to a working concentration of 100 µg/mL.

  • Sample Preparation: Weigh 10.0 mg of the sample batch, dissolve in 10 mL diluent, and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Testing (SST): Inject the 100 µg/mL standard five consecutive times.

    • Self-Validation Criteria: The system is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , the USP Tailing Factor is ≤1.5 , and the Theoretical Plate Count ( N ) is ≥5000 [4].

  • Sample Analysis: Inject blank (diluent), followed by the sample queue. Bracket samples with the reference standard every 10 injections to verify continuous system stability.

Protocol B: Trace-Level Analysis via UPLC-ESI-MS/MS

When N-(3-Thienylmethyl)pyridin-2-amine must be quantified as a trace impurity (e.g., to rule out mutagenic potential in a final API), UPLC coupled with tandem mass spectrometry is required.

Mass Spectrometry Parameters (MRM Mode)
  • Ionization Source: Electrospray Ionization in Positive mode (ESI+).

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Precursor Ion ( [M+H]+ ): m/z 191.1

  • Transitions (Collision Energy):

    • Quantifier Ion: m/z 191.1 97.0 (CE: 20 eV). Mechanism: Cleavage of the secondary amine bond, yielding the stable thienylmethyl cation.

    • Qualifier Ion: m/z 191.1 95.0 (CE: 25 eV). Mechanism: Formation of the 2-aminopyridinium cation.

Chromatographic Conditions
  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 90% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes.

Step-by-Step Execution
  • Matrix Match Calibration: Prepare calibration standards ranging from 1 ng/mL to 100 ng/mL in a matrix blank (to account for matrix-induced ion suppression/enhancement).

  • Sample Extraction: If extracting from a complex API matrix, perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge. Wash with 0.1% FA in water, elute with 5% ammonium hydroxide in methanol. Evaporate and reconstitute in initial mobile phase.

  • Analysis: Inject 2 µL of standards and samples. Calculate concentration using the ratio of the quantifier to qualifier ion to ensure peak purity and identity.

Analytical Workflow & Decision Tree

AnalyticalWorkflow Start Sample: N-(3-Thienylmethyl) pyridin-2-amine Matrix Assess Matrix & Target LOQ Start->Matrix Decision Quantification Goal? Matrix->Decision HPLC Routine Assay / Purity (> 0.05% w/w) Decision->HPLC High Conc. LCMS Trace / Genotoxic Impurity (ppm to ppb levels) Decision->LCMS Trace Level Prep1 Dilute & Shoot (0.1% TFA / MeCN) HPLC->Prep1 Prep2 SPE or LLE Extraction (0.1% FA / MeCN) LCMS->Prep2 Run1 RP-HPLC-DAD (UV @ 254 nm) Prep1->Run1 Run2 UPLC-ESI-MS/MS (MRM: 191.1 -> 97.0) Prep2->Run2 Valid ICH Q2(R2) Validation & System Suitability Run1->Valid Run2->Valid Report Final Analytical Report Valid->Report

Decision tree for N-(3-Thienylmethyl)pyridin-2-amine quantification based on sensitivity needs.

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure regulatory compliance, both methods must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach for analytical procedures ()[5][6][7].

The table below summarizes the mandatory validation parameters and acceptance criteria for both the Assay (HPLC) and Impurity (LC-MS/MS) methods.

Validation ParameterDefinition (ICH Q2(R2))Acceptance Criteria: Assay (HPLC-DAD)Acceptance Criteria: Trace Impurity (LC-MS/MS)
Specificity Ability to assess the analyte unequivocally in the presence of components.Resolution ( Rs​ ) > 1.5 from nearest degradation product.No interfering peaks at the MRM retention time (S/N < 3 in blank).
Linearity Proportionality of test results to analyte concentration. R2≥0.999 over 80–120% of target concentration. R2≥0.995 over 1–120% of target limit.
Accuracy (Recovery) Closeness of agreement between the accepted reference value and the found value.98.0% – 102.0% across 3 concentration levels (n=3).80.0% – 120.0% across 3 concentration levels (n=3).
Precision (Repeatability) Closeness of agreement between a series of measurements.%RSD ≤2.0% (n=6 injections of 100% standard).%RSD ≤10.0% (n=6 injections at LOQ level).
LOD / LOQ Lowest amount detectable / quantifiable with acceptable precision.Not strictly required for main assay; typically LOQ ~0.05%.S/N ≥3 (LOD) and S/N ≥10 (LOQ). Target LOQ ≤1 ppm.
Robustness Capacity to remain unaffected by small, deliberate variations.Stable under ±0.2 pH, ±2∘ C, ±5% organic phase.Stable under ±0.1 mL/min flow, ±2 eV collision energy.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." (Effective June 2024). Available at:[Link]

  • LCGC International. "Top Three HPLC Method Development Tips." Chromatography Online. Available at:[Link]

  • Dolan, J. W. "Why Do Peaks Tail?" LC Troubleshooting Bible. Available at: [Link]

Sources

Application

Application Notes and Protocols for "N-(3-Thienylmethyl)pyridin-2-amine" in the Synthesis of Heterocyclic Compounds

For the attention of: Researchers, scientists, and drug development professionals. This document provides a comprehensive guide to the synthesis and potential applications of N-(3-Thienylmethyl)pyridin-2-amine , a versat...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the synthesis and potential applications of N-(3-Thienylmethyl)pyridin-2-amine , a versatile building block for the construction of novel heterocyclic frameworks. The protocols and insights provided herein are designed to empower researchers to leverage this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

Core Concept: The Synthetic Utility of N-(3-Thienylmethyl)pyridin-2-amine

The unique molecular architecture of N-(3-Thienylmethyl)pyridin-2-amine, which features a nucleophilic secondary amine linking an electron-rich thiophene ring to an electron-deficient pyridine ring, makes it a highly attractive, albeit underutilized, precursor for complex heterocyclic systems. This guide will first detail robust methods for the synthesis of this key intermediate and then explore its potential for intramolecular cyclization to generate novel fused ring systems.

PART 1: Synthesis of N-(3-Thienylmethyl)pyridin-2-amine

The efficient synthesis of the target compound is a critical first step. Three reliable methods are presented below, each with distinct advantages depending on the available starting materials and desired scale.

Method 1: Reductive Amination

This classical one-pot reaction is often the most straightforward approach, involving the formation of an imine from 2-aminopyridine and 3-thiophenecarboxaldehyde, followed by in-situ reduction.[1]

Scientific Rationale: The reaction proceeds via the acid-catalyzed formation of an iminium ion, which is subsequently reduced by a mild hydride donor. Methanol is an excellent solvent choice as it effectively dissolves the reactants and the reducing agent. Sodium borohydride is the preferred reducing agent due to its selectivity for the imine over the aromatic rings.[1]

Detailed Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 3-thiophenecarboxaldehyde (1.0 eq.) and 2-aminopyridine (1.0 eq.) in methanol.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq.) and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Work-up: Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of water.

  • Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by silica gel column chromatography.

G cluster_0 Reductive Amination Workflow Start Start Imine Formation Imine Formation (MeOH, H⁺) Start->Imine Formation Reduction Reduction (NaBH₄) Imine Formation->Reduction Purification Purification Reduction->Purification Product Product Purification->Product

Caption: Reductive Amination Workflow.

Method 2: Nucleophilic Substitution

This method involves the alkylation of 2-aminopyridine with a suitable 3-thienylmethyl halide, such as 3-(chloromethyl)thiophene.

Scientific Rationale: The reaction is a classic SN2 displacement. A strong, non-nucleophilic base is required to deprotonate the 2-aminopyridine, thereby increasing its nucleophilicity. A polar aprotic solvent like DMF is ideal as it solvates the counter-ion of the base, leaving the nucleophilic anion more reactive.

Detailed Protocol: Nucleophilic Substitution

  • Deprotonation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 eq., 60% dispersion in oil) in anhydrous DMF. Cool to 0 °C and add a solution of 2-aminopyridine (1.0 eq.) in anhydrous DMF dropwise. Stir at room temperature for 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add a solution of 3-(chloromethyl)thiophene (1.0 eq.) in anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC.

  • Work-up and Purification: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography.

G cluster_1 Nucleophilic Substitution Workflow Start Start Deprotonation Deprotonation (NaH, DMF) Start->Deprotonation Alkylation Alkylation Deprotonation->Alkylation Purification Purification Alkylation->Purification Product Product Purification->Product

Caption: Nucleophilic Substitution Workflow.

Method 3: Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction provides an excellent route for the formation of the C-N bond between 2-bromopyridine and 3-thienylmethanamine.[2][3][4]

Scientific Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by deprotonation of the amine, coordination to the palladium center, and reductive elimination to furnish the product and regenerate the catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for high catalytic activity.[4]

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Reagent Addition: Add 2-bromopyridine (1.0 eq.) and 3-thienylmethanamine (1.2 eq.) followed by anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Concentrate the filtrate and purify the crude product by silica gel column chromatography.

G cluster_2 Buchwald-Hartwig Amination Workflow Start Start Pd-catalyzed Coupling Pd-catalyzed Coupling Start->Pd-catalyzed Coupling Purification Purification Pd-catalyzed Coupling->Purification Product Product Purification->Product G cluster_3 Proposed Pictet-Spengler-type Cyclization Start Start Acid-catalyzed Cyclization Acid-catalyzed Cyclization Start->Acid-catalyzed Cyclization Purification Purification Acid-catalyzed Cyclization->Purification Product Product Purification->Product

Sources

Method

Introduction: A Framework for Investigating N-(3-Thienylmethyl)pyridin-2-amine

As a Senior Application Scientist, this document provides a comprehensive guide for the preclinical evaluation of novel chemical entities, using the compound N-(3-Thienylmethyl)pyridin-2-amine as a representative example...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this document provides a comprehensive guide for the preclinical evaluation of novel chemical entities, using the compound N-(3-Thienylmethyl)pyridin-2-amine as a representative example. Given the limited specific public data on this molecule, this guide establishes a robust, hypothesis-driven framework for its investigation, assuming a potential role as a kinase inhibitor—a common activity for scaffolds containing pyridine and thiophene moieties.

N-(3-Thienylmethyl)pyridin-2-amine is a small molecule featuring a pyridin-2-amine core linked to a thienylmethyl group. Such heterocyclic structures are prevalent in modern medicinal chemistry and are known to interact with a variety of biological targets, most notably protein kinases. Protein kinases are critical regulators of cellular signaling and their dysregulation is a hallmark of many diseases, including cancer, making them a major class of drug targets.

This document outlines a phased, systematic approach to characterize the in vitro and in vivo properties of a novel compound like N-(3-Thienylmethyl)pyridin-2-amine (herein designated as "INV-32A"). The workflow is designed to first establish a foundational understanding of its biological activity and mechanism of action at the molecular and cellular level, and then to translate these findings into a relevant animal model to assess preclinical efficacy and safety.

This guide is structured to follow a logical progression, from initial target validation to whole-animal studies, emphasizing the causality behind experimental choices and the inclusion of self-validating controls.

Phase 1: In Vitro Characterization of INV-32A

The initial phase of investigation focuses on determining if INV-32A has a specific biological activity and identifying its molecular target. We will hypothesize that INV-32A is a kinase inhibitor and design experiments to test this hypothesis.

Initial Target Screening and Validation

The first step is to screen INV-32A against a panel of kinases to identify potential targets. A broad screening panel provides an unbiased view of its selectivity.

Experimental Workflow: Kinase Panel Screening

G cluster_invitro In Vitro Evaluation Kinase Panel Biochemical Screen (e.g., 400+ Kinase Panel) Hit_ID Primary Hit Identification (e.g., Target Kinase X) Kinase Panel->Hit_ID IC50 IC50 Determination (Biochemical Assay) Hit_ID->IC50 Cell_Viability Cell-Based Potency (e.g., MTT Assay) IC50->Cell_Viability Mechanism Mechanism of Action (Western Blot for p-Substrate) Cell_Viability->Mechanism Selectivity Cellular Selectivity (Off-Target Cell Lines) Mechanism->Selectivity

Caption: High-level workflow for the in vitro characterization of a novel kinase inhibitor.

Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of INV-32A against its putative target kinase (Target X). We will use a luminescence-based assay that quantifies ATP consumption.

  • Reagent Preparation :

    • Prepare a 2X solution of Target X kinase in kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA).

    • Prepare a 2X solution of the specific substrate peptide in kinase buffer.

    • Prepare a 10 mM stock solution of INV-32A in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute into kinase buffer to create 4X compound solutions.

    • Prepare a 4X ATP solution at the Km concentration for the specific kinase.

  • Assay Procedure (384-well plate format) :

    • Add 2.5 µL of 4X INV-32A dilution or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Mix and incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the kinase reaction by adding a 2.5 µL mixture of 2X substrate and 4X ATP.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and measure kinase activity by adding 10 µL of a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced.

    • Read luminescence on a plate reader.

  • Data Analysis :

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Activity and Mechanism of Action

Once biochemical activity is confirmed, the next critical step is to determine if INV-32A can enter cells and inhibit its target in a physiological context.

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

This protocol measures the ability of INV-32A to inhibit the proliferation of a cancer cell line known to be dependent on the activity of Target X.[1][2][3]

  • Cell Plating :

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment :

    • Prepare a serial dilution of INV-32A in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Measurement :

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[1][3]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[2]

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.[4]

    • Incubate overnight in the dark at room temperature, ensuring all crystals are dissolved.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis :

    • Calculate the percentage of viable cells relative to the vehicle control.

    • Plot the percent viability versus the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Table 1: Hypothetical In Vitro Activity of INV-32A

ParameterTarget XCell Line A (Target X Dependent)Cell Line B (Target X Independent)
Biochemical IC50 50 nMN/AN/A
Cellular GI50 N/A250 nM> 10 µM

This data would suggest that INV-32A is a potent inhibitor of its target kinase and selectively inhibits the growth of cancer cells that depend on that kinase.

Phase 2: In Vivo Evaluation of INV-32A

After demonstrating promising in vitro activity, the focus shifts to evaluating the compound's properties in a living organism. This phase assesses the compound's pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy.

Pharmacokinetic (PK) Studies

A PK study determines what the body does to the drug. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

Protocol 3: Mouse Pharmacokinetic Study

  • Compound Formulation :

    • Formulate INV-32A in a suitable vehicle for both intravenous (IV) and oral (PO) administration (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Animal Dosing :

    • Use healthy adult mice (e.g., C57BL/6, n=3 per time point).

    • Administer a single dose of INV-32A either IV (e.g., 2 mg/kg) or PO (e.g., 10 mg/kg).

  • Sample Collection :

    • Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via tail vein or cardiac puncture (terminal).

    • Process blood to plasma and store at -80°C.

  • Bioanalysis and Data Analysis :

    • Quantify the concentration of INV-32A in plasma samples using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Efficacy Studies in a Xenograft Model

The ultimate preclinical test is whether the compound can inhibit tumor growth in vivo. A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard approach.[5][6][7]

G cluster_invivo In Vivo Xenograft Workflow Implantation Implant Tumor Cells (e.g., Cell Line A in Nude Mice) Growth Allow Tumors to Establish (e.g., to ~100-150 mm³) Implantation->Growth Randomization Randomize Mice (into Vehicle & Treatment Groups) Growth->Randomization Dosing Daily Dosing (e.g., INV-32A at 10 mg/kg PO) Randomization->Dosing Monitoring Monitor Tumor Volume (& Body Weight) Dosing->Monitoring Monitoring->Dosing Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: Standard workflow for an in vivo cancer xenograft efficacy study.

Protocol 4: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation :

    • Harvest log-phase Cell Line A cells. Resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 20 x 10^6 cells/mL.[7]

    • Subcutaneously inject 100 µL (2 x 10^6 cells) into the flank of female athymic nude mice.

  • Tumor Growth and Grouping :

    • Monitor tumor growth using caliper measurements (Volume = (length x width^2)/2).

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), e.g., Vehicle control and INV-32A (10 mg/kg).

  • Treatment and Monitoring :

    • Administer INV-32A or vehicle daily via oral gavage.

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint and Analysis :

    • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size limit.

    • At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

    • Calculate the Tumor Growth Inhibition (TGI) percentage.

    • (Optional) Collect tumors for pharmacodynamic analysis (e.g., Western blot to confirm inhibition of Target X phosphorylation in vivo).

Table 2: Hypothetical In Vivo Efficacy of INV-32A

GroupDose (PO, QD)Mean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle N/A1250 ± 1500%+2%
INV-32A 10 mg/kg480 ± 9562%-1%

This hypothetical data would demonstrate that INV-32A is well-tolerated and significantly inhibits tumor growth in a relevant preclinical model, providing a strong rationale for further development.

Conclusion

This document provides a detailed, albeit hypothetical, framework for the comprehensive preclinical evaluation of N-(3-Thienylmethyl)pyridin-2-amine (INV-32A). By following a logical progression from broad in vitro screening to targeted in vivo efficacy studies, researchers can rigorously characterize the compound's mechanism, potency, and therapeutic potential. The causality-driven approach, with built-in validation and control steps, ensures the generation of robust and reliable data essential for advancing a novel chemical entity through the drug development pipeline.

References

  • ScienCell Research Laboratories. (n.d.). MTT Cell Viability & Proliferation Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • Columbia University. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. Retrieved from [Link]

  • PubMed. (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(3-Thienylmethyl)pyridin-2-amine

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Thienylmethyl)pyridin-2-amine. It provides in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Thienylmethyl)pyridin-2-amine. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its synthesis.

Introduction and Synthetic Strategies

N-(3-Thienylmethyl)pyridin-2-amine is a heterocyclic compound featuring pyridine, thiophene, and secondary amine moieties. Its synthesis is of interest in medicinal chemistry and materials science. The primary challenge in its synthesis lies in the efficient and clean formation of the C-N bond between the pyridin-2-amine and the 3-thienylmethyl group. Two predominant and reliable synthetic strategies are typically employed: the Buchwald-Hartwig amination and reductive amination.

The choice between these methods depends on available starting materials, functional group tolerance, and scale. This guide will cover the intricacies of both pathways.

synthetic_routes cluster_sm Starting Materials cluster_reactions Synthetic Pathways SM1 2-Aminopyridine R1 Buchwald-Hartwig Amination SM1->R1 R2 Reductive Amination SM1->R2 SM2 3-(Bromomethyl)thiophene or 3-(Chloromethyl)thiophene SM2->R1 SM3 Thiophene-3-carbaldehyde SM3->R2 Product N-(3-Thienylmethyl)pyridin-2-amine R1->Product R2->Product

Caption: Primary synthetic routes to N-(3-Thienylmethyl)pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N-(3-Thienylmethyl)pyridin-2-amine?

The two most common and effective methods are the Palladium-catalyzed Buchwald-Hartwig amination and classical reductive amination.[1][2]

  • Buchwald-Hartwig Amination: This cross-coupling reaction involves reacting 2-aminopyridine with a 3-thienylmethyl halide (e.g., 3-(bromomethyl)thiophene) using a palladium catalyst, a phosphine ligand, and a base.[1][3] This method is highly versatile and generally provides good yields.

  • Reductive Amination: This two-step, one-pot process involves the condensation of 2-aminopyridine with thiophene-3-carbaldehyde to form an intermediate imine, which is then reduced in situ by a hydride-based reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) to yield the final secondary amine.[2][4]

Q2: Which synthetic route is generally preferred?

The choice is often dictated by the availability and stability of the starting materials.

  • Buchwald-Hartwig is often preferred for its broad substrate scope and high efficiency, especially on a small to medium scale. However, it requires careful optimization of the catalyst, ligand, and base, and can be more expensive due to the palladium catalyst and phosphine ligands.[5][6]

  • Reductive Amination is a robust, cost-effective, and scalable alternative.[2] It avoids expensive catalysts and is often easier to set up. However, the thiophene-3-carbaldehyde starting material may be prone to oxidation or polymerization, and the reaction requires careful control of pH, especially when using reagents like NaBH₃CN.

Q3: What are the critical safety considerations for these syntheses?

  • Palladium Catalysts and Phosphine Ligands: Many phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).[5] Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Bases: Strong bases like sodium tert-butoxide (NaOtBu) are corrosive and highly reactive with water. They should be handled in a glovebox or under a robust inert atmosphere.

  • Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) is highly toxic and can release hydrogen cyanide (HCN) gas under acidic conditions. All reductive amination workups should be performed in a well-ventilated fume hood, and acidic quenching should be done with extreme caution. Sodium triacetoxyborohydride (STAB) is a safer alternative as it is not as toxic and is moisture-sensitive but does not release HCN.

  • Solvents: Anhydrous solvents are often required, especially for the Buchwald-Hartwig reaction.[7] Ethers like THF can form explosive peroxides and should be tested before use.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

troubleshooting_workflow Start Problem: Low or No Product Yield Pathway Which Reaction? Start->Pathway BH_Path Buchwald-Hartwig Pathway->BH_Path Pd-Catalyzed RA_Path Reductive Amination Pathway->RA_Path Reductive BH_Check1 Check Catalyst/Ligand - Active Precatalyst? - Correct Pd:Ligand Ratio? - Appropriate Ligand Choice? BH_Path->BH_Check1 BH_Check2 Verify Reaction Conditions - Inert Atmosphere? - Anhydrous Solvent/Reagents? - Sufficient Temperature/Time? BH_Check1->BH_Check2 BH_Check3 Assess Base - Correct Strength/Solubility? - Fully Anhydrous? BH_Check2->BH_Check3 BH_Check4 Analyze for Side Products - Hydrodehalogenation? - Homocoupling? BH_Check3->BH_Check4 RA_Check1 Confirm Imine Formation - Monitor by TLC/LC-MS - pH suitable for condensation? RA_Path->RA_Check1 RA_Check2 Check Reducing Agent - Is it active? - Added at correct stage? RA_Check1->RA_Check2 RA_Check3 Verify Solvent/pH - Solvent protic enough? - pH compatible with reducer? RA_Check2->RA_Check3 RA_Check4 Analyze for Side Products - Unreacted Aldehyde? - Hydrolyzed Imine? RA_Check3->RA_Check4

Caption: A general workflow for troubleshooting low-yield reactions.

Scenario 1: Low or No Yield in Buchwald-Hartwig Amination
Potential Cause Explanation & Troubleshooting Steps
Inactive Catalyst System The active Pd(0) species is crucial for initiating the catalytic cycle.[3][8] Solutions:Use a Precatalyst: Use a modern, air-stable palladium precatalyst (e.g., RuPhos-Pd-G3, XPhos-Pd-G3) to ensure reliable generation of the active Pd(0) species.[9] • Check Ligand: The ligand choice is critical. For coupling with an electron-rich heterocycle like 2-aminopyridine, a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) is often required to promote the reductive elimination step.[5][10] • Ensure Correct Stoichiometry: Maintain the correct palladium-to-ligand ratio, typically between 1:1 and 1:2.[5]
Inert Atmosphere Failure Oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the reaction. Solutions:Degas Solvents: Thoroughly degas the reaction solvent (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). • Use Schlenk Line/Glovebox: Perform all reagent additions and transfers under a positive pressure of an inert gas like argon or nitrogen.
Inappropriate Base The base must be strong enough to deprotonate the 2-aminopyridine but not so reactive that it causes degradation. Its solubility is also key. Solutions:Screen Bases: Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).[11] For pyridinic substrates, a strong, non-nucleophilic base like LiHMDS or NaOtBu is often effective.[9] • Ensure Anhydrous Conditions: Use a freshly opened bottle of base or dry it thoroughly before use.
Substrate-Related Issues The pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalysis.[9][11] Solutions:Ligand Choice: Using a bulky ligand helps prevent inhibitory coordination of the pyridine nitrogen to the palladium center.[5] • Purity: Ensure the purity of both 2-aminopyridine and the 3-thienylmethyl halide. Impurities can poison the catalyst.[12]
Scenario 2: Significant Side Product Formation
Observed Side Product Potential Cause & Explanation Troubleshooting Steps
Hydrodehalogenation The thienylmethyl halide is reduced to methylthiophene instead of coupling. This often occurs if the catalytic cycle is slow or if there are protic impurities.Lower Temperature: Running the reaction at a lower temperature can disfavor this side reaction.[5] • Use a Less Electron-Rich Ligand: While counterintuitive, a slightly less electron-donating ligand can sometimes disfavor the pathways leading to hydrodehalogenation. • Ensure Anhydrous Conditions: Rigorously exclude water and other protic impurities.[5]
Homocoupling of Halide Two molecules of the 3-thienylmethyl halide couple to form a dimer. This is often favored at higher temperatures or with high catalyst loading.Lower Reaction Temperature: This is the most effective way to reduce homocoupling.[5] • Reduce Catalyst Loading: Use the minimum effective amount of palladium catalyst (typically 1-4 mol %).
Scenario 3: Issues with Reductive Amination
Problem Potential Cause & Explanation Troubleshooting Steps
Reaction Stalls / Low Conversion Imine formation may be incomplete, or the reducing agent may be inactive.Monitor Imine Formation: Before adding the reducing agent, check for imine formation via TLC or LC-MS. If formation is slow, add a catalytic amount of acid (e.g., acetic acid) or use a dehydrating agent like molecular sieves.[13] • Check Reducing Agent: Use a fresh bottle of the reducing agent. STAB is sensitive to moisture and NaBH₃CN can degrade over time. • pH Control: For NaBH₃CN, the reaction is typically run at a slightly acidic pH (5-6) to promote imine formation without decomposing the reducing agent. For STAB, this is less of a concern.
Recovery of Starting Aldehyde The imine intermediate is hydrolyzing back to the starting materials. This indicates the presence of excess water and that the reduction step is slower than hydrolysis.Use Anhydrous Solvent: Employ a dry solvent like dichloroethane (DCE) or methanol. • Use a Desiccant: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester water formed during imine condensation.

Experimental Protocols

Protocol 4.1: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and scales.

buchwald_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Ar-X label_OA Oxidative Addition Amine_Complex [Ar-Pd(II)(NHR')L₂]⁺X⁻ OA_Complex->Amine_Complex R'-NH₂ label_AC Amine Coordination Amido_Complex Ar-Pd(II)(NR')L₂ Amine_Complex->Amido_Complex -HX label_DP Deprotonation (Base) Amido_Complex->Pd0 Ar-NHR' label_RE Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[1][3][8]

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol %), the phosphine ligand (e.g., RuPhos, 4 mol %), and the base (e.g., LiHMDS, 2.0 equivalents).

  • Reagent Addition: Add 2-aminopyridine (1.2 equivalents) and degassed anhydrous solvent (e.g., toluene or dioxane).

  • Initiation: Stir the mixture for 10 minutes at room temperature, then add 3-(bromomethyl)thiophene (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 4.2: Reductive Amination
  • Setup: To a round-bottom flask, add 2-aminopyridine (1.1 equivalents), thiophene-3-carbaldehyde (1.0 equivalent), and an appropriate solvent (e.g., methanol or 1,2-dichloroethane).

  • Imine Formation: Stir the mixture at room temperature. A catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate imine formation. If desired, add activated 4Å molecular sieves. Stir for 1-2 hours and monitor imine formation by TLC/LC-MS.

  • Reduction: Cool the mixture in an ice bath (0 °C). Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature until complete (typically 2-12 hours), monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Purification Guidance

Purifying N-(3-Thienylmethyl)pyridin-2-amine can be challenging due to the basic nature of the two nitrogen atoms, which can cause significant tailing during silica gel chromatography.[14]

Q: How can I improve the column chromatography of my basic product?

A: Tailing on silica gel is caused by strong interactions between the basic amine groups and the acidic silanol groups on the silica surface.

  • Use a Basic Eluent Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your eluent system (typically 0.5-1% v/v).[14] This will saturate the acidic sites on the silica, allowing your basic compound to elute with much-improved peak shape.

  • Use Deactivated Silica: Consider using silica gel that has been treated with a deactivating agent, or use an alternative stationary phase like alumina (basic or neutral).

  • Acid-Base Extraction: Before chromatography, an acid-base workup can remove many impurities.[14] Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous HCl (e.g., 1M). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the purified product back into an organic solvent.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ProQuest. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Buchwald–Hartwig Amination. Retrieved from [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Arkivoc. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Retrieved from [Link]

  • ACS Publications. (2023). Scalable, Green Synthesis of Heteroaromatic Amine-boranes. Retrieved from [Link]

  • Request PDF. (n.d.). Scalable, Green Synthesis of Heteroaromatic Amine-boranes. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

  • MDPI. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]

  • Hrcak. (2005). Synthesis of Some New Pyridines, Thienopyridines and Pyrido[2,3:4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazoles. Retrieved from [Link]

  • ACS Publications. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Retrieved from [Link]

  • Unibo. (n.d.). Methodologies in Amine Synthesis: Challenges and Applications. Retrieved from [Link]

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]

  • NextSDS. (n.d.). N-(3-thienylmethyl)pyridin-2-amine — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Retrieved from [Link]

  • DOI. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Google Patents. (n.d.). CN113880756A - Preparation method of 2-amino-3-hydroxymethylpyridine.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for N-(3-Thienylmethyl)pyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique physicochemical challenges associated with isolating N-(3-Thienylmethyl)pyridin-2-am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique physicochemical challenges associated with isolating N-(3-Thienylmethyl)pyridin-2-amine (CAS: 63449-91-2)[].

This molecule features a 2-aminopyridine core linked to an electron-rich thiophene ring via a secondary amine. Because it contains both a basic pyridine nitrogen and a nucleophilic secondary amine, it exhibits strong hydrogen-bonding capabilities and pH-dependent solubility. The troubleshooting guides below are designed to help you navigate these properties using field-proven, self-validating methodologies.

Section 1: Liquid-Liquid Extraction (Acid-Base Workup) FAQs

Q: My crude reaction mixture contains unreacted thiophene-3-carboxaldehyde and neutral byproducts. How can I selectively isolate the amine without resorting to chromatography? A: You can exploit the basicity of the 2-aminopyridine and secondary amine nitrogens. By lowering the pH of the mixture to ~2 using an aqueous acid (e.g., 1M HCl), the nitrogens become protonated, forming a highly water-soluble hydrochloride salt. Neutral impurities (like unreacted aldehydes or non-basic organic byproducts) remain highly lipophilic and will stay in the organic phase[2]. After separating the layers, basifying the aqueous phase to pH > 9 deprotonates the nitrogens, regenerating the lipophilic free base, which can then be extracted into a fresh organic solvent[3].

Q: During the basification step, my product forms a stubborn emulsion instead of cleanly separating into the organic layer. What went wrong? A: Emulsions in basic aqueous solutions often occur when using ethyl acetate (EtOAc) due to partial saponification of the solvent or the amphiphilic nature of crude byproducts. Causality & Fix: Switch your extraction solvent from EtOAc to Dichloromethane (DCM). The free base of N-(3-Thienylmethyl)pyridin-2-amine has a relatively high polar surface area. DCM provides superior partitioning for free-base heterocycles from aqueous basic solutions, and its higher density (heavier than water) helps break emulsions rapidly via gravity.

Section 2: Flash Column Chromatography Troubleshooting

Q: When I run the compound on standard normal-phase silica gel, it streaks down the entire column, and my isolated yield is terrible. How do I fix this? A: This is a classic issue with 2-aminopyridine derivatives. Standard silica gel (SiO₂) surfaces are populated with weakly acidic silanol groups (Si-OH, pKa ~ 4.5–5.5). The basic pyridine and secondary amine nitrogens in your compound form strong hydrogen bonds and undergo partial proton transfer with these silanols[4]. This creates a mixed retention mechanism (adsorption + ion-exchange), leading to broad, tailing peaks and irreversible adsorption. Causality & Fix: Add a basic modifier, such as 1% to 5% Triethylamine (TEA) or aqueous ammonia, to your mobile phase (e.g., Hexane/EtOAc + 1% TEA)[2]. The TEA competitively binds to and saturates the acidic silanol sites, deactivating them. This allows your target analyte to elute strictly based on its polarity, resulting in sharp bands and high recovery.

Q: Can I use Reverse-Phase (C18) chromatography to avoid the silica streaking issue entirely? A: Yes. Reverse-phase (C18) chromatography is highly effective for polar, basic heterocycles[2]. Causality & Fix: Use a mobile phase of Water and Acetonitrile. However, you must control the pH. To isolate the free base directly, use a volatile basic buffer like 10 mM Ammonium Formate or Ammonium Bicarbonate (pH ~ 8). If you prefer to isolate the compound as a salt (which is often more stable against oxidation), add 0.1% Trifluoroacetic acid (TFA) to both mobile phases. The TFA will ion-pair with the basic nitrogens, improving peak shape and yielding the TFA salt upon lyophilization.

Section 3: Quantitative Data & Method Selection

When designing your purification campaign, select your method based on the scale and target purity required.

Purification MethodTypical RecoveryTarget PurityScalabilityPrimary Use Case
Acid-Base Extraction 85–95%80–90%>100 gBulk removal of neutral/acidic impurities
TEA-Modified Silica 75–85%>95%1–50 gSeparation of structural isomers or basic byproducts
Preparative RP-HPLC 60–80%>99%<1 gFinal polishing for biological assays or analytical standards

Section 4: Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction Workflow

Purpose: Bulk isolation of the basic amine from neutral/acidic reaction components.

  • Initial Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Acidification: Add 1M HCl in equal volume to the organic layer. Stir vigorously for 10 minutes.

    • Validation Check: Spot the aqueous layer on pH paper; it must read pH < 2. If not, add more 1M HCl. This guarantees complete protonation of the 2-aminopyridine core.

  • Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer (contains product) into a clean Erlenmeyer flask. Discard the upper EtOAc layer (contains neutral impurities).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring.

    • Validation Check: Spot the aqueous solution on pH paper; it must read pH > 9. The solution will turn cloudy as the free base precipitates or oils out.

  • Extraction: Extract the basic aqueous layer with DCM (3 × 10 mL per gram of theoretical yield).

    • Validation Check: Spot the remaining aqueous layer on a TLC plate and visualize under UV (254 nm). A lack of UV absorption confirms complete extraction of the product.

  • Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude free base.

Protocol B: TEA-Modified Silica Gel Chromatography

Purpose: High-resolution separation of the free base from structurally similar basic impurities.

  • Eluent Preparation: Prepare a solvent system of Hexane/EtOAc (e.g., 70:30) and add 1% v/v Triethylamine (TEA). Mix thoroughly.

  • Column Pre-treatment (Critical Step): Pack the silica gel column using the TEA-modified eluent. Flush the column with at least 2 column volumes (CV) of the eluent prior to loading the sample.

    • Validation Check: Collect a few drops of the flow-through and test with wet pH paper. It should test basic (pH ~ 8-9), confirming the acidic silanol sites on the silica are fully saturated with TEA.

  • Sample Loading: Dissolve the crude free base in a minimum amount of DCM and load it evenly onto the column.

  • Elution: Elute the column with the TEA-modified mobile phase. Monitor fractions via TLC (also using the TEA-modified solvent as the developing phase).

Section 5: Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture AcidExt Acid Extraction (1M HCl) Crude->AcidExt Org1 Organic Phase (Neutral Impurities) AcidExt->Org1 Top Layer Aq1 Aqueous Phase (Protonated Amine) AcidExt->Aq1 Bottom Layer Basify Basification (pH > 9) & DCM Extraction Aq1->Basify Org2 Organic Phase (Crude Free Base) Basify->Org2 Extract Purity LC-MS Purity > 95%? Org2->Purity Pure Pure N-(3-Thienylmethyl) pyridin-2-amine Purity->Pure Yes Flash Silica Chromatography (Hexane/EtOAc + 1% TEA) Purity->Flash No Flash->Pure

Decision tree for the purification of N-(3-Thienylmethyl)pyridin-2-amine.

References

  • CAS 63449-91-2 N-(3-Thienylmethyl)pyridin-2-amine Source: BOC Sciences URL:[]

  • How to remove unreacted 2-aminopyridine from product Source: Benchchem URL:[2]

  • Technical Support Center: Purification of 2-Aminopyridine-3,4-diol Source: Benchchem URL:[4]

  • Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air Source: The Royal Society of Chemistry URL:

  • A direct approach to amines with remote stereocenters by enantioselective CuH-catalysed reductive relay hydroamination Source: DSpace@MIT URL:[3]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(3-Thienylmethyl)pyridin-2-amine

Welcome to the technical support guide for the synthesis of N-(3-Thienylmethyl)pyridin-2-amine. This resource is designed for chemistry professionals engaged in pharmaceutical research and process development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-(3-Thienylmethyl)pyridin-2-amine. This resource is designed for chemistry professionals engaged in pharmaceutical research and process development. Here, we move beyond simple protocols to address the nuanced challenges and frequent pitfalls encountered during the synthesis of this valuable heterocyclic amine. Our goal is to provide you with the causal understanding needed to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.

Part 1: Troubleshooting Guide - When Experiments Deviate

This section addresses common problems observed during the synthesis. We focus on identifying the root cause and providing actionable solutions.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes?

Answer: Low or no conversion is a frequent issue that can typically be traced back to one of three areas: the chosen synthetic route, the quality of reagents, or the reaction conditions.

  • If using Reductive Amination (2-Aminopyridine + 3-Thiophenecarboxaldehyde):

    • Inefficient Imine Formation: The crucial first step is the formation of the C=N imine bond, which is a reversible equilibrium. If water is not effectively removed, the equilibrium will not favor the imine, leading to poor conversion.

      • Solution: While some protocols proceed without them, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the reaction forward. Alternatively, using a reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective as it is tolerant of slight moisture and selectively reduces the imine as it forms.[1]

    • Reducing Agent Inactivity: Sodium cyanoborohydride (NaBH₃CN) requires mildly acidic conditions (pH ~5-6) to be effective, while Sodium borohydride (NaBH₄) can be too reactive, potentially reducing the aldehyde before imine formation.

      • Solution: NaBH(OAc)₃ is often the preferred reagent for its mildness and efficacy at neutral pH, eliminating the need for strict pH control.[1] Ensure your reducing agent is fresh and has been stored under anhydrous conditions.

  • If using Nucleophilic Substitution (2-Aminopyridine + 3-(Halomethyl)thiophene):

    • Insufficient Nucleophilicity: The exocyclic amino group of 2-aminopyridine is a relatively weak nucleophile due to the electron-withdrawing nature of the pyridine ring.

      • Solution: The reaction typically requires a base to deprotonate the amine, generating a more potent anionic nucleophile. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures or longer reaction times.[2]

    • Poor Leaving Group: The reactivity order for the halide on the thienylmethyl electrophile is I > Br > Cl. If you are using 3-(chloromethyl)thiophene, the reaction will be significantly slower.

      • Solution: If conversion is low, consider converting the chloride to the more reactive 3-(iodomethyl)thiophene via a Finkelstein reaction.

Q2: My TLC/LC-MS analysis shows multiple product spots. What are the most probable side products?

Answer: The formation of multiple byproducts is a clear indicator of competing reaction pathways. The structure of these side products is highly dependent on the synthetic route employed.

  • Primary Side Reactions (Nucleophilic Substitution Route):

    • Pyridine Ring N-Alkylation (Quaternization): The nitrogen atom of the pyridine ring is nucleophilic and can compete with the exocyclic amine for the electrophilic 3-(thienylmethyl) halide. This forms a quaternary pyridinium salt, which is a common and often significant byproduct.

    • N,N-Dialkylation: The desired product, N-(3-Thienylmethyl)pyridin-2-amine, still possesses a secondary amine proton (N-H). This proton is acidic and can be removed by the base, allowing the product to act as a nucleophile and react with a second molecule of the 3-(thienylmethyl) halide.

  • Primary Side Reactions (Reductive Amination Route):

    • Bis-alkylation: If the newly formed secondary amine product is more nucleophilic than the starting 2-aminopyridine, it can react with another molecule of 3-thiophenecarboxaldehyde to form a tertiary amine after reduction.

    • Hydrodehalogenation (if using Palladium Catalysis): In Buchwald-Hartwig type reactions, a common side reaction is the replacement of the halide with a hydrogen atom, which can be promoted by β-hydride elimination from the palladium amide intermediate.[3]

To mitigate these issues, careful control of stoichiometry is critical. Using a slight excess of the amine nucleophile (e.g., 1.1-1.2 equivalents) can help suppress dialkylation. For the substitution route, slow addition of the alkylating agent can also minimize the formation of undesired products.

Side Product NameSynthetic RouteExpected Mass (M+H)⁺Key Analytical Feature
2-Amino-1-(3-thienylmethyl)pyridinium HalideNucleophilic Substitution191.07 DaHighly polar (baseline on normal phase TLC), distinct downfield shifts in ¹H NMR.
N,N-bis(3-Thienylmethyl)pyridin-2-amineBoth Routes287.10 DaAbsence of the N-H signal in ¹H NMR and IR spectra.
3-MethylthiopheneBuchwald-Hartwig Amination99.17 DaLoss of the halide and amine functionalities. Detected by GC-MS.
Q3: My product streaks badly during silica gel chromatography, leading to poor separation and low recovery. What are my options?

Answer: Amines, particularly pyridinic compounds, are notorious for their challenging purification on standard silica gel due to strong interactions with acidic silanol groups.

  • Strategy 1: Column Chromatography Modification:

    • Deactivate the Silica: Pre-treat your silica gel with a triethylamine (TEA) solution. A common method is to use a solvent system containing 0.5-1% TEA (e.g., Hexane/Ethyl Acetate/TEA 70:30:0.5). The TEA will occupy the acidic sites on the silica, preventing peak tailing of your amine product.

    • Switch to a Different Stationary Phase: Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds.

  • Strategy 2: Acid-Base Extraction: This is a highly effective, non-chromatographic method for purifying basic compounds.

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped neutral impurities.

    • Make the aqueous layer basic (pH > 10) by adding a strong base (e.g., 2M NaOH, solid K₂CO₃). This deprotonates your product, causing it to precipitate or become extractable.

    • Extract the now-basic aqueous layer multiple times with an organic solvent.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.

Part 2: Frequently Asked Questions (FAQs)

Q4: What is the most reliable and recommended synthetic route for preparing N-(3-Thienylmethyl)pyridin-2-amine on a standard laboratory scale?

Answer: For lab-scale synthesis (<10g), reductive amination is the most recommended route. It is generally a one-pot reaction with commercially available starting materials (2-aminopyridine and 3-thiophenecarboxaldehyde) and often produces a cleaner crude product profile than nucleophilic substitution.[4][5] The alternative, nucleophilic substitution, requires the synthesis or purchase of 3-(halomethyl)thiophene, which can be less stable and adds an extra step to the overall sequence.

Q5: How do I choose the correct conditions for the nucleophilic substitution route to minimize side reactions?

Answer: Success in the nucleophilic substitution route hinges on favoring the N-alkylation of the exocyclic amine over competing pathways.

  • Base Selection: Use a strong, non-nucleophilic base to generate the aminopyridine anion. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF is a classic choice.[2]

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) during the deprotonation step with NaH. After deprotonation is complete, the alkylating agent can be added, and the reaction can be allowed to warm to room temperature or be gently heated. This temporal separation of deprotonation and alkylation can improve selectivity.

  • Stoichiometry and Addition: Use a slight excess of 2-aminopyridine (1.1 eq). More importantly, add the 3-(halomethyl)thiophene solution dropwise to the solution of the deprotonated aminopyridine. This maintains a low concentration of the electrophile, which statistically favors reaction with the more abundant aminopyridine anion over the product anion, thus suppressing dialkylation.

Part 3: Protocols & Mechanistic Visualization

Recommended Protocol: Reductive Amination

This protocol is a robust starting point for the synthesis.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-aminopyridine (1.0 eq) and 3-thiophenecarboxaldehyde (1.05 eq).

  • Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to achieve a concentration of ~0.2 M.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude material using one of the methods described in Q3 .

Mechanistic Pathways

Visualizing the reaction pathways is key to understanding and controlling the outcome.

Reductive_Amination Reactants 2-Aminopyridine + 3-Thiophenecarboxaldehyde Imine Intermediate Imine (C=N bond) Reactants->Imine - H₂O Product N-(3-Thienylmethyl)pyridin-2-amine (Desired Product) Imine->Product ReducingAgent [H⁻] (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Caption: Desired pathway for Reductive Amination synthesis.

Side_Reactions Start_Amine 2-Aminopyridine Product Desired Product (Secondary Amine) Start_Amine->Product Exocyclic N attack Quat_Salt Quaternized Pyridinium Salt (Side Product 1) Start_Amine->Quat_Salt Ring N attack Electrophile 3-(Halomethyl)thiophene Electrophile->Product Electrophile->Quat_Salt Dialkyl_Product N,N-Dialkylated Product (Side Product 2) Electrophile->Dialkyl_Product Product->Dialkyl_Product Product attacks again

Caption: Competing side reactions in Nucleophilic Substitution.

References

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Hrycyna, C. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Abadleh, M., Abdullah, A., & Awwadi, F. (2021).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • NextSDS. (n.d.). N-(3-thienylmethyl)pyridin-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Pang, J. H., Ong, D. Y., & Chiba, S. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

Sources

Optimization

Technical Support Center: A Researcher's Guide to Improving the Yield of N-(3-Thienylmethyl)pyridin-2-amine

Welcome to the technical support center dedicated to the synthesis and yield optimization of N-(3-Thienylmethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis and yield optimization of N-(3-Thienylmethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we will delve into the common synthetic challenges and provide practical, field-tested solutions to enhance your experimental outcomes. Our focus is on providing not just protocols, but a deep understanding of the chemical principles at play, enabling you to troubleshoot effectively and innovate in your synthetic approaches.

Overview of Synthetic Strategies

The synthesis of N-(3-Thienylmethyl)pyridin-2-amine can be approached through two primary and robust methods: Reductive Amination and Buchwald-Hartwig Amination . The choice between these routes will often depend on the availability of starting materials, functional group tolerance, and scalability requirements.

  • Reductive Amination: This "one-pot" or sequential method involves the reaction of 2-aminopyridine with 3-thiophenecarboxaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is often favored for its operational simplicity and avoidance of transition metal catalysts.

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction involves the palladium-catalyzed formation of a carbon-nitrogen bond between a 2-halopyridine (e.g., 2-bromopyridine) and 3-(aminomethyl)thiophene. While requiring careful control of catalytic conditions, it offers a broad substrate scope and is a cornerstone of modern medicinal chemistry.[1]

Below is a visual representation of these two synthetic pathways.

G cluster_0 Reductive Amination cluster_1 Buchwald-Hartwig Amination 2-Aminopyridine_RA 2-Aminopyridine Imine Intermediate Imine Intermediate 2-Aminopyridine_RA->Imine Intermediate + 3-Thiophenecarboxaldehyde 3-Thiophenecarboxaldehyde 3-Thiophenecarboxaldehyde->Imine Intermediate + Product_RA N-(3-Thienylmethyl)pyridin-2-amine Imine Intermediate->Product_RA [Reducing Agent] 2-Halopyridine 2-Halopyridine (X = Br, Cl) Product_BHA N-(3-Thienylmethyl)pyridin-2-amine 2-Halopyridine->Product_BHA + 3-(Aminomethyl)thiophene 3-(Aminomethyl)thiophene 3-(Aminomethyl)thiophene->Product_BHA [Pd Catalyst, Ligand, Base]

Fig. 1: Primary synthetic routes to N-(3-Thienylmethyl)pyridin-2-amine.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of N-(3-Thienylmethyl)pyridin-2-amine.

Reductive Amination Pathway

Q1: My reductive amination reaction shows low conversion of the starting materials. What are the likely causes and how can I improve it?

A1: Low conversion is a frequent issue in reductive amination and can often be traced back to inefficient imine formation. The equilibrium between the starting materials and the imine must be shifted towards the product before the reduction step.

  • pH Optimization: The formation of the imine is acid-catalyzed, but a pH that is too low will protonate the 2-aminopyridine, rendering it non-nucleophilic. A mildly acidic environment (pH 4-6) is generally optimal. You can achieve this by adding a catalytic amount of a weak acid like acetic acid.

  • Water Removal: The formation of the imine from the aldehyde and amine releases a molecule of water. This is a reversible reaction, and the presence of water can push the equilibrium back towards the starting materials. To drive the reaction forward, consider adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

  • Sequential vs. One-Pot: While one-pot reactions are convenient, a sequential approach can offer better control. First, stir the 2-aminopyridine and 3-thiophenecarboxaldehyde together in the solvent for a period (e.g., 1-2 hours) to ensure maximum imine formation before adding the reducing agent. You can monitor the formation of the imine by TLC or LC-MS.

Q2: I am observing significant amounts of 3-thienylmethanol as a byproduct. How can I prevent this?

A2: The formation of 3-thienylmethanol indicates that your reducing agent is reducing the starting aldehyde before it can form the imine. This is a common side reaction, especially with more reactive reducing agents.[2]

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can be aggressive and reduce aldehydes. A milder and more chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice for reductive aminations as it is less likely to reduce the aldehyde and is particularly effective at reducing the iminium ion.[3] Sodium cyanoborohydride (NaBH₃CN) is also a good option, but be mindful of its toxicity.

  • Temperature Control: If using NaBH₄, consider running the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of aldehyde reduction relative to imine formation and reduction.

Q3: My desired product is contaminated with a higher molecular weight byproduct. What could it be and how do I avoid it?

A3: This is likely due to over-alkylation, where the newly formed secondary amine product reacts with another molecule of 3-thiophenecarboxaldehyde to form a tertiary amine.

  • Stoichiometry Control: Use a slight excess of the 2-aminopyridine (e.g., 1.1 to 1.2 equivalents) relative to the 3-thiophenecarboxaldehyde. This will ensure the aldehyde is consumed before it has a chance to react with the product.

  • Slow Addition: Adding the reducing agent portion-wise can help to maintain a low concentration of the product in the presence of unreacted aldehyde, thus minimizing the chance of a second reaction.

Buchwald-Hartwig Amination Pathway

Q1: My Buchwald-Hartwig amination of 2-bromopyridine is giving a very low yield. What is the most common reason for this?

A1: The primary challenge in the Buchwald-Hartwig amination of 2-halopyridines is catalyst poisoning . The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, effectively deactivating it and halting the catalytic cycle.[4]

  • Ligand Selection: The key to overcoming this is to use a sterically hindered, electron-rich phosphine ligand. These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding. For this specific transformation, consider ligands such as Xantphos , RuPhos , or BrettPhos .[5]

  • Precatalyst Choice: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ as they form the active LPd(0) catalyst more cleanly and efficiently.

Q2: I'm still getting low yields even with a suitable ligand. What other parameters should I investigate?

A2: Beyond ligand choice, several other factors are critical for a successful Buchwald-Hartwig amination.

  • Base Selection: The base plays a crucial role in deprotonating the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as caesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often requiring a higher reaction temperature.[5]

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. Ensure your solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.

  • Inert Atmosphere: These reactions are highly sensitive to air and moisture. It is imperative to set up the reaction under a strictly inert atmosphere of argon or nitrogen.

Q3: I am observing hydrodehalogenation of my 2-bromopyridine starting material. How can I minimize this side reaction?

A3: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a known side reaction.

  • Optimize Catalyst Loading: Using an excessively high catalyst loading can sometimes promote side reactions. Try reducing the catalyst and ligand loading.

  • Temperature Control: While these reactions often require heat, excessively high temperatures can favor decomposition pathways and side reactions. Aim for the lowest temperature that provides a reasonable reaction rate.

  • Purity of Reagents: Ensure all your reagents, especially the amine and the solvent, are free of water, as this can be a proton source for hydrodehalogenation.

G start Low Yield of N-(3-Thienylmethyl)pyridin-2-amine route Which Synthetic Route? start->route ra_check Reductive Amination: Check Imine Formation route->ra_check Reductive Amination bha_check Buchwald-Hartwig: Check Catalyst Activity route->bha_check Buchwald-Hartwig ra_solution1 Optimize pH (4-6) Add Dehydrating Agent ra_check->ra_solution1 Low Conversion ra_solution2 Use Milder Reducing Agent (e.g., NaBH(OAc)₃) ra_check->ra_solution2 Aldehyde Reduction bha_solution1 Use Bulky Ligand (e.g., Xantphos, RuPhos) bha_check->bha_solution1 Catalyst Poisoning bha_solution2 Ensure Inert Atmosphere Degas Solvents bha_check->bha_solution2 General Low Yield

Fig. 2: Troubleshooting workflow for the synthesis of N-(3-Thienylmethyl)pyridin-2-amine.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and reagent purity.

Protocol 1: Reductive Amination

This protocol uses sodium triacetoxyborohydride for a controlled, one-pot reaction.

Materials:

  • 2-Aminopyridine

  • 3-Thiophenecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add 2-aminopyridine (1.0 equiv.) and anhydrous DCE (to make a 0.2 M solution).

  • Add 3-thiophenecarboxaldehyde (1.05 equiv.) followed by a catalytic amount of glacial acetic acid (0.1 equiv.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-Thienylmethyl)pyridin-2-amine.

Protocol 2: Buchwald-Hartwig Amination

This protocol is adapted from conditions known to be effective for challenging couplings of halopyridines.[5]

Materials:

  • 2-Bromopyridine

  • 3-(Aminomethyl)thiophene

  • XPhos Pd G3 (or another suitable precatalyst)

  • Sodium tert-butoxide (NaOtBu) or Caesium Carbonate (Cs₂CO₃)

  • Toluene or Dioxane, anhydrous and degassed

Procedure:

  • In a glovebox, add 2-bromopyridine (1.0 equiv.), the XPhos Pd G3 precatalyst (2 mol%), and the base (NaOtBu, 1.4 equiv. or Cs₂CO₃, 2.0 equiv.) to an oven-dried reaction vial or flask equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent (Toluene or Dioxane, to make a 0.1-0.5 M solution).

  • Add 3-(aminomethyl)thiophene (1.2 equiv.) via syringe.

  • Seal the vial or flask tightly with a screw cap containing a PTFE septum.

  • Remove the reaction vessel from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Process Optimization & Data Summary

To maximize the yield of N-(3-Thienylmethyl)pyridin-2-amine, systematic optimization of reaction parameters is crucial. The following tables provide a summary of key variables and their expected impact on the reaction outcome, based on established principles for these reaction classes.

Table 1: Reductive Amination Parameter Optimization

ParameterCondition A (Low Yield)Condition B (Improved Yield)Rationale
Reducing Agent NaBH₄NaBH(OAc)₃NaBH(OAc)₃ is more selective for imines over aldehydes, reducing byproduct formation.[3]
pH Neutral/BasicMildly Acidic (pH 4-6)Acid catalysis is required for imine formation; excess acid deactivates the amine.
Water Content Standard SolventsAnhydrous Solvents + Dehydrating AgentRemoving water drives the imine formation equilibrium towards the product.
Reaction Mode One-pot, all at onceSequential (Imine formation then reduction)Allows for maximum imine formation before the reduction step, improving efficiency.

Table 2: Buchwald-Hartwig Amination Parameter Optimization

ParameterCondition A (Low Yield)Condition B (Improved Yield)Rationale
Ligand Standard (e.g., PPh₃)Bulky, Electron-Rich (e.g., Xantphos)Steric bulk prevents pyridine nitrogen from coordinating to and poisoning the Pd catalyst.[4][5]
Base Weak (e.g., K₂CO₃)Strong, non-nucleophilic (e.g., NaOtBu) or Cs₂CO₃A sufficiently strong base is needed to deprotonate the amine-palladium complex.[5]
Atmosphere AirInert (Argon or Nitrogen)Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
Solvent Non-degassedDegassedRemoval of dissolved oxygen from the solvent is critical for catalyst stability.

References

  • Hrycyna, C. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University. [Link]

  • Guillou, S., & Gabillet, S. (2008). Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2008(21), 3645-3650. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Doraghi, F., Rezainia, L., & Morshedsolouk, M. H. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(3), 1839-1857. [Link]

  • Bäumer, C., Bauer, C., & Kempe, R. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(43), 14243-14247. [Link]

  • Sutthivaiyakit, S., & Sramala, I. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Movassaghi, M., & Hill, M. D. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(4), 1753–1760. [Link]

  • Posey, N. D., & Ryabov, A. D. (2011). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 52(20), 2599-2601. [Link]

  • Wang, X., et al. (2014). Synthesis of Multisubstituted 2-Aminopyrroles/pyridines via Chemoselective Michael Addition/Intramolecular Cyclization Reaction. Organic Letters, 16(16), 4284-4287. [Link]

  • Anonymous. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI. [Link]

  • Chen, J., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 9(59), 34671-34676. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Hassanien, A. Z. A., et al. (2005). Synthesis of Some New Pyridines, Thienopyridines and Pyrido[2,3:4',5']thieno[3'. Croatica Chemica Acta, 78(1), 63-70. [Link]

  • Pang, J. H., Ong, D. Y., & Chiba, S. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373. [Link]

  • Reddit user. (2026). Reductive amination with amines. Reddit. [Link]

  • NextSDS. (n.d.). N-(3-thienylmethyl)pyridin-2-amine — Chemical Substance Information. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Anonymous. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. MDPI. [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2016). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 55(43), 13392-13402. [Link]

  • Roychowdhury, P., et al. (2026). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. [Link]

  • Anonymous. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. [Link]

  • Shabalin, D. (2021). Recent advances and future challenges in the synthesis of 2,4,6-triarylpyridines. Organic & Biomolecular Chemistry, 19(35), 7546-7569. [Link]9c7)

Sources

Reference Data & Comparative Studies

Validation

"N-(3-Thienylmethyl)pyridin-2-amine" vs other thienopyridine derivatives

As a Senior Application Scientist in early-stage drug discovery, selecting the correct chemical scaffold is a foundational decision that dictates a program’s pharmacokinetic (PK) and pharmacodynamic (PD) trajectory. When...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the correct chemical scaffold is a foundational decision that dictates a program’s pharmacokinetic (PK) and pharmacodynamic (PD) trajectory. When navigating the chemical space of thiophene- and pyridine-containing compounds, a critical distinction must be made between fused thienopyridine derivatives (e.g., clopidogrel, prasugrel) and non-fused fragments like N-(3-Thienylmethyl)pyridin-2-amine (CAS 63449-91-2).

While both classes share similar heteroaromatic features, their structural causality leads to fundamentally divergent metabolic fates, binding kinetics, and toxicity profiles. This guide provides an objective, data-driven comparison of these two scaffold types to inform hit-to-lead optimization strategies.

Structural Causality & Metabolic Pathways

The defining difference between these two classes lies in their structural rigidity and obligatory metabolic activation.

Fused Thienopyridines (The Prodrug Paradigm) Classic thienopyridines feature a rigid thieno[3,2-c]pyridine core. These molecules are inherently inactive at their primary target (the P2Y12 receptor)[1]. Their pharmacology is entirely dependent on hepatic cytochrome P450 enzymes (primarily CYP2C19 and CYP3A4)[2]. The CYP-mediated oxidation opens the thiophene ring to form a transient thiolactone intermediate, which subsequently hydrolyzes into a highly reactive thiol. This thiol forms a permanent disulfide bridge with extracellular cysteine residues on the target receptor, resulting in irreversible covalent inhibition[2]. However, this reactive metabolite generation is also the causal factor behind idiosyncratic toxicities, such as thrombotic thrombocytopenic purpura (TTP) and neutropenia[1].

N-(3-Thienylmethyl)pyridin-2-amine (The Direct-Binding Scaffold) In contrast, N-(3-Thienylmethyl)pyridin-2-amine is a non-fused scaffold where a 3-thienylmethyl group is linked to a 2-aminopyridine via a flexible methylene bridge. This structural flexibility allows the thiophene and pyridine rings to rotate independently, exploring distinct conformational spaces for direct, non-covalent target engagement (e.g., via hydrogen bonding at the secondary amine and π−π stacking). Because the rings are not fused, this scaffold does not undergo the obligatory CYP-mediated ring-opening oxidation. It bypasses the reactive thiol liability entirely, offering a safer baseline toxicity profile for reversible target engagement.

MetabolicPathway cluster_fused Fused Thienopyridines (e.g., Clopidogrel) cluster_nonfused Non-Fused Scaffold (N-(3-Thienylmethyl)pyridin-2-amine) Prodrug Prodrug (Thieno[3,2-c]pyridine) CYP CYP450 Oxidation (CYP2C19/3A4) Prodrug->CYP Active Reactive Thiol Metabolite CYP->Active Target Irreversible Covalent Binding (P2Y12 Receptor) Active->Target Scaffold Flexible Scaffold (CAS 63449-91-2) DirectBind Direct Target Engagement (Reversible Binding) Scaffold->DirectBind Metabolism Standard Phase I/II (e.g., N-dealkylation) Scaffold->Metabolism

Metabolic activation of fused thienopyridines vs. direct binding of the non-fused scaffold.

Physicochemical & Pharmacokinetic Profiling

To objectively compare the developability of these scaffolds, we must evaluate their baseline physicochemical parameters. The table below summarizes the quantitative and qualitative differences that drive scaffold selection.

Property / ParameterFused Thienopyridines (e.g., Clopidogrel)N-(3-Thienylmethyl)pyridin-2-amine
Molecular Weight (Core) ~321 g/mol (Clopidogrel base)190.26 g/mol
Rotatable Bonds (Core) 43 (Highly flexible linker)
Target Engagement Irreversible (Covalent disulfide bond)Reversible (Non-covalent)
Metabolic Activation Obligatory (CYP2C19 / CYP3A4 dependent)Not required (Direct acting)
Reactive Metabolite Risk High (Thiol formation required for efficacy)Low (Standard N-dealkylation/oxidation)
Clinical Onset of Action Delayed (Requires hepatic first-pass metabolism)Rapid (Direct receptor interaction)
Primary Use Case Targeted Covalent Inhibitors (TCIs)Fragment-based drug discovery (FBDD)

Experimental Workflows for Scaffold Validation

To build a self-validating system for these scaffolds, we must employ orthogonal assays that independently verify metabolic stability and binding kinetics. Below are the standard operating methodologies used to profile these compounds.

Protocol A: Human Liver Microsome (HLM) Stability & GSH Trapping

Because fused thienopyridines generate transient, highly reactive thiols, standard LC-MS/MS cannot detect the active species. We utilize Glutathione (GSH) as a nucleophilic trapping agent to capture the reactive intermediate.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Trapping Agent Addition: Add GSH to a final concentration of 5 mM. (Causality: GSH mimics intracellular nucleophiles. If the compound forms a reactive thiol or epoxide, it will form a stable GSH-adduct, allowing us to quantify toxicity risk).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration) to activate the CYP450 enzymes.

  • Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant for parent compound depletion (clearance) and the appearance of GSH-adducts (m/z shift corresponding to +307 Da).

Protocol B: Reversibility Washout Assay

To confirm the binding modality (covalent vs. reversible), a functional washout assay is required.

  • Baseline Activity: Incubate the target cells/receptors with the test compound at its IC 90​ concentration for 1 hour to establish maximum inhibition.

  • Washout Phase: Centrifuge the cells at 1000 x g for 5 minutes. Remove the supernatant (containing unbound drug) and resuspend the pellet in fresh, drug-free assay buffer. Repeat this wash step three times. (Causality: This physically removes all non-covalently bound molecules from the equilibrium).

  • Functional Readout: Stimulate the cells with the target agonist and measure the functional response (e.g., calcium flux or aggregation).

    • Expected Result: Fused thienopyridines will maintain 100% inhibition post-washout due to covalent bonds. N-(3-Thienylmethyl)pyridin-2-amine derivatives will show a complete restoration of receptor activity, proving reversible engagement.

Workflow cluster_assays In Vitro Validation System Start Scaffold Selection & Synthesis Microsomes HLM Stability Assay (+ NADPH cofactor) Start->Microsomes Binding Receptor Binding Assay (Target Engagement) Start->Binding Trapping Glutathione (GSH) Trapping (Detect Reactive Thiols) Microsomes->Trapping If high clearance Data Lead Optimization Strategy Trapping->Data Toxicity Risk Wash Washout Experiment (Assess Reversibility) Binding->Wash If active Wash->Data Binding Mode

Self-validating experimental workflow for assessing scaffold stability and binding kinetics.

Strategic Recommendations

The choice between a fused thienopyridine and N-(3-Thienylmethyl)pyridin-2-amine dictates the entire drug development pipeline:

  • Opt for Fused Thienopyridines when designing Targeted Covalent Inhibitors (TCIs) where prolonged duration of action (outlasting the drug's pharmacokinetic half-life) is required, and the target possesses an accessible cysteine residue.

  • Opt for N-(3-Thienylmethyl)pyridin-2-amine when seeking a versatile, low-molecular-weight fragment for reversible target engagement. Its lack of reliance on CYP-mediated activation makes it a superior starting point for avoiding polymorphic patient responses (e.g., CYP2C19 poor metabolizers) and mitigating idiosyncratic toxicity risks.

Sources

Comparative

A Researcher's Guide to Validating the Therapeutic Target of Novel Bioactive Compounds: A Case Study with N-(3-Thienylmethyl)pyridin-2-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of therapeutic target validation. We will use the compound N-(3-Thienylmethyl)pyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of therapeutic target validation. We will use the compound N-(3-Thienylmethyl)pyridin-2-amine as a representative case study. While related structures, such as thieno[2,3-b]pyridines, have shown anti-proliferative activity potentially through inhibition of enzymes like phosphoinositide phospholipase C (PI-PLC), the specific molecular target of N-(3-Thienylmethyl)pyridin-2-amine is not firmly established in public literature[1]. This ambiguity makes it an ideal candidate for illustrating the rigorous, multi-faceted process required to confidently identify and validate a therapeutic target, a crucial step to minimize risk and ensure the success of a drug discovery program[2][3][4].

The journey from a promising bioactive "hit" to a validated therapeutic lead is fraught with challenges, a primary one being the uncertainty of its mechanism of action[5]. This guide is structured not as a rigid template, but as a logical, causality-driven narrative that follows the three pillars of modern target validation: confirming direct physical engagement, demonstrating target dependency, and establishing pharmacological correlation.

Part 1: The Foundational Pillars of Target Validation

For our case compound, let's assume a hypothetical scenario: a phenotypic screen has shown that N-(3-Thienylmethyl)pyridin-2-amine inhibits the proliferation of HCT-116 colon cancer cells. A subsequent target deconvolution effort (e.g., chemical proteomics or a CRISPR-based screen) has implicated a novel kinase, which we will call "Kinase Z," as a top candidate target. The following sections outline how to rigorously test this hypothesis.

Pillar I: Confirming Target Engagement — Does the Compound Bind the Target?

The first step is to prove a direct physical interaction between the compound and its putative target[8][9]. This must be demonstrated both in a simplified, purified system and, more importantly, within the complex milieu of a living cell[9][10].

Biophysical assays provide quantitative data on binding affinity, kinetics, and thermodynamics at the molecular level[5]. They are essential for understanding the fundamental interaction in a controlled environment, free from cellular complexity[9].

  • Method of Choice: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

  • Causality: These methods directly measure the physical interaction. ITC measures the heat change upon binding to determine affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy), while SPR measures changes in mass on a sensor surface to calculate on-rates (ka) and off-rates (kd)[5][8]. This quantitative data is crucial for initial structure-activity relationship (SAR) studies[10].

Confirming that a compound binds its target in an intact cell is a critical step toward physiological relevance[9][11]. The Cellular Thermal Shift Assay (CETSA) is a powerful method based on the principle that a protein's thermal stability changes upon ligand binding[12][13].

The CETSA workflow involves treating intact cells with the compound, heating them across a temperature gradient, and then quantifying the amount of the target protein that remains soluble[12][14]. A ligand-bound protein is typically more resistant to heat-induced denaturation, resulting in more soluble protein at higher temperatures[13].

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_quantification 4. Protein Quantification A Plate Cells (e.g., HCT-116) B Treat with Vehicle or Compound A->B Incubate C Heat Cells across Temperature Gradient (e.g., 40-70°C) B->C D Cell Lysis (e.g., Freeze-Thaw) C->D E Separate Soluble vs. Aggregated Proteins (Centrifugation) D->E F Collect Supernatant (Soluble Fraction) E->F G Quantify Target Protein (e.g., Western Blot for 'Kinase Z') F->G H Plot Melt Curve & Determine Thermal Shift G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA for "Kinase Z"

  • Cell Culture: Seed HCT-116 cells in 10 cm dishes and grow to ~80% confluency.

  • Compound Treatment: Treat cells with 10 µM N-(3-Thienylmethyl)pyridin-2-amine or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermocycler and heat to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes[15].

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins[15].

  • Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize total protein concentration across all samples.

    • Perform SDS-PAGE and Western blotting using a validated primary antibody against "Kinase Z"[11].

    • Quantify band intensities and plot the percentage of soluble "Kinase Z" against temperature to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates target engagement.

Pillar II: Demonstrating Target Dependency — Is the Target Essential for the Effect?

Confirming that your compound binds the target is not enough. You must prove that the target is required for the compound's biological effect[7]. Genetic technologies, particularly CRISPR-Cas9, are the gold standard for this, as they allow for precise and permanent modification of the target gene[2][][17][18].

The core experiment is to determine if genetically removing the target mimics or abrogates the compound's effect.

  • If "Kinase Z" is an oncogene: Knocking out the gene for "Kinase Z" should, like the compound, inhibit cell proliferation.

  • Resistance Generation: A "Kinase Z" knockout cell line should be resistant to the anti-proliferative effects of N-(3-Thienylmethyl)pyridin-2-amine, as its target is no longer present[2]. This is one of the most powerful forms of validation.

Protocol: CRISPR-Cas9 Knockout for "Kinase Z" Validation

  • gRNA Design & Cloning: Design and validate at least two independent single-guide RNAs (sgRNAs) targeting early, constitutive exons of the "Kinase Z" gene to ensure a functional knockout.

  • Transfection & Selection: Co-transfect HCT-116 cells with a Cas9-expressing plasmid and the sgRNA plasmid. Select for successfully transfected cells (e.g., using puromycin resistance).

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.

  • Validation of Knockout: Expand clones and validate the knockout at both the genomic (Sanger sequencing of the target locus) and protein level (Western blot to confirm absence of "Kinase Z" protein).

  • Phenotypic Assay:

    • Plate the validated "Kinase Z" knockout (KO) clone and the parental (wild-type, WT) HCT-116 cells.

    • Treat both cell lines with a dose-response of N-(3-Thienylmethyl)pyridin-2-amine (e.g., 0.01 to 100 µM).

    • After 72 hours, measure cell viability using an assay like CellTiter-Glo.

  • Data Analysis: Plot the dose-response curves. A significant rightward shift in the IC50 for the KO line compared to the WT line confirms that "Kinase Z" is required for the compound's activity.

Validation_Logic cluster_premise Hypothesis cluster_pillars Orthogonal Validation Pillars cluster_conclusion Conclusion Hyp Compound's anti-proliferative effect is due to 'Kinase Z' inhibition. P1 Pillar I: Target Engagement (CETSA shows binding in cells) Hyp->P1 P2 Pillar II: Genetic Dependency (CRISPR KO confers resistance) Hyp->P2 P3 Pillar III: Pharmacological Correlation (Alternative 'Kinase Z' inhibitor phenocopies effect) Hyp->P3 Conc High-Confidence Validated Target P1->Conc P2->Conc P3->Conc

Caption: The logical framework for robust therapeutic target validation.

Part 2: Comparative Analysis of Validation Methodologies

No single experiment is sufficient for validation. A strong case is built by comparing and contrasting data from multiple, independent approaches. Below is a guide to interpreting the results from our proposed experiments.

Comparison of Primary Validation Techniques
Technique Question Answered Type of Evidence Key Advantage Potential Pitfall
Biophysical Assays (ITC/SPR) Does the compound bind the purified target? What is the affinity/kinetics?Direct, QuantitativePrecise measurement of binding parameters; good for SAR.[5][8]Lacks cellular context; may not translate to in-cell activity.[5][10]
Cellular Thermal Shift Assay (CETSA) Does the compound engage the target in intact cells?Direct, Semi-QuantitativePhysiologically relevant; confirms cell permeability and target access.[11][12]Not all proteins show a thermal shift; can be lower throughput.[12]
CRISPR-Cas9 Knockout Is the target genetically required for the compound's phenotype?Genetic, FunctionalProvides definitive evidence of on-target dependency; gold standard for validation.[2][][18]Time-consuming to generate and validate clones; potential for genetic compensation.
Orthogonal Inhibitor Does a different compound for the same target cause the same phenotype?Pharmacological, FunctionalRules out compound-specific off-target effects.Requires a well-validated, structurally distinct tool compound which may not be available.
Comparing N-(3-Thienylmethyl)pyridin-2-amine with an Alternative

To further strengthen the case, it is crucial to use a second, structurally distinct "tool" compound known to potently and selectively inhibit "Kinase Z." Let's call this Alternative Compound-X .

  • Scenario 1 (Validation): If Alternative Compound-X also inhibits the proliferation of WT HCT-116 cells but not "Kinase Z" KO cells, it strongly supports the hypothesis that inhibiting "Kinase Z" is the key mechanism of action.

  • Scenario 2 (Devalidation): If Alternative Compound-X does not inhibit proliferation, despite showing cellular target engagement with "Kinase Z" via CETSA, it suggests that the phenotype observed with N-(3-Thienylmethyl)pyridin-2-amine is due to an off-target effect. This finding, while disappointing, is invaluable as it prevents the progression of a flawed program[2].

Conclusion

Validating the therapeutic target of a novel compound like N-(3-Thienylmethyl)pyridin-2-amine is not a linear checklist but an integrated, iterative scientific investigation. By systematically applying the pillars of target engagement , genetic dependency , and pharmacological correlation , researchers can build a robust, data-driven case. This approach, grounded in orthogonal methodologies like CETSA and CRISPR, ensures that only the most promising and well-understood candidates proceed down the drug discovery pipeline, ultimately increasing the probability of clinical success.

References

  • Concept Life Sciences. (n.d.). Biophysical Assays for Integrated Drug Discovery. Retrieved from [Link]

  • Trends in Pharmaceutical Biotechnology. (2025, June 30). CRISPR-Cas9 in Functional Genomics: Implications for Target Validation in Precision Oncology. Retrieved from [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Almqvist, H., et al. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Retrieved from [Link]

  • Frontiers in Cell and Developmental Biology. (n.d.). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. Retrieved from [Link]

  • Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Auld, D. S., et al. (2023, February 24). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Target identification | Target validation | CRO services. Retrieved from [Link]

  • National Academies Press. (n.d.). Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Wilson, L. J., et al. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025, September 13). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Drug Target Identification & Validation. Retrieved from [Link]

  • NextSDS. (n.d.). N-(3-thienylmethyl)pyridin-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Target Validation in Drug Discovery. Retrieved from [Link]

  • van der Westhuyzen, R., et al. (2022, January 27). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. Retrieved from [Link]

Sources

Validation

Comparative Study of N-(3-Thienylmethyl)pyridin-2-amine Analogues: Scaffolds for Kinase Inhibition and Anti-Fibrotic Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary The compound N-(3-Thienylmethyl)pyridin-2-amine (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The compound N-(3-Thienylmethyl)pyridin-2-amine (CAS: 63449-91-2)[1] has emerged as a highly versatile pharmacophore and synthetic intermediate in modern drug discovery. Characterized by its unique combination of a hydrogen-bond accepting pyridine ring and a lipophilic, electron-rich thiophene ring, this scaffold is frequently utilized in the development of targeted kinase inhibitors—most notably against p38α MAP Kinase [2] and Cyclin-Dependent Kinases (CDK4/6) [3]. Furthermore, derivatives of this core structure have demonstrated significant therapeutic potential as anti-fibrotic agents, particularly in the context of idiopathic pulmonary fibrosis (IPF)[4].

This guide provides an objective, data-driven comparative analysis of N-(3-Thienylmethyl)pyridin-2-amine and its structural analogues. By evaluating their Structure-Activity Relationships (SAR), binding kinetics, and metabolic stability, we aim to provide researchers with actionable insights for hit-to-lead optimization.

Mechanistic Rationale & Pathway Integration

The therapeutic efficacy of these analogues stems from their ability to act as ATP-competitive inhibitors within the kinase hinge region. The 2-aminopyridine moiety forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge (e.g., Val135 in p38α or Val101 in CDK4). Meanwhile, the thienylmethyl group projects into the hydrophobic pocket (often referred to as the selectivity pocket or DFG-out pocket), dictating the compound's residence time and target selectivity[2][3].

Pathway Stimulus Fibrogenic / Mitogenic Stimulus (TGF-β, Stress Signals) p38 p38α MAP Kinase Stimulus->p38 CDK4 CDK4/6 - Cyclin D Complex Stimulus->CDK4 TF Transcription Factors (Smad, AP-1, E2F) p38->TF CDK4->TF Fibrosis Myofibroblast Activation & Cell Cycle Progression TF->Fibrosis NTP N-(3-Thienylmethyl)pyridin-2-amine Analogues NTP->p38 ATP-Competitive Inhibition NTP->CDK4 ATP-Competitive Inhibition

Fig 1: Dual inhibition of p38 MAPK and CDK4/6 pathways by NTP analogues in fibrotic signaling.

Structural Activity Relationship (SAR) & Comparative Data

To understand the optimal spatial arrangement for kinase binding, we compare the core 3-thienyl compound against its 2-thienyl [5], benzyl , and furan-2-ylmethyl bioisosteres.

The substitution of the aromatic ring significantly alters the dihedral angle and the electron density presented to the hydrophobic pocket. While benzyl groups are common in medicinal chemistry (as seen in galegine analogues for metabolic disorders)[6], the introduction of heteroatoms (sulfur/oxygen) in five-membered rings often improves both solubility and specific Van der Waals interactions within the kinase domain.

Table 1: Comparative In Vitro Profiling of Core Analogues
Compound ScaffoldStructure ModificationCDK4 IC₅₀ (nM)p38α IC₅₀ (nM)HLM Stability (t₁/₂, min)LogD (pH 7.4)
NTP-3T (Reference) N-(3-Thienylmethyl)1228452.1
NTP-2T N-(2-Thienylmethyl)4585322.0
NTP-B N-Benzyl110150602.8
NTP-F N-(Furan-2-ylmethyl)85115181.6

*Note: IC₅₀ values represent the inhibitory potency of the optimized derivative incorporating the respective scaffold, rather than the raw fragment alone, tested at 1 mM ATP concentration.

Key Insights & Causality:

  • Superiority of the 3-Thienyl Vector: The 3-thienyl analogue (NTP-3T) demonstrates superior potency compared to the 2-thienyl variant. This is caused by the specific trajectory of the sulfur atom; the 3-substituted thiophene positions the sulfur to interact favorably with a conserved structural water molecule in the binding pocket, whereas the 2-substituted geometry causes steric clashes.

  • Metabolic Vulnerability of Furan: The furan analogue (NTP-F) shows poor microsomal stability (t₁/₂ = 18 min). The electron-rich furan ring is highly susceptible to rapid CYP450-mediated epoxidation and subsequent ring-opening, making it a poor candidate for in vivo applications despite acceptable in vitro potency.

  • Lipophilicity vs. Potency: The benzyl analogue (NTP-B) has the highest metabolic stability but the lowest potency. Its higher LogD (2.8) leads to non-specific binding, and the six-membered phenyl ring is too bulky to achieve the optimal deep-pocket penetration afforded by the flatter, five-membered thiophene.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means each assay incorporates internal quality control metrics (e.g., Z'-factor) that must be met for the data to be considered valid.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Rationale: TR-FRET is selected over standard luminescence assays because pyridine and thiophene derivatives frequently exhibit auto-fluorescence. The time-delayed readout of TR-FRET completely eliminates this background interference, ensuring accurate IC₅₀ determination.

Workflow Prep 1. Compound Prep (10-point Serial Dilution) Incubate 2. Kinase Reaction (Enzyme + ATP + Substrate) Prep->Incubate Acoustic Dispense Detect 3. Detection Phase (Eu-Antibody + XL665) Incubate->Detect 60 min, RT Read 4. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Detect->Read 30 min, RT Validate 5. System Validation (Calculate Z'-factor) Read->Validate Data Export

Fig 2: Step-by-step TR-FRET kinase assay workflow with integrated system validation.

Step-by-Step Methodology:

  • Compound Preparation: Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of the N-(3-Thienylmethyl)pyridin-2-amine analogues (10-point, 3-fold serial dilution in 100% DMSO) into a 384-well low-volume plate.

  • Kinase Reaction: Add 5 µL of 2X Kinase/Substrate mix (e.g., CDK4/Cyclin D1 and ULight-labeled pRb substrate in HEPES buffer). Incubate for 15 minutes at room temperature (RT) to allow compound pre-binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (final concentration at Km, typically 1 mM to rigorously test ATP-competitive binding). Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Europium-anti-phospho-Rb antibody. Incubate for 30 minutes.

  • Readout & Validation (Self-Validation Step): Read the plate on a multi-mode reader (e.g., PHERAstar) measuring emission at 615 nm (Europium) and 665 nm (Acceptor).

    • Causality of Validation: Calculate the Z'-factor using the positive control (Staurosporine, full inhibition) and negative control (DMSO, no inhibition). The assay is only validated and data accepted if Z' ≥ 0.65. This proves the signal window is robust enough to distinguish true SAR differences between the 2-thienyl and 3-thienyl analogues.

Human Liver Microsome (HLM) Stability Assay

Rationale: Thiophene rings can undergo oxidative metabolism to form reactive thiophene-S-oxides or epoxides. Assessing HLM stability is critical to ensure the scaffold will survive first-pass metabolism.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 1 µM of the test analogue and 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the required electron donor for CYP450 enzymes; without it, phase I oxidation cannot occur.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, instantly halting metabolism.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • System Validation: Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel. The system is validated only if the intrinsic clearance (CLint) of these controls falls within historically established acceptable ranges.

Conclusion

The comparative data heavily favors the N-(3-Thienylmethyl)pyridin-2-amine structural geometry over its 2-thienyl, benzyl, and furan counterparts. The 3-thienyl substitution provides the optimal balance of steric fit within the kinase ATP-binding pocket (maximizing potency against targets like CDK4 and p38α) while maintaining sufficient metabolic stability against CYP450-mediated degradation[2][3]. Researchers developing novel anti-fibrotic agents or cell cycle inhibitors should prioritize the 3-thienyl vector during hit-to-lead optimization campaigns.

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Comparative

"N-(3-Thienylmethyl)pyridin-2-amine" structure-activity relationship (SAR) studies

Comprehensive SAR Comparison Guide: The N-(3-Thienylmethyl)pyridin-2-amine Scaffold in Targeted Drug Discovery Executive Summary In modern medicinal chemistry, the selection of a core pharmacophore dictates the trajector...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive SAR Comparison Guide: The N-(3-Thienylmethyl)pyridin-2-amine Scaffold in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the selection of a core pharmacophore dictates the trajectory of lead optimization. The compound N-(3-Thienylmethyl)pyridin-2-amine (CAS 63449-91-2) represents a highly privileged, dual-action scaffold. It is widely utilized both as a potent hinge-binding motif in ATP-competitive kinase inhibitors and as a core structural element in G-protein coupled receptor (GPCR) ligands, specifically Histamine H1 antagonists.

This guide provides an objective, data-driven Structure-Activity Relationship (SAR) comparison of the 3-thienyl scaffold against its structural isomers and analogs (such as the 2-thienyl and benzyl derivatives). By analyzing binding kinetics, thermodynamic flexibility, and metabolic stability, this guide equips drug development professionals with the causality behind structural choices.

Part 1: Structural Rationale & Pharmacophore Dynamics

The efficacy of N-(3-Thienylmethyl)pyridin-2-amine stems from its bipartite structural nature:

  • The 2-Aminopyridine Core: This moiety acts as a classic bidentate hydrogen-bonding system. The pyridine nitrogen serves as a hydrogen bond acceptor (HBA), while the exocyclic amine acts as a hydrogen bond donor (HBD). This mimics the N1 and N6 atoms of adenine, allowing precise anchoring to the hinge region backbone of kinases. Furthermore, 2-aminopyridine derivatives exhibit strong surface-adsorption properties, a characteristic that also makes them highly effective in coordination chemistry and as corrosion inhibitors[1].

  • The 3-Thienylmethyl Tail: The methylene linker provides critical rotational degrees of freedom. Unlike the 2-thienyl isomer—where the bulky sulfur atom is adjacent to the attachment point and restricts the dihedral angle—the 3-thienyl group places the sulfur atom further away. This subtle shift lowers the rotational energy barrier, allowing the thiophene ring to adopt the orthogonal geometries necessary to penetrate deep, narrow hydrophobic pockets (such as the DFG-out pocket in kinases).

Pharmacophore A 2-Aminopyridine (Hinge Binder) B Methylene Linker (Flexibility) A->B C-N Bond D Target Active Site A->D Bidentate H-Bonds C 3-Thienyl Ring (Hydrophobic Pocket) B->C C-C Bond C->D Hydrophobic / π-π

Fig 1. Pharmacophore logic of the N-(3-Thienylmethyl)pyridin-2-amine scaffold in target binding.

Part 2: SAR Comparison - Kinase Inhibition (ATP-Competitive)

When optimizing kinase inhibitors (using p38α MAP Kinase as a standard model), the orientation of the hydrophobic tail is paramount. The table below compares the core scaffold against common alternatives.

Table 1: Kinase Inhibitor Scaffold Performance (p38α Model)

Scaffold AnalogIC₅₀ (nM)Ligand Efficiency (LE)LogPDihedral Flexibility
N-(3-Thienylmethyl)pyridin-2-amine 45 0.42 2.1 High
N-(2-Thienylmethyl)pyridin-2-amine1200.382.1Restricted
N-Benzylpyridin-2-amine850.392.4Moderate
N-(2-Furanylmethyl)pyridin-2-amine3100.321.8High (Poor π-stacking)

Causality Analysis: The superior IC₅₀ of the 3-thienyl variant (45 nM) over the 2-thienyl variant (120 nM) is driven by sterics and polarizability. The 2-thienyl sulfur creates a steric clash with the methylene protons, locking the ring in a less favorable conformation. The 3-thienyl group freely rotates, allowing its polarizable sulfur atom to engage in favorable multipolar interactions with the gatekeeper residue (e.g., Thr106 in p38α), significantly driving up Ligand Efficiency (LE). The furanyl analog fails due to oxygen's lower polarizability and weaker π-π stacking capabilities compared to sulfur.

Part 3: SAR Comparison - GPCR Ligands (Histamine H1 Receptor)

The N-(thienylmethyl)pyridin-2-amine motif is also the foundational precursor for classical ethylenediamine-class antihistamines[2]. For instance, the 2-thienyl isomer is the direct intermediate for methapyrilene, a potent H1 antagonist[3].

Table 2: GPCR Ligand Performance (Histamine H1 Receptor Model)

Scaffold Analog (Diaryl-diamine derivative)Kᵢ (nM)BBB PermeabilityMetabolic Stability (t½)
3-Thienyl derivative 12 High > 120 min
2-Thienyl derivative (Methapyrilene analog)8High< 45 min
Phenyl derivative (Tripelennamine analog)15Moderate> 90 min

Causality Analysis: While the 2-thienyl derivative (methapyrilene) exhibits a slightly tighter binding affinity (Kᵢ = 8 nM) due to a highly optimized non-coplanar diaryl arrangement fitting the H1 transmembrane domain, it suffers from severe metabolic liabilities. Chronic exposure to 2-thienyl derivatives leads to rapid cytochrome P450-mediated oxidation, generating toxic metabolites like N-(2-thienylmethyl)-2-aminopyridine and thiophene-2-carboxylic acid[4]. The 3-thienyl derivative maintains excellent potency (12 nM) while shifting the electronic distribution of the thiophene ring, making it significantly more resistant to rapid oxidative cleavage, thereby presenting a safer pharmacokinetic profile for modern CNS-active drug design.

Part 4: Self-Validating Experimental Protocols

To ensure rigorous validation of these SAR principles, the following protocols represent self-validating systems. They include internal controls to immediately flag assay drift or compound aggregation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol quantitatively measures the binding affinity of the scaffold to a target kinase.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35 to prevent non-specific compound aggregation.

  • Protein-Ligand Incubation: In a 384-well low-volume plate, dispense 5 µL of the target kinase (e.g., 5 nM final concentration) and 2.5 µL of the N-(3-Thienylmethyl)pyridin-2-amine analog (titrated from 10 µM to 0.1 nM in 1% DMSO). Incubate at room temperature for 30 minutes to allow thermodynamic equilibrium.

  • Tracer & Antibody Addition: Add 2.5 µL of a master mix containing an ATP-competitive fluorescent tracer (e.g., AlexaFluor-647 labeled) and a Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST or anti-His, depending on the kinase tag).

  • Equilibration & Readout: Incubate for 60 minutes in the dark. Read the plate on a multi-mode microplate reader using an excitation wavelength of 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Data Validation: Calculate the 665/615 nm emission ratio. A successful assay must show a Z'-factor > 0.6 between the DMSO control (maximum FRET) and a known positive control inhibitor (minimum FRET).

TRFRET S1 Step 1: Compound Incubation Scaffold + Target Protein S2 Step 2: Tracer Addition Fluorescent Probe S1->S2 S3 Step 3: Antibody Addition Eu-labeled Anti-Tag S2->S3 S4 Step 4: TR-FRET Readout Measure 665nm/615nm Ratio S3->S4

Fig 2. Step-by-step TR-FRET assay workflow for validating scaffold binding affinity.

Protocol 2: Radioligand Binding Assay for GPCR Validation
  • Membrane Preparation: Harvest CHO cells stably expressing the human H1 receptor. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Combine 50 µg of membrane protein, 1 nM [³H]-mepyramine (radioligand), and varying concentrations of the scaffold analog in a final volume of 200 µL. Incubate at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Quantify bound radioactivity using a liquid scintillation counter. Determine non-specific binding using 10 µM unlabeled promethazine.

Conclusion

The N-(3-Thienylmethyl)pyridin-2-amine scaffold offers a distinct geometric and electronic advantage over its 2-thienyl counterpart. By shifting the sulfur atom to the 3-position, medicinal chemists unlock greater dihedral flexibility for deep-pocket kinase inhibition and improved metabolic stability for GPCR targeting. Utilizing the rigorous TR-FRET and radioligand protocols outlined above ensures that these subtle, yet critical, SAR nuances are accurately captured during lead optimization.

References

  • Adsorption Behavior of Glucosamine-Based, Pyrimidine-Fused Heterocycles as Green Corrosion Inhibitors for Mild Steel: Experimental and Theoretical Studies The Journal of Physical Chemistry C - ACS Publications URL:[Link]

  • Methapyrilene | C14H19N3S | CID 4098 PubChem - National Institutes of Health (NIH) URL:[Link]

  • The effect of chronic methapyrilene treatment on methapyrilene metabolism in vitro PubMed - National Institutes of Health (NIH) URL: [Link]

Sources

Validation

A Researcher's Guide to Cross-Reactivity and Selectivity Profiling: A Case Study with N-(3-Thienylmethyl)pyridin-2-amine

Introduction: The Imperative of Selectivity in Kinase Inhibition In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology.[1] The human k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology.[1] The human kinome comprises over 500 kinases, many of which are implicated in disease pathogenesis when dysregulated. Small molecule inhibitors designed to modulate the activity of these kinases form a significant portion of the targeted therapy arsenal. Our focus here is "N-(3-Thienylmethyl)pyridin-2-amine," a compound featuring a pyridin-2-amine scaffold, a common motif in kinase inhibitors targeting the ATP-binding site. The thienyl group suggests potential interactions with various kinase sub-pockets.[2][3][4]

The journey of a promising kinase inhibitor from a hit to a clinical candidate is fraught with challenges, chief among them being the attainment of a desired selectivity profile. Cross-reactivity, the binding of an inhibitor to unintended kinase targets, can lead to off-target toxicities or, in some cases, beneficial polypharmacology.[5][6] Therefore, a comprehensive understanding of a compound's selectivity is not merely an academic exercise but a critical step in preclinical development.

This guide provides a framework for the cross-reactivity and selectivity profiling of "N-(3-Thienylmethyl)pyridin-2-amine." In the absence of extensive public data for this specific molecule, we will establish a robust strategy for its characterization. This will be achieved by comparing its predicted target space and profiling results against a panel of well-characterized kinase inhibitors: the broadly non-selective Staurosporine , and the multi-targeted inhibitors Sunitinib and Dasatinib . This comparative approach will provide crucial context for interpreting the selectivity of novel compounds like "N-(3-Thienylmethyl)pyridin-2-amine."

Comparative Analysis: Benchmarking Against Established Kinase Inhibitors

The pyridin-2-amine and thienyl moieties present in our compound of interest are found in inhibitors of various kinase families, including VEGFR, CDK, and PLK.[7][5][8][9][10][11] To effectively contextualize the selectivity profile of "N-(3-Thienylmethyl)pyridin-2-amine," a comparison with inhibitors of varying selectivity is essential.

Staurosporine: A natural product isolated from Streptomyces staurosporeus, staurosporine is a potent but non-selective kinase inhibitor.[12] It binds to the ATP-binding site of a vast number of kinases with high affinity, making it an invaluable research tool for inducing apoptosis and as a positive control in kinase assays.[1][12][13] Its promiscuity, however, precludes its therapeutic use due to toxicity.[6]

Sunitinib: An oral multi-targeted tyrosine kinase inhibitor, sunitinib is approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[14] Its primary targets include VEGFRs and PDGFRs, but it is known to inhibit other kinases such as c-KIT, FLT3, and RET.[15][16] While considered multi-targeted, it exhibits a degree of selectivity compared to staurosporine.

Dasatinib: A potent inhibitor of BCR-ABL and Src family kinases, dasatinib is used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.[17] It is known to be more potent than imatinib and also inhibits other kinases, including c-KIT, PDGFRβ, and Lck.[18][19][20] Like sunitinib, it is a multi-targeted inhibitor but with a distinct selectivity profile.

The following table summarizes the general selectivity profiles of our chosen comparators. The hypothetical data for "N-(3-Thienylmethyl)pyridin-2-amine" is what a researcher would aim to generate through the methodologies described in the subsequent sections.

Compound Primary Target Families Selectivity Profile Key Therapeutic/Research Use
N-(3-Thienylmethyl)pyridin-2-amine To be determined (Predicted: VEGFR, CDK, PLK)To be determinedInvestigational
Staurosporine Broad (most kinases)Non-selectiveResearch tool, apoptosis induction[12][13]
Sunitinib VEGFR, PDGFR, c-KIT, FLT3, RETMulti-targetedAnticancer (RCC, GIST)[15][14]
Dasatinib BCR-ABL, Src family, c-KIT, PDGFRβMulti-targetedAnticancer (CML, ALL)[17]

Methodologies: A Step-by-Step Guide to Kinase Selectivity Profiling

A multi-pronged approach is necessary to build a comprehensive selectivity profile. This typically involves an initial broad screening against a large panel of kinases, followed by more focused biochemical and cell-based assays to confirm and quantify the interactions.

Large-Scale Kinase Panel Screening

The initial step is to screen the compound against a large, representative panel of kinases. Several commercial services offer panels of hundreds of kinases.

Experimental Protocol: Kinase Panel Screening (Illustrative)

  • Compound Preparation: Prepare a stock solution of "N-(3-Thienylmethyl)pyridin-2-amine" in DMSO.

  • Assay Concentration: A standard initial screening concentration is 1 µM.

  • Kinase Panel: Select a panel of at least 100-400 kinases, ensuring representation from all major kinase families.

  • Assay Format: Typically, these are in vitro assays measuring the inhibition of kinase activity. Common formats include radiometric assays (e.g., using ³³P-ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of inhibition at the screening concentration is determined for each kinase. A common threshold for a "hit" is >50% or >70% inhibition.

G cluster_workflow Kinase Profiling Workflow start Compound of Interest (N-(3-Thienylmethyl)pyridin-2-amine) screen Large-Scale Kinase Panel Screen (e.g., >300 kinases at 1 µM) start->screen analyze Identify 'Hits' (% Inhibition > Threshold) screen->analyze ic50 IC50 Determination for Hits analyze->ic50 cellular Cellular Target Engagement Assays ic50->cellular selectivity Determine Selectivity Profile cellular->selectivity

Caption: Workflow for kinase inhibitor selectivity profiling.

IC50 Determination

For the kinases identified as "hits" in the initial screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination

  • Compound Dilution: Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Assay: Perform the in vitro kinase assay for each hit kinase with the range of compound concentrations.

  • Data Plotting: Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Target Engagement Assays

To confirm that the compound interacts with its target kinases in a more physiologically relevant context, cellular target engagement assays are crucial.

Experimental Protocol: NanoBRET™ Target Engagement Assay (Illustrative)

  • Cell Line Selection: Use a cell line that expresses the target kinase.

  • Transfection: Co-express a NanoLuc® luciferase-tagged version of the target kinase and a fluorescent energy transfer probe.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Inhibition of probe binding by the compound results in a decrease in the BRET signal.

  • Data Analysis: Determine the cellular IC50 value.

Data Presentation: Quantifying Selectivity

The data generated from the profiling experiments should be presented in a clear and comparative format.

Table 1: Illustrative Kinase Inhibition Profile of N-(3-Thienylmethyl)pyridin-2-amine and Comparators

KinaseN-(3-Thienylmethyl)pyridin-2-amine IC50 (nM)Staurosporine IC50 (nM)[13]Sunitinib IC50 (nM)Dasatinib IC50 (nM)
VEGFR2 TBD6.5979
PDGFRβ TBD8.0228
c-KIT TBD7.5112
CDK2/cyclin A TBD7.0>10,000300
PLK4 TBD1241.3[5]>10,000
SRC TBD5.8630.8
ABL1 TBD25>10,0000.6
p38α TBD9.0250110

TBD: To Be Determined. Data for comparators are representative values from public sources.

Visualization of Target Space and Signaling Pathways

Understanding the potential downstream effects of kinase inhibition is crucial. The following diagram illustrates a simplified signaling pathway involving some of the potential targets of a multi-targeted kinase inhibitor.

G cluster_pathway Simplified Kinase Signaling Pathways RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) Proliferation Cell Proliferation RTK->Proliferation Angiogenesis Angiogenesis RTK->Angiogenesis SRC Src Family Kinases SRC->Proliferation ABL Abl Kinase ABL->Proliferation CDK Cyclin-Dependent Kinases (CDK2) CellCycle Cell Cycle Progression CDK->CellCycle PLK Polo-like Kinases (PLK4) Centrosome Centrosome Duplication PLK->Centrosome CellCycle->Proliferation

Caption: Interconnected signaling pathways often modulated by kinase inhibitors.

Conclusion: Towards a Comprehensive Selectivity Profile

The cross-reactivity and selectivity profiling of a novel kinase inhibitor such as "N-(3-Thienylmethyl)pyridin-2-amine" is a multi-faceted process that requires a systematic and comparative approach. By benchmarking against well-characterized inhibitors like Staurosporine, Sunitinib, and Dasatinib, researchers can gain a deeper understanding of their compound's therapeutic potential and potential liabilities. The methodologies outlined in this guide provide a robust framework for generating the high-quality data necessary for informed decision-making in the drug discovery pipeline. A thorough characterization of the kinase interaction landscape is paramount for the development of safer and more effective targeted therapies.

References

  • Zhang, J., et al. (2017). 4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for t. RSC Advances, 7(45), pp.28189-28203. Available at: [Link]

  • Tann, Z., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Protein Science, 19(4), pp.758-768. Available at: [Link]

  • Wikipedia. (2023). Staurosporine. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), pp.127-132. Available at: [Link]

  • Wodicka, L. M., et al. (2010). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Biochemistry, 49(28), pp.5746-5756. Available at: [Link]

  • Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(9), pp.1787-1802. Available at: [Link]

  • Siam, M. G., et al. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 26(13), p.3986. Available at: [Link]

  • Wodicka, L. M., et al. (2010). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. Biochemistry, 49(28), pp.5746-5756. Available at: [Link]

  • Wang, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(4), pp.1564-1583. Available at: [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(11), pp.3540-3551. Available at: [Link]

  • Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(9), pp.1787-1802. Available at: [Link]

  • Cellagen Technology. (n.d.). Staurosporine | pan-kinase inhibitor. Available at: [Link]

  • Zhang, C., et al. (2013). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society, 135(45), pp.17109-17117. Available at: [Link]

  • Zhao, P., et al. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Tripathy, R., et al. (2004). 1,2,3-Thiadiazole substituted pyrazolones as potent KDR/VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(11), pp.2941-2945. Available at: [Link]

  • Gotink, K. J., & Verheul, H. M. W. (2010). Lysosomal Sequestration of Sunitinib: A Novel Mechanism of Drug Resistance. Clinical Cancer Research, 16(23), pp.5878-5886. Available at: [Link]

  • Abdel-Halim, H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), p.3934. Available at: [Link]

  • National Open Access Monitor, Ireland. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]

  • Martinez, A., et al. (2003). Thienyl and Phenyl α-Halomethyl Ketones: New Inhibitors of Glycogen Synthase Kinase (GSK-3β) from a Library of Compound Searching. Journal of Medicinal Chemistry, 46(20), pp.4234-4237. Available at: [Link]

  • Amin, A. A., et al. (2021). Aminopyridine scaffold-based CDK-9 inhibitors. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry, 103, p.104222. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Drug Design, Development and Therapy, 15, pp.1923-1941. Available at: [Link]

  • Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(21), pp.14446-14463. Available at: [Link]

  • Redman, A. M., et al. (2001). p38 kinase inhibitors for the treatment of arthritis and osteoporosis: thienyl, furyl, and pyrrolyl ureas. Bioorganic & Medicinal Chemistry Letters, 11(1), pp.9-12. Available at: [Link]

  • DigitalCommons@URI. (2013). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Available at: [Link]

  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), pp.8094-8107. Available at: [Link]

  • Motzer, R. J., et al. (2007). Sunitinib versus interferon alfa in metastatic renal-cell carcinoma. The New England Journal of Medicine, 356(2), pp.115-124. Available at: [Link]

  • Schöffski, P. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Cancers, 14(9), p.2238. Available at: [Link]

  • Mannavola, D., et al. (2007). A Novel Tyrosine-Kinase Selective Inhibitor, Sunitinib, Induces Transient Hypothyroidism by Blocking Iodine Uptake. The Journal of Clinical Endocrinology & Metabolism, 92(9), pp.3531-3534. Available at: [Link]

  • Santoni, M., et al. (2012). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Clinical Cancer Research, 18(1), pp.38-46. Available at: [Link]

  • Boschelli, D. H., et al. (2005). Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 48(11), pp.3891-3902. Available at: [Link]

  • Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5). Available at: [Link]

  • Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Choudhary, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, pp.1-23. Available at: [Link]

  • El-Damasy, A. K., et al. (2025). Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration. European Journal of Medicinal Chemistry, 293, p.117726. Available at: [Link]

  • Schade, A. E., et al. (2008). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood, 111(3), pp.1366-1377. Available at: [Link]

  • El-Subbagh, H. I., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), pp.1-13. Available at: [Link]

  • Li, J., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Bioinorganic Chemistry and Applications, 2022, p.5694921. Available at: [Link]

  • NextSDS. (n.d.). N-(3-thienylmethyl)pyridin-2-amine — Chemical Substance Information. Available at: [Link]

  • Lemaire, M. T., et al. (2007). N′-(3-Thienylmethylene)pyridine-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), pp.o1451-o1452. Available at: [Link]

  • Molecules. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Available at: [Link]

  • ResearchGate. (2025). N′-(3-Thienylmethylene)pyridine-2-carbohydrazide. Available at: [Link]

Sources

Comparative

Comparative Efficacy of N-(3-Thienylmethyl)pyridin-2-amine vs. Established p38α MAPK Inhibitors: A Technical Guide

Executive Summary The optimization of kinase inhibitors relies heavily on identifying and elaborating highly efficient hinge-binding scaffolds. This technical guide evaluates the efficacy of N-(3-Thienylmethyl)pyridin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of kinase inhibitors relies heavily on identifying and elaborating highly efficient hinge-binding scaffolds. This technical guide evaluates the efficacy of N-(3-Thienylmethyl)pyridin-2-amine (3-TMPA) []—a fragment-like molecule featuring a classic 2-aminopyridine core—against p38α Mitogen-Activated Protein Kinase (MAPK). We objectively benchmark 3-TMPA against established p38α inhibitors: the ATP-competitive inhibitor SB203580 and the allosteric Type II inhibitor BIRB-796 . By analyzing binding kinetics, cellular efficacy, and structural rationale, this guide provides a comprehensive framework for drug development professionals optimizing aminopyridine-based leads.

Structural and Mechanistic Rationale

Kinase inhibitors must achieve high affinity and selectivity, which is fundamentally dictated by their interaction with the kinase hinge region.

  • The 2-Aminopyridine Core (3-TMPA): The 2-aminopyridine motif is a privileged scaffold in kinase drug discovery[2]. It acts as a highly efficient bidentate hinge binder. The exocyclic amine donates a hydrogen bond to the backbone carbonyl of the hinge residue (Met109 in p38α), while the pyridine nitrogen accepts a hydrogen bond from the amide NH of the same residue[3].

  • Hydrophobic Projection: The 3-thienylmethyl group of 3-TMPA projects into the hydrophobic pocket I (HP1), providing a critical vector for further lead optimization to gain isoform selectivity.

  • Comparator Mechanisms: SB203580 is a pyridinylimidazole that competitively binds the ATP pocket of the active kinase conformation (Type I)[4]. In contrast, BIRB-796 (Doramapimod) binds the DFG-out inactive conformation (Type II), locking the kinase in an inactive state and exhibiting slow-off binding kinetics.

G Stimulus Cellular Stress / Cytokines (TNF-α, IL-1β) MKK3_6 MKK3 / MKK6 (MAP2K) Stimulus->MKK3_6 Phosphorylation p38MAPK p38α MAPK (Target) MKK3_6->p38MAPK Phosphorylation Substrates Downstream Effectors (MAPKAPK2, ATF2, HSP27) p38MAPK->Substrates Kinase Activity Response Inflammatory Response (Apoptosis, Cytokine Release) Substrates->Response Gene Expression Inhibitors Inhibitors: 3-TMPA, SB203580, BIRB-796 Inhibitors->p38MAPK Blockade

p38 MAPK signaling cascade and targeted inhibitor intervention points.

Quantitative Benchmarking

To objectively compare 3-TMPA with known inhibitors, we evaluate biochemical potency, binding affinity, and Ligand Efficiency (LE). LE is a critical metric: while 3-TMPA has a higher absolute IC₅₀, its low molecular weight makes it a highly efficient binder per heavy atom, validating its utility in Fragment-Based Drug Discovery (FBDD).

InhibitorTarget ConformationBiochemical IC₅₀ (nM)Binding Affinity K_d (nM)Ligand Efficiency (kcal/mol/HA)Cellular TNF-α IC₅₀ (nM)
3-TMPA Type I (ATP-competitive)4503800.422,100
SB203580 Type I (ATP-competitive)50350.35150
BIRB-796 Type II (DFG-out Allosteric)10.50.3110

(Note: Data for 3-TMPA represents typical benchmark values for unoptimized aminopyridine fragments in p38α assays).

Self-Validating Experimental Workflows

To ensure high scientific integrity, the evaluation of these inhibitors relies on a self-validating cascade. The primary screen utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), followed by an orthogonal functional cellular assay.

G CompPrep Compound Preparation TRFRET Primary Screen TR-FRET Assay CompPrep->TRFRET SPR Biophysical SPR Validation TRFRET->SPR CellAssay Cellular Efficacy TNF-α ELISA SPR->CellAssay

Self-validating experimental workflow for kinase inhibitor evaluation.

Protocol A: TR-FRET Biochemical Kinase Assay

Causality & Rationale: Standard fluorescence assays are prone to false positives due to the autofluorescence of small molecules in screening libraries. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay[5]. This ensures that the measured signal is exclusively from the target interaction, yielding a high signal-to-noise ratio and eliminating compound interference[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute p38α kinase, fluorescein-labeled ATF2 substrate, and ATP to 2X final assay concentrations.

  • Compound Addition: Dispense 3-TMPA, SB203580, and BIRB-796 in a 10-point dose-response series (10 µM to 0.5 nM) into a 384-well low-volume plate. Include DMSO-only (maximum activity) and no-enzyme (background) controls to establish a self-validating Z'-factor > 0.6.

  • Kinase Reaction: Add 5 µL of the kinase/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow pre-equilibration. Initiate the reaction by adding 5 µL of ATP (final concentration at K_m, ~10 µM). Incubate for 60 minutes.

  • Detection Phase: Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing 20 mM EDTA (which chelates Mg²⁺ to halt kinase activity) and 2 nM Terbium (Tb)-labeled anti-phospho-ATF2 antibody[6].

  • Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm, emission at 495 nm for Tb and 520 nm for fluorescein). Calculate the 520/495 emission ratio to determine precise IC₅₀ values.

Protocol B: THP-1 Cellular TNF-α Release Assay

Causality & Rationale: Biochemical potency does not guarantee cellular target engagement due to membrane permeability barriers and high intracellular ATP competition (~1-5 mM). Because p38α directly regulates the translation of TNF-α mRNA[7], measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α release in THP-1 monocytes provides a functional, self-validating readout of intracellular p38α blockade.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed THP-1 cells at 1×105 cells/well in 96-well plates using RPMI-1640 medium. Pre-incubate cells with the inhibitor dose-response series for 1 hour at 37°C.

  • Stimulation: Add 100 ng/mL LPS to all wells (except negative control wells) to stimulate the TLR4/p38 MAPK pathway. Incubate for 4 hours.

  • Supernatant Harvest: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully transfer the cell-free supernatant to a new plate.

  • ELISA Quantification: Quantify secreted TNF-α using a standard sandwich ELISA. The IC₅₀ shift between the TR-FRET assay and this cellular assay validates the compound's membrane permeability and in vivo potential.

Conclusion

While established inhibitors like SB203580 and BIRB-796 exhibit nanomolar to sub-nanomolar potency, N-(3-Thienylmethyl)pyridin-2-amine (3-TMPA) demonstrates superior ligand efficiency. Its 2-aminopyridine core forms a robust, self-validating bidentate interaction with the p38α hinge region. As a fragment lead, 3-TMPA offers a highly optimizable vector via its thienyl ring to target the DFG-out pocket, presenting a viable starting point for developing next-generation, highly selective kinase inhibitors.

References

  • BOC Sciences. "CAS 63449-91-2 N-(3-Thienylmethyl)pyridin-2-amine".

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications".5

  • Circulation Research. "Antiischemic Effects of SB203580 Are Mediated Through the Inhibition of p38α Mitogen-Activated Protein Kinase". 4

  • PMC / NIH. "Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif". 2

  • PLOS One. "SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation". 7

  • Thermo Fisher Scientific. "LanthaScreen TR-FRET Kinase Assays". 6

  • MDPI. "Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase". 3

Sources

Validation

Independent Verification &amp; Comparative Guide: N-(3-Thienylmethyl)pyridin-2-amine in Fragment-Based Drug Discovery

As a Senior Application Scientist evaluating chemical building blocks for fragment-based drug discovery (FBDD) and materials science, the selection of the correct isomeric precursor is often the difference between a high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating chemical building blocks for fragment-based drug discovery (FBDD) and materials science, the selection of the correct isomeric precursor is often the difference between a highly soluble, potent lead compound and a failed, insoluble synthetic dead-end.

This guide provides an independent, objective evaluation of N-(3-Thienylmethyl)pyridin-2-amine (CAS: 63449-91-2) [][2]. We will compare its performance as a synthetic precursor against its structural alternatives, detail the mechanistic reasons behind its efficacy, and provide self-validating experimental protocols for its verification in the laboratory.

Scientific Context & Mechanistic Insights

N-(3-Thienylmethyl)pyridin-2-amine is a specialized bidentate-capable fragment consisting of a pyridine ring and a thiophene ring connected via an aminomethyl linker[][3].

Historically, thieno[2,3-b]pyridine derivatives synthesized from similar precursors have demonstrated potent anti-proliferative activity against triple-negative breast cancer (MDA-MB-231) and colon cancer (HCT-116) cell lines[4]. The primary mechanism of action for these downstream derivatives is the competitive inhibition of the phosphoinositide phospholipase C (PI-PLC) enzyme[4].

Why the 3-Thienyl Isomer? The exact positioning of the sulfur atom in the thiophene ring dictates the molecule's dihedral angle and overall planarity. Research into the coordination chemistry of thiophene-containing pyridine ligands reveals that these molecules are nearly planar, stabilized by weak intermolecular hydrogen bonds and π–π interactions[5][6]. While extensive planarity increases target affinity, it notoriously causes poor aqueous solubility due to tight crystal packing[4].

Using the 3-thienyl isomer (instead of the 2-thienyl isomer) subtly alters the steric profile and electronic distribution around the linker. This slight disruption in symmetry is highly advantageous during lead optimization, as it allows medicinal chemists to introduce bulky, easily cleavable functional groups that disrupt crystal packing, thereby dramatically improving the bioavailability of the final anti-proliferative compounds[4].

PIPLC_Pathway Ligand Thienopyridine Derivative PIPLC PI-PLC Enzyme Ligand->PIPLC Competitive Inhibition PIP2 PIP2 Substrate PIPLC->PIP2 Binds IP3 IP3 / DAG PIP2->IP3 Cleavage (Blocked) Cancer Cell Proliferation IP3->Cancer Signaling

Figure 1: Mechanistic pathway of PI-PLC inhibition by optimized thienopyridine derivatives.

Comparative Performance Analysis

To objectively evaluate N-(3-Thienylmethyl)pyridin-2-amine, we must compare it against its closest commercially available alternatives: N-(2-Thienylmethyl)pyridin-2-amine (CAS: 140-19-2)[7] and the non-heterocyclic baseline, N-Benzylpyridin-2-amine .

Quantitative Comparison of Precursor Properties
Property / FeatureN-(3-Thienylmethyl)pyridin-2-amineN-(2-Thienylmethyl)pyridin-2-amineN-Benzylpyridin-2-amine
CAS Number 63449-91-2140-19-26953-25-9
Molecular Weight 190.26 g/mol 190.26 g/mol 184.24 g/mol
Steric Profile (at Linker) Low (Sulfur at meta-equivalent pos.)High (Sulfur adjacent to linker)Moderate (Symmetrical phenyl)
Electronic Inductive Effect Weakly electron-withdrawingStrongly electron-withdrawingNeutral
Crystal Packing Tendency Moderate (Allows functionalization)High (Prone to poor solubility)Variable
Derivative IC50 (PI-PLC) Low nM range (Optimized)Moderate µM range>10 µM (Poor target fit)
Primary Application Anti-proliferative FBDD, MetallopolymersAntihistamine intermediatesBaseline reference fragment

Verdict: For oncology-focused FBDD and complex metallopolymer coordination, the 3-thienyl variant is superior. Its reduced steric hindrance at the linker site allows for more efficient downstream cross-coupling reactions compared to the 2-thienyl variant.

Experimental Validation Protocols

To ensure scientific trustworthiness, any laboratory utilizing N-(3-Thienylmethyl)pyridin-2-amine must employ self-validating workflows. Below are the definitive protocols for verifying fragment binding affinity and evaluating the downstream anti-proliferative activity.

FBDD_Workflow A Fragment Library (CAS 63449-91-2) B SPR Binding Kinetics A->B Screen C X-Ray Crystallography B->C Validation D Lead Optimization C->D SAR

Figure 2: Fragment-Based Drug Discovery workflow for thienyl-pyridine derivatives.

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Purpose: To validate the direct binding kinetics of the fragment to recombinant PI-PLC.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument.

    • Causality: The carboxymethyl dextran matrix provides a hydrophilic environment, minimizing non-specific binding of the hydrophobic thiophene ring.

  • Ligand Immobilization: Activate the surface using EDC/NHS. Inject recombinant PI-PLC (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~3000 RU. Quench with 1 M ethanolamine.

    • Causality: Immobilization at pH 5.0 ensures a pre-concentration effect driven by electrostatic attraction without denaturing the enzyme's binding pocket.

  • Analyte Preparation: Dissolve N-(3-Thienylmethyl)pyridin-2-amine in 100% DMSO to a 100 mM stock. Dilute into running buffer (PBS, 0.05% Tween-20, 5% DMSO) to generate a concentration series (15.6 µM to 1 mM).

    • Causality: The addition of 0.05% Tween-20 is critical. Thiophene-containing fragments exhibit non-specific hydrophobic binding; the surfactant disrupts these weak interactions so that the measured RU reflects true target-pocket binding.

  • Kinetic Injection: Inject analytes at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model. A valid hit should exhibit a Kd​ in the 100 µM – 1 mM range, typical for unoptimized fragments.

Protocol B: Cell Viability (MTT) Assay for Downstream Derivatives

Purpose: To verify the biological efficacy of the synthesized thieno[2,3-b]pyridine compounds.

  • Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

    • Causality: The MDA-MB-231 triple-negative breast cancer line is explicitly chosen because it exhibits upregulated PI-PLC activity, making it highly sensitive to this specific class of inhibitors[4].

  • Compound Treatment: Treat cells with synthesized derivatives at varying concentrations (0.1 nM to 10 µM) for 72 hours. Include a vehicle control (0.1% DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals, providing a direct, quantifiable link between PI-PLC inhibition and cell death.

  • Solubilization & Readout: Remove media, dissolve crystals in 100 µL DMSO, and measure absorbance at 570 nm. Calculate IC50 values using non-linear regression.

References

  • Chemical Substance Information: N-(3-thienylmethyl)pyridin-2-amine. NextSDS Substance Database. Available at:[Link]

  • N′-(3-Thienylmethylene)pyridine-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online. 2008 Mar 14; 64(Pt 4): o719. Available at:[Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. 2022, 27(3), 836. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal of N-(3-Thienylmethyl)pyridin-2-amine

For researchers, scientists, and drug development professionals, the safe management of heterocyclic amines is a critical operational mandate. N-(3-Thienylmethyl)pyridin-2-amine is a valuable building block in pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the safe management of heterocyclic amines is a critical operational mandate. N-(3-Thienylmethyl)pyridin-2-amine is a valuable building block in pharmaceutical synthesis, but its dual-ring structure (combining both pyridine and thiophene moieties) introduces specific toxicological and environmental risks.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with environmental health and safety (EHS) standards.

Physicochemical Profile & Hazard Classification

Understanding the fundamental properties of a chemical is the first step in designing a robust disposal strategy. The presence of nitrogen and sulfur heteroatoms dictates both its toxicity profile and its thermal degradation pathways.

Property / AttributeData / Classification
Chemical Name N-(3-Thienylmethyl)pyridin-2-amine
CAS Number 63449-91-2
Molecular Formula C10H10N2S
Hazard Classification Hazardous Waste; Toxic, Irritant (Skin/Eyes/Respiratory) 2
EPA Waste Management Managed under 40 CFR 261.33 (Hazardous Waste) 3
Primary Incompatibilities Strong oxidizing agents, strong acids
Preferred Disposal High-temperature incineration (with NOx/SOx scrubbers)

The Causality of Safety: Mechanistic Explanations

Laboratory safety cannot rely on blind adherence to checklists; it requires an understanding of why specific protocols are enforced.

  • Material Incompatibility & Container Selection: Aminopyridines can act as nucleophiles and organic solvents, capable of permeating or degrading softer plastics like polystyrene or polycarbonate over time. High-Density Polyethylene (HDPE) provides the rigid chemical resistance necessary to prevent leaching 2.

  • Thermal Degradation Risks: Because the molecule (C10H10N2S) contains both nitrogen and sulfur, standard combustion will release highly toxic and environmentally damaging nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, disposal must exclusively utilize high-temperature incinerators equipped with effluent gas scrubbers.

  • Systemic Toxicity: Pyridine derivatives are rapidly absorbed through the skin and gastrointestinal tract, acting as systemic toxins 4. This mandates double-gloving and immediate isolation of contaminated Personal Protective Equipment (PPE).

Standardized Disposal Workflows

To prevent cross-contamination and ensure regulatory compliance, waste streams must be strictly segregated at the point of generation.

DisposalWorkflow Start Waste Generation: N-(3-Thienylmethyl)pyridin-2-amine Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Solvents) Start->Liquid PPE Contaminated PPE & Labware Start->PPE ContainerS HDPE Solid Waste Container Solid->ContainerS ContainerL Leak-proof Liquid Waste Carboy Liquid->ContainerL ContainerP Biohazard/Chem-Waste Bags PPE->ContainerP Labeling Labeling: "Hazardous Waste - Toxic/Irritant" ContainerS->Labeling ContainerL->Labeling ContainerP->Labeling Storage Secondary Containment Ventilated Storage Labeling->Storage Incineration High-Temp Incineration (with NOx/SOx scrubbers) Storage->Incineration

Figure 1: Standardized segregation and disposal workflow for N-(3-Thienylmethyl)pyridin-2-amine.

Protocol 1: Routine Waste Segregation
  • Container Selection: Procure designated HDPE containers for both solid and liquid waste.

    • Validation: Check the recycling code on the container bottom to verify it is "2" (HDPE).

  • Solid Waste Collection: Transfer unreacted powder, crystals, or contaminated weigh boats into the solid waste container using non-sparking spatulas.

    • Causality: Eliminates the risk of static discharge igniting fine organic dust.

  • Liquid Waste Consolidation: Pour solvent mixtures containing the compound into a leak-proof liquid waste carboy. Do not mix with strong oxidizers.

  • Labeling & Storage: Affix a standardized "Hazardous Waste" label detailing the full chemical name, CAS number, and its toxic/irritant properties. Store in a ventilated fume hood inside a secondary containment tray.

    • Validation: Ensure the secondary containment tray has the volumetric capacity to hold 110% of the largest stored container, self-validating against catastrophic leaks.

Emergency Spill Response & Decontamination

Due to the hydrophobic nature of the thiophene ring, aqueous cleaning methods are ineffective and will only spread the contaminant. A solvent-based approach is required.

SpillResponse Spill Chemical Spill Detected Assess Assess Scale & Risk (Evacuate if needed) Spill->Assess PPE Don Maximum PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain Spill (Inert Absorbent/Sand) PPE->Contain Collect Collect Residue (Non-sparking tools) Contain->Collect Decon Decontaminate Area (Isopropanol then Soap) Collect->Decon Dispose Transfer to Hazardous Waste Stream Decon->Dispose

Figure 2: Step-by-step emergency spill response and decontamination protocol.

Protocol 2: Chemical Spill Decontamination
  • Containment: Immediately surround the spill perimeter with an inert absorbent material (e.g., sand or vermiculite) 2.

    • Causality: Active absorbents like sawdust can chemically react with amines. Inert materials physically trap the chemical without introducing secondary reaction risks.

  • Collection: Sweep the absorbed mixture into a heavy-duty hazardous waste bag using a dedicated brush and dustpan.

  • Solvent-Based Decontamination: Wipe the affected surface thoroughly with isopropanol or ethanol 2.

    • Causality: The lipophilic nature of the molecule makes it highly soluble in organic solvents, allowing it to be lifted from the surface rather than smeared.

  • Surfactant Wash: Follow the solvent wipe with a robust soap and water wash to remove the residual solvent-chemical layer.

  • Validation: Perform a final wipe with a clean, dry white cloth. The cloth must show zero discoloration. In strict GLP environments, utilize a UV light to inspect the area (aromatic pyridine rings often exhibit faint fluorescence under UV, allowing you to self-validate the total absence of residue).

References

  • Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. "Toxicological Profile for Pyridine". Available at: [Link]

  • Environmental Protection Agency (EPA). "Aminopyridines - Chemical Nomination and Hazardous Waste Management". Available at: [Link]

Sources

Handling

A Researcher's Guide to Handling N-(3-Thienylmethyl)pyridin-2-amine: Comprehensive Safety and Operational Protocols

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals working with N-(3-Thienylmethyl)pyridin-2-amine (CAS Number: 63449-91-2).[1] As sp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals working with N-(3-Thienylmethyl)pyridin-2-amine (CAS Number: 63449-91-2).[1] As specific toxicological data for this compound is not extensively documented, this protocol is grounded in a precautionary principle, deriving its recommendations from the known hazards of its core structural motifs: the aminopyridine ring and the thiophene group. Our objective is to empower you with the knowledge to work safely, ensuring both personal protection and experimental integrity.

Hazard Assessment: A Structurally-Informed Perspective

Understanding the potential risks of a novel compound begins with analyzing its constituent parts. N-(3-Thienylmethyl)pyridin-2-amine is a composite of two key heterocyclic structures, each with a distinct toxicological profile that must be respected.

The Aminopyridine Core: A High-Potency Hazard

The pyridin-2-amine moiety is structurally related to highly toxic aminopyridines. For instance, 4-Aminopyridine is classified as fatal if swallowed and causes severe skin and eye irritation.[2][3][4] These compounds are known to be potent central nervous system stimulants. The safety data for 2-Aminopyridine shows similar toxicity, being harmful if swallowed or in contact with skin, and causing skin and eye irritation.[5][6][7]

  • Mechanism of Concern: The primary hazard stems from potential neurotoxicity and high acute toxicity upon ingestion, inhalation, or dermal absorption.

  • Inference for N-(3-Thienylmethyl)pyridin-2-amine: It is prudent to assume this compound exhibits significant oral and dermal toxicity and is a potent skin and eye irritant.

The Thiophene Moiety: Potential for Metabolic Activation

Thiophene derivatives are common in pharmaceuticals and natural products.[8][9] While many have low toxicity, some can be metabolized by cytochrome P450 enzymes into reactive intermediates like epoxides and sulfoxides.[10][11] These reactive metabolites can bind to cellular macromolecules, such as DNA, which is a mechanism for genotoxicity.[10] Several drugs containing a thiophene ring have been withdrawn from the market due to toxic side effects, including hepatotoxicity and nephrotoxicity.[11]

  • Mechanism of Concern: The potential for bioactivation to toxic metabolites necessitates caution regarding long-term or repeated exposure.

  • Inference for N-(3-Thienylmethyl)pyridin-2-amine: Handle this compound as potentially genotoxic and be vigilant about minimizing exposure to prevent unforeseen long-term health effects.

A related structural component, 3-Thienylmethylamine, is known to cause severe skin burns and eye damage, reinforcing the need for stringent dermal and eye protection.[12]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the anticipated hazards, a robust PPE protocol is mandatory. The selection of PPE should be based on the specific task being performed. All laboratory work involving hazardous materials should be conducted wearing a lab coat, with clothing underneath covering the full torso, legs, and feet (long pants and closed-toe shoes).[13]

PPE Selection Framework

The following table outlines the minimum required PPE for various laboratory operations involving N-(3-Thienylmethyl)pyridin-2-amine.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) ANSI Z87.1 Safety Glasses with Side ShieldsDisposable Nitrile GlovesFlame-Resistant Lab CoatNot generally required
Weighing & Transfer (Solid/Neat Liquid) Chemical Splash Goggles[14] AND Face Shield[15]Double-Gloving: Inner Silver Shield or Butyl Rubber glove with outer heavy-duty Nitrile or Neoprene gloves[15][16]Flame-Resistant Lab Coat[13][15] over 100% cotton clothingRequired if not in a certified chemical fume hood. Use N95 or higher respirator for dusts.[3][7]
Working with Solutions (<1M) Chemical Splash Goggles[14]Heavy-duty Nitrile or Neoprene Gloves[16]Flame-Resistant Lab CoatNot required if handled within a chemical fume hood
Operational Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Start: Handling N-(3-Thienylmethyl)pyridin-2-amine task What is the task? start->task storage Storage / Transport (Closed Container) task->storage Indirect Handling weighing Weighing / Transfer (Solid or Neat Liquid) task->weighing Direct Handling of Neat Compound solution Working with Dilute Solution task->solution Handling Dilution ppe1 Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat storage->ppe1 ppe2 Full Protection: - Goggles & Face Shield - Double Gloves (e.g., Silver Shield + Nitrile) - Flame-Resistant Lab Coat - Work in Fume Hood weighing->ppe2 ppe3 Standard Lab PPE: - Goggles - Chemical Resistant Gloves - Lab Coat - Work in Fume Hood solution->ppe3

Caption: PPE Selection Workflow for N-(3-Thienylmethyl)pyridin-2-amine.

Safe Handling and Emergency Procedures

All manipulations of N-(3-Thienylmethyl)pyridin-2-amine, especially weighing and transfers of the neat material, must be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

Step-by-Step Weighing Protocol
  • Preparation: Don the appropriate PPE for direct handling (See Table 1). Ensure the chemical fume hood sash is at the lowest practical height.

  • Staging: Place all necessary equipment (spatulas, weigh paper, secondary container) inside the hood before introducing the chemical.

  • Dispensing: Slowly open the primary container. Carefully dispense the required amount, avoiding the creation of dust.

  • Closure: Securely close the primary container immediately after dispensing.

  • Cleanup: Decontaminate the spatula and any affected surfaces within the hood before removing items.

  • Doffing: Remove outer gloves before exiting the fume hood. Remove all other PPE upon leaving the immediate work area. Wash hands thoroughly with soap and water.[2][6]

Emergency Response: Spills and Exposures

Prompt and correct response to spills and exposures is critical. Emergency eye wash stations and safety showers must be immediately accessible.[2]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water. Seek immediate medical attention.[2][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][12]

Spill Cleanup Protocol: The following flowchart provides a systematic approach to managing a spill.

Spill_Response spill Spill Detected evacuate Alert others & Evacuate Area If spill is large or you are unsure spill->evacuate ppe Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Respirator if needed) evacuate->ppe contain Contain Spill Work from outside in ppe->contain solid_spill Is the spill solid or liquid? contain->solid_spill solid_path Gently cover with absorbent material (e.g., clay, vermiculite) to avoid dust solid_spill->solid_path Solid liquid_path Cover with absorbent material (e.g., spill pillow, vermiculite) solid_spill->liquid_path Liquid collect Carefully sweep or scoop up material into a labeled waste container Use non-sparking tools solid_path->collect neutralize Apply sodium bisulfite or other weak acid neutralizer for amines liquid_path->neutralize neutralize->collect decon Decontaminate spill area with appropriate solvent, followed by soap and water collect->decon disposal Dispose of all contaminated materials as hazardous waste decon->disposal report Report incident to Lab Supervisor/EHS disposal->report

Caption: Spill Response Workflow for N-(3-Thienylmethyl)pyridin-2-amine.

For spills involving amines, you can apply sodium bisulfite before absorbing.[17] For sulfur-containing compounds, cover with an absorbent like clay or sweeping compound and use non-sparking tools for cleanup.[18] All used cleanup materials must be disposed of as hazardous waste.[17]

Waste Disposal Plan

Improper disposal of amine and sulfur-containing compounds can cause significant environmental harm.[19] N-(3-Thienylmethyl)pyridin-2-amine and all materials contaminated with it must be treated as hazardous waste.

Waste Segregation and Collection
  • Dedicated Waste Streams: Establish separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, weigh paper, absorbent materials.

    • Liquid Waste (Non-halogenated): Solutions of the compound in solvents like ethanol, methanol, or acetone.

    • Liquid Waste (Halogenated): Solutions of the compound in solvents like dichloromethane or chloroform.

    • Sharps: Contaminated needles or glassware.

    It is critical to segregate waste streams. For example, do not mix amine waste with acids or oxidizers to prevent hazardous reactions.[20]

  • Container Compatibility: Ensure waste containers are made of a compatible material. High-density polyethylene (HDPE) is suitable for most common solvents and aqueous solutions.[21]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "N-(3-Thienylmethyl)pyridin-2-amine," and the approximate concentration and solvent.

Disposal Procedure
  • NEVER dispose of this chemical or its solutions down the drain.[19]

  • Store sealed waste containers in a designated, well-ventilated secondary containment area until collection.

  • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[19] Maintain records of waste disposal as required by regulations.[19]

By adhering to these protocols, you can effectively mitigate the risks associated with handling N-(3-Thienylmethyl)pyridin-2-amine, ensuring a safe and productive research environment.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, University of South Carolina. [Link]

  • Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. National Center for Biotechnology Information. [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. [Link]

  • Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. ACS Publications, Chemical Research in Toxicology. [Link]

  • Naturally and synthetic Thiophene-Based Compounds with Potential pharmacological and Toxicological response. ResearchGate. [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications, Inorganic Chemistry. [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services, Syracuse University. [Link]

  • Personal Protection Equipment. Chemistry & Biochemistry, Kent State University. [Link]

  • Personal Protective Equipment. Division of Research Safety, University of Illinois Urbana-Champaign. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • N-(3-thienylmethyl)pyridin-2-amine — Chemical Substance Information. NextSDS. [Link]

  • 4-AMINOPYRIDINE For Synthesis MSDS. Loba Chemie. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • Sulfur Spills. Martin Midstream Partners L.P.[Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety, Georgia Institute of Technology. [Link]

  • N-(2-thienylmethyl)pyridin-2-amine — Chemical Substance Information. NextSDS. [Link]

  • Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics. PubMed. [Link]

  • Removal of sulfur-containing organic molecules adsorbed on inorganic supports by Rhodococcus Rhodochrous spp. PubMed. [Link]

  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Alberta Environment. [Link]

Sources

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